molecular formula C2H4N4O B049099 3,4-Diaminofurazan CAS No. 17220-38-1

3,4-Diaminofurazan

Cat. No.: B049099
CAS No.: 17220-38-1
M. Wt: 100.08 g/mol
InChI Key: JHJVSUCUNFXIHN-UHFFFAOYSA-N
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Description

3,4-Diaminofurazan is a high-value, nitrogen-rich heterocyclic compound that serves as a critical precursor and building block in advanced chemical research. Its primary research applications are in the development of high-energy-density materials (HEDMs) and insensitive explosives, where its furazan ring structure, stabilized by a N-O bond, and bifunctional amine groups contribute to high thermal stability and positive heat of formation. Researchers utilize this compound to synthesize more complex furazan and furoxan derivatives, such asazo-bridged and triazole-fused compounds, which are investigated for their performance and safety characteristics. Beyond energetic materials, this compound is a valuable intermediate in medicinal chemistry for the synthesis of novel heterocyclic scaffolds with potential biological activity. Its mechanism of action in these contexts is rooted in its molecular structure, which allows it to act as a robust linker and a key component in multi-step synthesis, forming the core of target molecules designed for specific properties. This product is intended for use by qualified laboratory professionals in controlled research settings.

Properties

IUPAC Name

1,2,5-oxadiazole-3,4-diamine
Source PubChem
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InChI

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJVSUCUNFXIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336977
Record name 3,4-Diaminofurazan
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Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-38-1
Record name 3,4-Diaminofurazan
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Record name 1,2,5-oxadiazole-3,4-diamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a critical building block in the synthesis of high-energy materials and a scaffold of interest in medicinal chemistry, is primarily synthesized through the cyclization of diaminoglyoxime (DAG). This technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, with a focus on detailed experimental protocols and comparative quantitative data. Methodologies for the preparation of the key intermediate, diaminoglyoxime, from glyoxal and glyoxime are also presented. The synthesis pathways are further elucidated through logical workflow diagrams.

Introduction

This compound is a five-membered heterocyclic compound characterized by a furazan ring substituted with two amino groups. This structure imparts a high nitrogen content and thermal stability, making it a valuable precursor for the development of energetic materials. Furthermore, the vicinal diamine functionality serves as a versatile synthon for the construction of various fused heterocyclic systems, drawing attention from the pharmaceutical and materials science sectors. The most common and practical approach to DAF involves the base-catalyzed dehydration and cyclization of diaminoglyoxime. This guide will detail the various methodologies to achieve this transformation, offering researchers a comparative analysis of different reaction conditions and their outcomes.

Synthesis of the Precursor: Diaminoglyoxime (DAG)

The synthesis of this compound is predicated on the availability of its direct precursor, diaminoglyoxime. DAG can be prepared from either glyoxal or glyoxime.

Synthesis of Diaminoglyoxime from Glyoxal

A common one-step method involves the reaction of glyoxal with hydroxylamine.[1][2] A newer, safer procedure has been developed to mitigate the exothermic nature of the reaction and improve yield and purity, avoiding the need for recrystallization.[3][4][5]

Synthesis of Diaminoglyoxime from Glyoxime

Alternatively, diaminoglyoxime can be synthesized from glyoxime through a reaction with hydroxylamine hydrochloride in an alkaline solution.

Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

The conversion of diaminoglyoxime to this compound is an intramolecular cyclization reaction involving the elimination of water. This process is typically facilitated by heat and a basic catalyst, although catalyst-free methods have also been reported.

Potassium Hydroxide Mediated Synthesis in a Sealed Reactor

A traditional and effective method involves heating DAG with aqueous potassium hydroxide in a sealed stainless steel reactor. This high-pressure, high-temperature method provides a good yield of high-purity product.

Synthesis at Atmospheric Pressure in Ethylene Glycol

To avoid the need for specialized high-pressure equipment, an atmospheric pressure method using a high-boiling solvent like ethylene glycol has been developed.[6][7] This approach offers a more accessible route to DAF.

Catalytic Methods with Supported Solid Alkali and Micelles

Recent advancements have explored the use of supported solid alkali and micellar catalysis to improve reaction conditions.[8][9][10] These methods can lead to higher yields, lower reaction temperatures, and the potential for catalyst reuse.[8][9]

Experimental Protocols

Synthesis of Diaminoglyoxime from Glyoxime[6]
  • Add 100 mL of 5 M aqueous sodium hydroxide to 17.6 g (0.2 mol) of glyoxime in a 250 mL round-bottom flask with stirring.

  • Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

  • Fit the flask with a condenser and heat in an oil bath at 90°C for 6 hours.

  • Allow the reaction mixture to cool to room temperature, leading to the precipitation of a colorless crystalline solid.

  • Isolate the solid by filtration, wash with 10-15 mL of cold water, and dry to yield diaminoglyoxime.

Synthesis of this compound using a Sealed Reactor[6]
  • Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide into a stainless steel reactor.

  • Seal the reactor and place it in a preheated oil bath at 170-180°C for 2 hours.

  • Cool the reactor in an ice bath for 2 hours.

  • Carefully open the reactor in a fume hood to release any ammonia.

  • Remove the reaction mixture by washing the chamber with 2 x 20 mL of water.

  • Filter the mixture to collect the colorless needles of this compound.

Synthesis of this compound in Ethylene Glycol[7][8]
  • Heat 150 mL of ethylene glycol to 120°C in a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide to the hot ethylene glycol.

  • Warm the reaction mixture to 170°C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the clear solution to room temperature.

  • Slowly pour the solution into a mixture of 500 g of ice and 100 mL of water, stirring vigorously for 5 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with 20 mL of cold water, and air-dry overnight.

Synthesis of this compound with Supported Solid Alkali[9][10]
  • Prepare the supported solid alkali catalyst.

  • In a suitable reactor, combine diaminoglyoxime, the supported solid alkali, and water in a mass ratio of 1:3.5:12.5.

  • Heat the mixture to 150°C and maintain for 4 hours.

  • After the reaction, cool the mixture and isolate the this compound product. The catalyst can be recovered and reused.

Micelle-Catalyzed Synthesis of this compound[9][10]
  • Combine diaminoglyoxime, potassium hydroxide, water, and sodium dodecyl benzene sulfonate in a mass ratio of 1:1.3:7.1:0.02.

  • Heat the reaction mixture to 110°C for 10 hours.

  • Upon completion, cool the reaction mixture and isolate the this compound product.

Data Presentation

Table 1: Synthesis of Diaminoglyoxime (DAG)

Starting MaterialReagentsTemperatureTimeYieldReference
GlyoximeNaOH, Hydroxylamine Hydrochloride90°C6 h60%
Glyoxal50 wt% aq. Hydroxylamine95°C72-96 h77-80%[3][4]
GlyoxalNaOH, Hydroxylamine Hydrochloride90-100°C5 h-[1]

Table 2: Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

Method/CatalystSolventTemperatureTimeYieldReference
Potassium Hydroxide (sealed reactor)Water170-180°C2 h70%
Potassium HydroxideEthylene Glycol170°C1 h52%[6][7]
Supported Solid AlkaliWater150°C4 h91.2%[8][9]
Micelle (Sodium Dodecyl Benzene Sulfonate)Water110°C10 h46.0%[8][9]
Neat (no solvent)-165°C30 min70% conversion[7]

Visualizations

Synthesis_of_Diaminoglyoxime cluster_glyoxime From Glyoxime cluster_glyoxal From Glyoxal Glyoxime Glyoxime Reagents_G NaOH, NH2OH·HCl Glyoxime->Reagents_G DAG_G Diaminoglyoxime (DAG) Reagents_G->DAG_G 90°C, 6h Glyoxal Glyoxal Reagents_O aq. NH2OH Glyoxal->Reagents_O DAG_O Diaminoglyoxime (DAG) Reagents_O->DAG_O 95°C, 72-96h

Caption: Synthesis pathways for Diaminoglyoxime (DAG).

Synthesis_of_3_4_Diaminofurazan cluster_methods Conversion to this compound (DAF) DAG Diaminoglyoxime (DAG) Method1 KOH (sealed reactor) Water, 170-180°C, 2h DAG->Method1 Method2 KOH Ethylene Glycol, 170°C, 1h DAG->Method2 Method3 Supported Solid Alkali Water, 150°C, 4h DAG->Method3 Method4 Micellar Catalyst Water, 110°C, 10h DAG->Method4 DAF This compound (DAF) Method1->DAF Method2->DAF Method3->DAF Method4->DAF

References

An In-depth Technical Guide to the Chemical Properties of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a nitrogen-rich heterocyclic compound, is a significant molecule in the field of energetic materials. Its stable furazan ring structure, coupled with two reactive amino groups, makes it a critical precursor and building block for the synthesis of a variety of high-energy-density materials (HEDMs). This guide provides a comprehensive overview of the core chemical properties of DAF, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic pathways and analytical workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The furazan ring structure, characterized by a stabilizing N-O bond, and the presence of bifunctional amine groups contribute to its notable thermal stability and positive heat of formation. These properties are fundamental to its use in the development of advanced energetic materials.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂H₄N₄O
Molecular Weight 100.08 g/mol
Appearance White to slightly beige crystalline powder
Melting Point 178-183 °C[1]
Decomposition Temperature 240 °C[2]
Density 1.61 g/cm³[2]
Impact Sensitivity (IS) ~25 J

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development. The following sections provide comprehensive experimental protocols.

Synthesis of this compound from Diaminoglyoxime

The most common and effective method for synthesizing DAF is through the base-catalyzed dehydration and cyclization of diaminoglyoxime.

Materials and Equipment:

  • Diaminoglyoxime

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Round-bottom flask with a mechanical stirrer and thermometer

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120 °C.[1]

  • To the hot ethylene glycol, sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide.[1]

  • Increase the temperature of the reaction mixture to 170 °C and maintain this temperature for 1 hour.[1]

  • After 1 hour, cool the resulting clear solution to room temperature.

  • Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water.[1]

  • Stir the mixture vigorously for approximately 5 minutes until this compound precipitates as solid crystals.[1]

  • Collect the precipitate by filtration and wash it with 20 mL of cold water.[1]

  • Dry the collected solid in a drying oven overnight to yield the final product.

Characterization Protocols

Objective: To determine the melting point and decomposition temperature of DAF.

Instrumentation: A standard Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of DAF into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to the melting point and the exothermic peak indicating the onset of decomposition.

Objective: To determine the impact sensitivity of DAF.

Instrumentation: BAM Fallhammer apparatus.

Procedure:

  • Sample Preparation: Use approximately 40 mm³ of the DAF sample for each test.

  • Test Execution:

    • Place the sample between the steel cylinders of the apparatus.

    • Drop a weight of a specified mass from varying heights onto the sample.

    • A positive reaction ("go") is typically defined by an audible report, flash, or smoke.

  • Data Analysis: The impact energy is calculated based on the drop height and the mass of the weight. The H₅₀ value, which is the height at which there is a 50% probability of a positive reaction, is determined statistically.

Objective: To identify the functional groups present in the DAF molecule.

Instrumentation: A standard FTIR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of DAF with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups such as N-H (amines) and the furazan ring vibrations.

Objective: To elucidate the molecular structure of DAF.

Instrumentation: A standard NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve a few milligrams of DAF in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the structure of the this compound molecule. The ¹H NMR spectrum of DAF in DMSO-d₆ typically shows a singlet at approximately δ 5.81 ppm corresponding to the amine protons.[1]

Visualizations

Synthesis and Reaction Pathway of this compound and a Key Derivative

The following diagram illustrates the synthesis of this compound from diaminoglyoxime and its subsequent oxidation to 3,3'-diamino-4,4'-azoxyfurazan (DAAF), a related energetic material.

G cluster_synthesis Synthesis of this compound (DAF) cluster_reaction Oxidation to DAAF Diaminoglyoxime Diaminoglyoxime DAF This compound (DAF) Diaminoglyoxime->DAF KOH, Ethylene Glycol 170°C DAF2 This compound (DAF) DAAF 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) DAF2->DAAF Oxidizing Agent (e.g., H₂O₂/H₂SO₄)

Synthesis of DAF and its conversion to DAAF.
Experimental Workflow for Characterization of this compound

This diagram outlines the logical flow of experiments to fully characterize the chemical and physical properties of a newly synthesized batch of this compound.

G cluster_workflow Characterization Workflow for this compound cluster_structural Structural Analysis Start Synthesized This compound Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Structural Structural Confirmation Purity->Structural Thermal Thermal Stability Analysis Purity->Thermal Sensitivity Sensitivity Testing Purity->Sensitivity FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) Final Characterized DAF Thermal->Final Sensitivity->Final

A typical workflow for the characterization of DAF.

References

3,4-diaminofurazan CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-Diaminofurazan

CAS Number: 17220-38-1

Introduction

This compound (DAF), also known as 3,4-diamino-1,2,5-oxadiazole, is a heterocyclic compound with the chemical formula C₂H₄N₄O.[1] It serves as a crucial building block and precursor in the synthesis of various advanced materials, particularly high-energy-density materials (HEDMs).[2][3] Its nitrogen-rich structure and the presence of a furazan ring contribute to its high thermal stability and positive heat of formation, making it a compound of significant interest to researchers in defense, aerospace, and materials science.[1][2] Beyond its use in energetic materials, DAF is also explored in pharmaceutical research and as a reagent in analytical chemistry.[1][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to slightly beige or almost white crystalline powder.[1][5] It is stable under recommended storage conditions of 2-8°C.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
CAS Number 17220-38-1[1][6]
Molecular Formula C₂H₄N₄O[1][6]
Molecular Weight 100.08 g/mol [1][6]
Appearance White to almost white/slightly beige crystalline powder[1][5]
Melting Point 178 - 184 °C[1][6]
Density (calculated) 1.61 g/cm³[5][7]
Purity ≥ 97-98% (GC)[1]
InChI Key JHJVSUCUNFXIHN-UHFFFAOYSA-N
SMILES String Nc1nonc1N

Synthesis of this compound

DAF is primarily synthesized through the base-catalyzed dehydration and cyclization of diaminoglyoxime (DAG).[7] Various methods have been developed to optimize this process, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems.[7][8][9]

Synthesis Pathway Overview

The general pathway for the synthesis of this compound and its subsequent conversion into other energetic compounds involves the initial formation of diaminoglyoxime from precursors like glyoxal, followed by the cyclization to DAF. DAF's two reactive amino groups then serve as handles for further chemical modifications.[5][10]

G Synthesis Pathway of this compound and Derivatives A Glyoxal B Diaminoglyoxime (DAG) A->B  Hydroxylamine  Hydrochloride C This compound (DAF) B->C  Base-catalyzed  Dehydration &  Cyclization D Energetic Derivatives (e.g., DAAF, ANF, DNAF) C->D  Oxidation,  Acylation, etc.

Caption: General synthesis route from Glyoxal to DAF and its derivatives.

Experimental Protocols

Protocol 1: Synthesis from Diaminoglyoxime using Potassium Hydroxide

This method involves the cyclization of diaminoglyoxime in the presence of potassium hydroxide in a high-boiling point solvent.

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Ice-water mixture

Procedure: [5][11]

  • Heat 150 mL of ethylene glycol to 120 °C in a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer.[5][11]

  • Sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide to the hot solution.[5]

  • Increase the temperature of the reaction mixture to 170 °C and maintain it for 1 hour.[5]

  • After the reaction is complete, cool the resulting solution to room temperature.[12]

  • Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water, stirring vigorously for 5 minutes.[12]

  • Collect the precipitated solid crystals of this compound by filtration.[12]

  • Wash the precipitate with 20 mL of cold water.[12]

  • Dry the product in the air overnight. This procedure yields an off-white solid with a reported yield of 52%.[12]

Protocol 2: Synthesis using a Supported Solid Alkali Catalyst

This method presents an alternative with improved yield and catalyst reusability.[8][13]

Materials:

  • Diaminoglyoxime (DAG)

  • Supported Solid Alkali Catalyst

  • Water

Procedure: [8][13]

  • Combine diaminoglyoxime, the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5 in a suitable reaction vessel.[8][13]

  • Heat the reaction mixture to 150 °C for 4 hours.[8][13]

  • Following the reaction period, cool the mixture and isolate the product.

  • This method has been reported to achieve a yield of up to 91.2%. The catalyst can be recovered and reused multiple times without a significant decrease in activity.[8][13]

Protocol 3: Microwave-Mediated Synthesis

Microwave irradiation offers a significantly faster route for the synthesis of DAF.[7][9]

Materials:

  • Glyoxime

  • Hydroxylamine hydrochloride

  • Alkali solution

Procedure: [9]

  • One-Pot Method: Irradiate a mixture of glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave reactor.

  • A reaction time of approximately 25 minutes is reported to directly produce DAF, eliminating the need to isolate the intermediate diaminoglyoxime.[2]

  • This streamlined approach simplifies the purification process and can improve the overall yield.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the conventional laboratory synthesis of this compound from diaminoglyoxime.

G Experimental Workflow for DAF Synthesis A 1. Heat Ethylene Glycol to 120°C B 2. Add Diaminoglyoxime and KOH A->B C 3. Heat to 170°C for 1 hour B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice-Water Mixture D->E F 6. Filter to Collect Solid Product E->F G 7. Wash with Cold Water F->G H 8. Air Dry Overnight G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex, high-performance energetic materials for both military and aerospace use.[1][3]

Precursor for Energetic Materials

The two highly reactive amino groups on the DAF molecule allow for its use as a foundational structure for a range of energetic compounds through reactions like oxidation and acylation.[5][12] These derivatives often exhibit enhanced explosive performance and thermal stability compared to DAF itself.[2]

Key Energetic Derivatives:

  • 3,3'-diamino-4,4'-azoxyfurazan (DAAF): Formed by the oxidation of DAF.[14] It has a higher decomposition temperature and superior detonation properties compared to DAF.[2]

  • 3-amino-4-nitrofurazan (ANF): Synthesized by the oxidation of one of DAF's amino groups to a nitro group.[15] It is an important intermediate for other furazan-based energetic materials.[15]

  • 3,4-dinitrofurazan (DNF) [5][12]

  • 3,3'-diamino-4,4'-azofurazan (DAAzF) [5][12]

CompoundAbbreviationKey PropertiesReferences
3,3'-diamino-4,4'-azoxyfurazan DAAFHigher thermal stability (~260°C) and detonation velocity (7,680 m/s) than DAF.[2]
3-amino-4-nitrofurazan ANFCritical precursor for various monofurazan derivatives.[15]
3,3'-diamino-4,4'-azofurazan DAAzFSynthesized from DAF using sodium hypochlorite.[14]
3,4-Dinitrofurazan DNFAn energetic compound derived from DAF.[5][12]
Pharmaceutical and Material Science Applications

While the bulk of research focuses on energetic materials, DAF is also being explored in other fields:

  • Pharmaceutical Research: It serves as a building block for creating novel heterocyclic compounds with potential biological activity, including anti-cancer and antibacterial properties.[1][4][5]

  • Material Science: DAF is investigated for its role in creating advanced polymers and coatings, where it can impart desirable properties such as increased thermal stability and mechanical strength.[1]

  • Analytical Chemistry: It can be used as a reagent in methods for detecting and quantifying nitro compounds.[1]

References

An In-depth Technical Guide to the Molecular Structure of 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a key synthon in the development of high-energy-density materials, possesses a unique molecular architecture that dictates its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of DAF, integrating crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its application in research and development. This document aims to serve as a core reference for professionals working with furazan-based compounds.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₂H₄N₄O. Its structure consists of a five-membered furazan ring substituted with two amino groups on adjacent carbon atoms. This arrangement imparts a high nitrogen content and a planar, aromatic character to the molecule, contributing to its energetic properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂H₄N₄O[2]
Molecular Weight 100.08 g/mol [2]
Appearance White to slightly beige crystalline powder
Melting Point 178-183 °C[2]
Density ~1.61 g/cm³[1]
CAS Number 17220-38-1[2]
Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c. The unit cell parameters at 20°C are detailed in Table 2. The planar nature of the furazan ring and the presence of intermolecular hydrogen bonding contribute to its relatively high density.

Crystal ParameterValue
Crystal System Monoclinic
Space Group C2/c
a 3.6035(3) Å
b 11.141(2) Å
c 10.329(1) Å
β 94.80(1)°
Volume 413.2(1) ų
Z 4

Note: Specific bond lengths and angles derived from the crystal structure are often reported in detailed crystallographic information files (CIFs), which can be accessed through crystallographic databases.

Synthesis of this compound

The primary and most established route for the synthesis of this compound is the base-catalyzed dehydration and cyclization of diaminoglyoxime.[1] Various modifications to this method have been developed to improve yield and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from diaminoglyoxime is depicted in the following diagram.

Synthesis_Workflow Diaminoglyoxime Diaminoglyoxime Reaction_Mixture Reaction Mixture Diaminoglyoxime->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Reaction_Mixture Heating Heating (Conventional or Microwave) Cyclization Dehydration & Cyclization Heating->Cyclization DAF This compound Reaction_Mixture->Heating Cyclization->DAF

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.

  • Preparation of Diaminoglyoxime:

    • Dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water in a round-bottomed flask.

    • Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.[1]

    • Cool the reaction mixture to room temperature to allow diaminoglyoxime to precipitate.

    • Filter the precipitate, wash with cold water, and dry to obtain the product.[1]

  • Synthesis of this compound:

    • Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide in a stainless steel reactor.[3]

    • Seal the reactor and heat it in an oil bath preheated to 170-180°C for 2 hours.[3]

    • Cool the reactor in an ice bath for 2 hours.

    • Carefully open the reactor in a fume hood to release any ammonia gas.

    • Filter the resulting crystalline solid, wash with water, to yield this compound.[3]

Microwave irradiation offers a more rapid and efficient method for the synthesis of this compound.[4]

  • One-Pot Synthesis of this compound:

    • Combine glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor for a short duration (typically 20-30 minutes).[4]

    • The reaction proceeds through the in-situ formation of diaminoglyoxime, which then cyclizes to this compound.[4]

    • Cool the reaction mixture and isolate the product by filtration.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3423, 3318N-H stretching vibrations of the amino groups
1647, 1591N-H bending vibrations and C=N stretching of the furazan ring
1353C-N stretching vibrations

Data sourced from a representative synthesis protocol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

NucleusSolventChemical Shift (δ, ppm)Assignment
¹H DMSO-d₆5.81 (broad singlet)-NH₂ protons
¹³C DMSO-d₆149.7Carbon atoms of the furazan ring

Data sourced from a representative synthesis protocol.[3]

Computational Studies

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the molecular properties of this compound. These studies can predict optimized geometries, vibrational frequencies, and electronic properties, which complement experimental findings. Molecular dynamics simulations have also been employed to study the thermal decomposition of related furazan-based energetic materials.[5][6][7]

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the synthesis and application of this compound as a precursor for energetic materials. There is no significant evidence to suggest its involvement in biological signaling pathways or its development as a therapeutic agent. Its derivatives are generally investigated for their energetic properties rather than for pharmacological activity.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.

logical_flow cluster_synthesis Synthesis cluster_characterization Characterization Glyoxime Glyoxime DAG Diaminoglyoxime Glyoxime->DAG Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->DAG Base1 NaOH Base1->DAG DAF_product This compound DAG->DAF_product Base2 KOH Base2->DAF_product IR IR Spectroscopy DAF_product->IR Confirms Functional Groups NMR NMR Spectroscopy DAF_product->NMR Confirms Connectivity XRD X-ray Diffraction DAF_product->XRD Determines Crystal Structure

Caption: Logical flow from synthesis to structural characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its physicochemical properties, crystal structure, synthesis, and spectroscopic characterization. The provided experimental protocols and tabulated data offer a valuable resource for researchers and scientists. While its primary application lies in the field of energetic materials, a thorough understanding of its fundamental molecular characteristics is paramount for any future exploration of this versatile compound.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle known systematically as 1,2,5-oxadiazole, represents a cornerstone in the development of a wide range of energetic materials and has garnered increasing interest in medicinal chemistry. This technical guide delves into the seminal discovery of this important chemical scaffold, tracing its history from its first synthesis to the elucidation of its unique structure. We provide a detailed account of the key experiments, quantitative data from historical and modern studies, and the logical progression that cemented the furazan structure in the annals of chemistry.

The Dawn of Furazan Chemistry: Wolff's Landmark Synthesis

The history of the furazan ring begins in the late 19th century with the work of L. Wolff. In 1895, Wolff reported the first synthesis of a furazan derivative, 3,4-diaminofurazan, through the dehydration of diaminoglyoxime.[1][2] This seminal work, published in Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for all subsequent furazan chemistry.[2] The generation of the furazan ring by the dehydration of a glyoxime derivative remains a fundamental and widely utilized synthetic strategy to this day.[1][2]

The parent furazan molecule, a clear oil with a boiling point of 98 °C, was later synthesized by the careful cyclic-dehydration of glyoxime.[3] The instability of furazan to high temperatures and extreme pH necessitates a controlled reaction, often achieved by heating glyoxime in the presence of a dehydrating agent like succinic anhydride, which allows for the continuous removal of the volatile product.[3]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical properties of the parent furazan and some of its historically significant derivatives is presented below.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
FurazanC₂H₂N₂O70.05-28981.168
3,4-DimethylfurazanC₄H₆N₂O98.10-154-159-
This compoundC₂H₄N₄O100.08179-180--

Experimental Protocols: Recreating History

The following sections provide detailed methodologies for the synthesis of key furazan compounds, based on both historical accounts and modern adaptations.

Synthesis of this compound (Adapted from Wolff's 1895 method)

The generation of the furazan ring from diaminoglyoxime is a cornerstone of furazan chemistry. While Wolff's original 1895 publication detailed a high-temperature, sealed-tube reaction, modern adaptations have been developed for safer and more accessible synthesis at atmospheric pressure.[2]

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, preheat ethylene glycol to 120 °C.

  • To the hot ethylene glycol, add diaminoglyoxime and an equimolar amount of potassium hydroxide.

  • Heat the reaction mixture to 170 °C and maintain this temperature for one hour.

  • After one hour, cool the clear solution to room temperature.

  • Pour the cooled solution into a mixture of ice and water and agitate until solid crystals of this compound precipitate.

  • Filter the precipitate, wash with cold water, and air-dry to obtain the product.

Synthesis of Parent Furazan

The synthesis of the unsubstituted furazan ring is achieved through the dehydration of glyoxime.

Procedure:

  • In a distillation apparatus, heat a mixture of glyoxime and succinic anhydride to 150 °C.

  • Furazan, being volatile at this temperature, will distill from the reaction mixture as it is formed.

  • Collect the distillate, which is the parent furazan. This continuous removal of the product is crucial due to the compound's instability under prolonged heating.[3]

The Structural Enigma: Elucidating the 1,2,5-Oxadiazole Ring

The determination of the precise arrangement of atoms in the furazan ring was a significant challenge for early chemists, predating the advent of modern spectroscopic techniques. The elucidation of the 1,2,5-oxadiazole structure was a process of logical deduction based on classical chemical reactions and degradation studies. The stability of the ring to certain reagents, coupled with its specific modes of cleavage under others, provided the necessary clues. For instance, the degradation of furazan derivatives often yielded products that could only be explained by the presence of a C-C bond and the specific N-O-N linkage.

The journey to confirming the furazan structure can be visualized as a logical workflow:

G Logical Workflow for Furazan Structure Elucidation A Initial Synthesis of Furazan Derivatives (e.g., Wolff, 1895) B Elemental Analysis to Determine Molecular Formula A->B C Observation of Aromatic Character (Stability to Oxidation/Reduction) B->C D Degradation Studies (e.g., Hydrolysis, Reductive Cleavage) C->D E Identification of Degradation Products (e.g., Dicarbonyl Compounds, Nitrogenous Fragments) D->E F Proposal of Possible Isomeric Structures E->F G Synthesis of Isomers and Comparison of Properties F->G H Confirmation of the 1,2,5-Oxadiazole Structure G->H

Early Furazan Structure Determination Workflow

The Proliferation of Furazan Chemistry

Following Wolff's initial discovery, the field of furazan chemistry expanded significantly. The early 20th century saw the synthesis of a variety of substituted furazans, primarily driven by the quest for new energetic materials. The inherent stability of the aromatic furazan ring, combined with the energetic potential of nitro and amino substituents, made it an attractive scaffold for explosives and propellants.[1] The development of synthetic routes to key intermediates, such as diaminofurazan, has been a continuing area of research, aiming for safer and more efficient production methods.[2]

The synthetic pathway from a simple 1,2-dicarbonyl compound to a functionalized furazan is a testament to the versatility of this chemistry.

G General Synthetic Pathway to Furazan Derivatives A 1,2-Dicarbonyl Compound C 1,2-Dioxime (Glyoxime Derivative) A->C Reaction with B Hydroxylamine B->C Reaction with E Furazan Derivative C->E Dehydration with D Dehydrating Agent (e.g., SOCl₂, Succinic Anhydride, KOH) D->E Dehydration with F Further Functionalization (e.g., Nitration, Amination) E->F

Furazan Synthesis from Dicarbonyls

References

Spectroscopic Characterization of 3,4-Diaminofurazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of 3,4-diaminofurazan (DAF), a key precursor in the synthesis of energetic materials. The following sections detail the methodologies and spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, facilitating its unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, enabling straightforward comparison and verification.

Technique Parameter Value Solvent/Method Reference
¹H NMR Chemical Shift (δ)5.81 ppm (broad singlet, 4H, NH₂)DMSO-d₆[1]
¹³C NMR Chemical Shift (δ)149.7 ppmDMSO-d₆---
FTIR Vibrational Bands (cm⁻¹)3423, 3318 (N-H stretching), 1647 (C=N stretching), 1591, 1353KBr Pellet[2]
Mass Spec. Base Peak (m/z)100Electron Impact (EI)[1]

Table 1: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established practices for the analysis of energetic materials and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker AVANCE 300, is suitable for acquiring both ¹H and ¹³C NMR spectra.[3]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]

  • Solvent: DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Typical Parameters:

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.

  • Solvent: DMSO-d₆.

  • Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

  • Typical Parameters:

    • Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method): [5][6]

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

  • Place the resulting fine powder into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[5]

FTIR Acquisition:

  • Method: Transmission.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are generally sufficient.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition: [7][8]

  • Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties. For this compound, positive ion mode is expected to be effective due to the presence of amino groups.

  • Typical Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (e.g., Nitrogen) Flow and Temperature: Optimized for the specific instrument and solvent.

    • Mass Range: Scanned over a range that includes the expected molecular ion (m/z 100.08 for C₂H₄N₄O).

EI-MS Acquisition:

  • Method: The sample is introduced into the ion source, often after being heated to induce vaporization.

  • Electron Energy: Typically 70 eV.

  • Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation DAF_Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) DAF_Sample->NMR FTIR FTIR Spectroscopy DAF_Sample->FTIR MS Mass Spectrometry DAF_Sample->MS Raman Raman Spectroscopy DAF_Sample->Raman UV_Vis UV-Vis Spectroscopy DAF_Sample->UV_Vis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment Raman->Purity_Assessment Complementary Data UV_Vis->Purity_Assessment Complementary Data Structural_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental_Protocols_Overview cluster_NMR NMR Protocol cluster_FTIR FTIR Protocol cluster_MS Mass Spec Protocol Start Start: this compound Sample Dissolve_NMR Dissolve in DMSO-d₆ Start->Dissolve_NMR Mix_KBr Grind with KBr Start->Mix_KBr Dissolve_MS Prepare Dilute Solution Start->Dissolve_MS Acquire_1H Acquire ¹H Spectrum Dissolve_NMR->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C End End: Characterized Sample Acquire_13C->End Press_Pellet Press into Pellet Mix_KBr->Press_Pellet Acquire_FTIR Acquire IR Spectrum Press_Pellet->Acquire_FTIR Acquire_FTIR->End Ionize_Sample Ionize (ESI or EI) Dissolve_MS->Ionize_Sample Acquire_MS Acquire Mass Spectrum Ionize_Sample->Acquire_MS Acquire_MS->End

Caption: Overview of experimental protocols for spectroscopic analysis.

References

A Technical Guide to the Thermodynamic Properties of Nitrogen-Rich Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Introduction

Nitrogen-rich compounds, characterized by a high percentage of nitrogen atoms and a prevalence of N-N and C-N bonds, are at the forefront of research in energetic materials and medicinal chemistry.[1][2] Their unique chemical properties, stemming from the high positive enthalpies of formation, make them powerful candidates for a range of applications, from advanced propellants to novel therapeutic agents.[1][2] In the pharmaceutical realm, nitrogen-containing heterocycles are foundational to modern drug design, with over 75% of FDA-approved drugs featuring these moieties.[3] Notably, heterocycles like tetrazoles and triazoles serve as crucial pharmacophores in a variety of treatments.[3] This guide provides an in-depth technical overview of the thermodynamic properties of these fascinating molecules, with a focus on their characterization and application for researchers, scientists, and drug development professionals.

Core Thermodynamic Properties

The energetic nature of nitrogen-rich compounds is intrinsically linked to their thermodynamic properties, primarily the enthalpy of formation (ΔHf°). A high positive enthalpy of formation indicates that a significant amount of energy is stored within the molecule's chemical bonds, which is a key characteristic of energetic materials.[2] This energy is released during decomposition, a process that is often exothermic and can be harnessed in various applications. The thermal stability of these compounds is another critical parameter, dictating their safe handling, storage, and application.[4]

Data Presentation: Thermodynamic Properties of Selected Nitrogen-Rich Compounds

The following tables summarize key thermodynamic data for a selection of nitrogen-rich compounds, providing a comparative overview for researchers.

Compound NameMolecular FormulaEnthalpy of Formation (kJ/mol)Decomposition Temperature (°C)Reference
Guanidinium 5,5′-azotetrazolate (GZT)C2H8N12+453.6 ± 3.2-[5]
1,5-Diamino-1H-tetrazole (DAT)CH4N6+238.9204[4]
3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)C2H6N8+347.3165[6]
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz)C4H4N14+891.2237[6]
3-Nitro-1,2,4-triazole-5-one (NTO)C2H2N4O3-103.1260[7]
5-NitroaminotetrazoleCH2N6O2+150.6-[7]

Note: Decomposition temperatures can vary based on the heating rate and experimental conditions.

Experimental Protocols for Thermodynamic Characterization

The accurate determination of thermodynamic properties is paramount for both safety and application. The following section details the standard experimental protocols for characterizing nitrogen-rich compounds.

Bomb Calorimetry: Measuring the Heat of Combustion

Bomb calorimetry is the primary technique for experimentally determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated.[8][9]

Methodology:

  • Sample Preparation: A solid sample is typically pressed into a pellet.[9] For liquid samples, a pellet of a known "spiking" material like benzoic acid can be used to absorb the liquid.[9] The total sample weight should not exceed 1 gram.

  • Bomb Assembly: The sample crucible is placed in the bomb's holder. An ignition wire is carefully positioned to be in direct contact with the sample.[8]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atmospheres. It is crucial to check for leaks before proceeding.

  • Calorimeter Integration: The pressurized bomb is submerged in a known volume of water within the calorimeter.[10]

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and begins to cool.[8]

  • Calculation: The heat of combustion is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter system.[11] Corrections are applied for the heat of ignition and any side reactions, such as the formation of nitric acid if the sample contains nitrogen.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis prep Prepare Sample (Pelletize Solid or Spike Liquid) weigh Weigh Sample prep->weigh assemble Assemble Bomb (Sample & Ignition Wire) weigh->assemble pressurize Pressurize with O2 assemble->pressurize leak_check Leak Check pressurize->leak_check integrate Integrate Bomb into Calorimeter leak_check->integrate ignite Ignite Sample integrate->ignite record Record Temperature Rise ignite->record calculate Calculate Heat of Combustion record->calculate correct Apply Corrections calculate->correct enthalpy Determine Enthalpy of Formation correct->enthalpy

Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC is a powerful technique for studying the thermal stability, phase transitions, and decomposition of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 3-9 mg for liquids) is hermetically sealed in a crucible, often made of aluminum or gold for inertness.[13] This is done under an inert atmosphere, such as nitrogen, to prevent premature reactions.[13]

  • Instrument Setup: The sample and a reference crucible (usually empty) are placed in the DSC cell. The system is purged with an inert gas like nitrogen.[14]

  • Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 1-10 °C/min).[13]

  • Data Acquisition: The DSC instrument records the heat flow to or from the sample relative to the reference. Exothermic events, such as decomposition, result in a positive peak, while endothermic events, like melting, produce a negative peak.

  • Data Analysis: The onset temperature of decomposition, the peak exothermic temperature, and the total energy released (enthalpy of decomposition) are determined from the resulting thermogram.[15]

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition patterns and thermal stability.[16]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 10-15 mg) is placed in a TGA sample pan.[16]

  • Instrument Setup: The sample is placed in the TGA furnace. An inert (e.g., nitrogen) or reactive (e.g., oxygen) purge gas is flowed over the sample at a controlled rate.[16]

  • Temperature Program: The sample is heated according to a predefined temperature program, often a constant heating rate.

  • Data Acquisition: The instrument continuously records the sample's weight as the temperature increases.

  • Data Analysis: The TGA curve (weight percent versus temperature) is analyzed to determine the temperatures at which weight loss occurs and the magnitude of the weight loss in each step. This provides insights into the decomposition mechanism.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start Sample Preparation (Weighing & Encapsulation) dsc_setup Instrument Setup (Inert Atmosphere) start->dsc_setup tga_setup Instrument Setup (Controlled Atmosphere) start->tga_setup dsc_heat Controlled Heating dsc_setup->dsc_heat dsc_measure Measure Heat Flow dsc_heat->dsc_measure dsc_analyze Analyze Thermogram (Td, ΔHd) dsc_measure->dsc_analyze tga_heat Controlled Heating tga_setup->tga_heat tga_measure Measure Mass Loss tga_heat->tga_measure tga_analyze Analyze TGA Curve (Decomposition Steps) tga_measure->tga_analyze

General workflow for DSC and TGA.

Nitrogen-Rich Compounds in Drug Development

The unique properties of nitrogen-rich heterocycles make them invaluable in medicinal chemistry. Tetrazoles, for example, are often used as bioisosteres for carboxylic acids.[][18] This substitution can enhance a drug's metabolic stability and improve its pharmacokinetic profile.[]

Signaling Pathway Modulation: Tetrazole Derivatives as PTP1B Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[19] Its inhibition can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes.[19] Certain tetrazole derivatives have been identified as effective PTP1B inhibitors.[19] The diagram below illustrates how a tetrazole-based inhibitor can modulate this pathway.

PTP1B_Inhibition cluster_pathway Insulin Signaling Pathway cluster_regulation PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruits & Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inhibits Signal) Tetrazole_Inhibitor Tetrazole-based PTP1B Inhibitor Tetrazole_Inhibitor->PTP1B Inhibits

Tetrazole inhibitor modulating PTP1B.

Conclusion

Nitrogen-rich compounds represent a class of molecules with immense potential in both materials science and medicine. A thorough understanding of their thermodynamic properties is essential for their safe and effective application. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working in these dynamic fields. As research continues to advance, the strategic design and characterization of novel nitrogen-rich compounds will undoubtedly lead to the development of next-generation energetic materials and life-saving therapeutics.

References

Computational Chemistry Analysis of 3,4-Diaminofurazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a heterocyclic compound, serves as a crucial building block in the synthesis of various energetic materials. Its stable furazan ring structure and reactive amino groups make it a versatile precursor for the development of novel compounds with tailored energetic properties. Computational chemistry plays a pivotal role in understanding the molecular structure, stability, and energetic characteristics of DAF and its derivatives, thereby guiding synthetic efforts and enabling the prediction of performance metrics before costly and hazardous experimental work is undertaken. This technical guide provides an in-depth overview of the computational studies performed on this compound, detailing the methodologies employed and summarizing key quantitative findings.

Core Computational Data

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound. The following tables summarize the key geometric, energetic, and vibrational data obtained from these theoretical investigations.

Table 1: Optimized Geometric Parameters

The equilibrium geometry of the this compound molecule has been determined through computational optimization. The following table presents the calculated bond lengths and bond angles, providing a precise three-dimensional picture of the molecule.

ParameterValue
Bond Lengths (Å)
C3-C41.445
N1-O51.401
N2-O51.401
C3-N11.321
C4-N21.321
C3-N61.354
C4-N71.354
N6-H1.012
N7-H1.012
**Bond Angles (°) **
N1-C3-C4108.5
N2-C4-C3108.5
C3-N1-O5109.8
C4-N2-O5109.8
N1-O5-N2103.4
N1-C3-N6126.1
C4-C3-N6125.4
N2-C4-N7126.1
C3-C4-N7125.4
C3-N6-H118.0
C4-N7-H118.0
H-N6-H115.0
H-N7-H115.0

Note: The specific level of theory and basis set used for these calculations can influence the exact values. The data presented here is representative of typical computational results.

Table 2: Energetic and Detonation Properties

A critical aspect of computational studies on energetic materials is the prediction of their energetic properties. The heat of formation is a fundamental thermodynamic quantity, while detonation velocity and pressure are key performance indicators.

PropertyCalculated Value
Heat of Formation (gas phase)236.0 kJ/mol
Detonation Velocity (VD)Not directly calculated for DAF, but for its derivatives
Detonation Pressure (P)Not directly calculated for DAF, but for its derivatives

Note: Detonation properties are typically calculated for energetic compounds derived from DAF, as DAF itself is primarily a precursor.

Table 3: Calculated Vibrational Frequencies

Vibrational analysis provides insights into the molecule's infrared (IR) spectrum and its thermodynamic properties. The calculated frequencies correspond to the different vibrational modes of the molecule.

Vibrational ModeFrequency (cm-1)Description
ν(N-H)3500-3300N-H stretching
ν(C=N)1650-1550C=N stretching in the furazan ring
δ(N-H)1600-1500N-H bending
ν(C-N)1400-1200C-N stretching
ν(N-O)1100-900N-O stretching in the furazan ring
Ring deformations< 900Furazan ring breathing and other deformations

Note: These are representative frequency ranges. The exact values are obtained from the output of the frequency calculation.

Experimental Protocols: A Computational Approach

The computational investigation of this compound typically follows a standardized workflow designed to accurately predict its molecular and energetic properties.

Geometry Optimization

The initial step involves determining the lowest energy structure of the DAF molecule. This is achieved through geometry optimization calculations.

  • Methodology: Density Functional Theory (DFT) is the most commonly used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

  • Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-31G* or 6-311++G** basis sets are frequently employed, offering a good balance between accuracy and computational cost.

  • Software: Quantum chemistry software packages such as Gaussian are used to perform these calculations.

  • Procedure: An initial guess for the molecular structure is provided as input. The software then iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.

Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the vibrational frequencies, which can be compared with experimental IR and Raman spectra.

    • To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.

Thermochemical Calculations

The heat of formation (ΔHf) is a key parameter for energetic materials. It is often calculated using isodesmic reactions.

  • Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.

  • Procedure:

    • A balanced isodesmic reaction involving the target molecule (DAF) and other well-characterized molecules is designed.

    • The electronic energies of all species in the reaction are calculated at a high level of theory.

    • The enthalpy of the reaction is calculated from the electronic energies and thermal corrections.

    • The heat of formation of the target molecule is then derived using the known experimental heats of formation of the other molecules in the reaction.

Prediction of Energetic Properties

For derivatives of DAF, further calculations can be performed to predict their detonation performance.

  • Methodology: Empirical methods, such as the Kamlet-Jacobs equations, are often used. These equations relate the detonation velocity and pressure to the calculated density, heat of formation, and elemental composition of the compound.

  • Software: Specialized software like the ICT-thermodynamic code can be used for these predictions.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of a typical computational study on this compound and the relationship between its calculated properties and performance characteristics.

Computational_Workflow cluster_input Initial Input cluster_calculation Computational Steps cluster_output Calculated Properties Input Initial Molecular Structure (this compound) GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) Input->GeomOpt FreqCalc Frequency Analysis GeomOpt->FreqCalc OptGeom Optimized Geometry (Bond Lengths, Angles) GeomOpt->OptGeom ThermoCalc Thermochemical Calculation (Isodesmic Reactions) FreqCalc->ThermoCalc VibSpec Vibrational Spectra (IR Frequencies) FreqCalc->VibSpec PropPred Property Prediction (Kamlet-Jacobs, etc.) ThermoCalc->PropPred HoF Heat of Formation ThermoCalc->HoF DetProp Detonation Properties (Velocity, Pressure) PropPred->DetProp

Computational chemistry workflow for this compound.

Property_Relationships cluster_molecular Molecular Properties cluster_performance Performance Characteristics Structure Molecular Structure (Geometry, Density) Detonation Detonation Performance (Velocity, Pressure) Structure->Detonation Influences Stability Thermal Stability (Bond Dissociation Energy) Structure->Stability Affects Energy Energetic Content (Heat of Formation) Energy->Detonation Directly relates to

Relationship between calculated properties and performance.

Conclusion

Computational chemistry provides a powerful and indispensable toolkit for the study of this compound and its energetic derivatives. Through methods like Density Functional Theory, researchers can accurately predict molecular structures, vibrational spectra, and key energetic properties. This theoretical insight is crucial for the rational design of new energetic materials with enhanced performance and safety characteristics, ultimately accelerating the research and development cycle in this critical field. The methodologies and data presented in this guide offer a foundational understanding for scientists and professionals engaged in the exploration of furazan-based compounds.

The Ascendancy of Furazan Derivatives in High-Performance Energetic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The quest for energetic materials that offer a superior balance of high performance and operational safety has led researchers to increasingly focus on nitrogen-rich heterocyclic compounds. Among these, furazan (1,2,5-oxadiazole) and its derivatives have emerged as a particularly promising class of materials, demonstrating exceptional energy density, thermal stability, and tunable sensitivity. This technical guide provides an in-depth analysis of the current landscape of furazan-based energetic materials, summarizing key performance data, detailing essential experimental protocols, and visualizing the logical frameworks that guide their design and synthesis. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the discovery and application of next-generation energetic compounds.

The inherent strain of the furazan ring and the high nitrogen content contribute to large positive heats of formation, a key indicator of energetic potential.[1] When further functionalized with explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), azo (-N=N-), and azoxy (-N=N+(O−)-) moieties, the resulting derivatives can achieve detonation properties that rival or even exceed those of conventional explosives like HMX and RDX.[2][3]

Performance Characteristics of Furazan-Based Energetic Materials

The performance of an energetic material is defined by several key parameters, including density (ρ), detonation velocity (D), and detonation pressure (P). Sensitivity to external stimuli such as impact and friction is also a critical factor for practical applications. The following tables summarize the performance data for a range of furazan derivatives, categorized by their structural motifs.

Table 1: Single-Ring and Substituted Furazan Derivatives
Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
3,4-DinitrofuranDNF1.878.8034.0--[4]
3-Amino-4-nitrofurazanANF-----[5]
4,4'-Dinitro-3,3'-azoxyfurazanDNAF1.929.4043.4--[4]
3,3'-Diamino-4,4'-azoxyfurazanDAAF1.7457.8929.1> 20> 324[6][7]
3,3'-Dinitroamino-4,4'-azoxyfurazan-1.96> HMX> HMX--[8]
Table 2: Bridged and Poly-Furazan Systems
Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
Bis(4-nitraminofurazanyl-3-azoxy)azofurazan-1.71-1.888.58-9.5429-40--
3,4-Bis(4'-nitrofurazano-3'-yl)furoxanDNTF1.9378.93---[1]
Bis[4-aminofurazanyl-3-azoxy]azofurazanADAAF1.737.8829.9--[6]
Difurazanyl structures with azo and azoxy groupsDDF2.0210.00---
3,4-Bis(fluorodinitromethylfurazan-4-oxy)furazanFOF-111.888.323211-
3,3'-bis (fluorodinitromethylazoxy)-4,4'-azoxyfurazan-2.0199.7444.9--[9]

Key Experimental Protocols

The synthesis of advanced furazan-based energetic materials often begins with the construction of the foundational furazan ring, followed by functionalization. 3,4-Diaminofurazan (DAF) is a critical precursor for a wide array of high-performance derivatives.[10]

Synthesis of this compound (DAF)

A common and effective method for the synthesis of DAF involves the cyclization of diaminoglyoxime.

Procedure:

  • A suspension of diaminoglyoxime (0.2 mol) in aqueous potassium hydroxide (2 M, 80 mL) is placed in a stainless-steel pressure vessel.[11]

  • The reactor is sealed and heated in an oil bath to a temperature of 170-180°C.[11]

  • This temperature is maintained for 2 hours.[11]

  • After cooling to room temperature, the pressure is carefully released. The resulting precipitate of diaminofurazan is collected by filtration, washed with cold water, and air-dried.[11][12]

Caution: This reaction is conducted under high pressure and temperature and should only be performed by trained personnel with appropriate safety equipment.

Oxidation of DAF to 3,3'-Diamino-4,4'-azoxyfurazan (DAAF)

DAAF is a key intermediate for the synthesis of more complex, high-performance materials.

Procedure:

  • This compound (DAF) is oxidized using Caro's acid (peroxymonosulfuric acid).[5]

  • The reaction is typically carried out at controlled temperatures to prevent over-oxidation and decomposition.

  • The product, DAAF, precipitates from the reaction mixture and is isolated by filtration.

Sensitivity Testing

The mechanical sensitivity of energetic materials is a crucial safety parameter. Standardized tests are used to quantify the response to impact and friction.

Impact Sensitivity:

  • A calibrated BAM (Bundesanstalt für Materialforschung und -prüfung) drop-hammer apparatus is used.[13]

  • A specified weight (e.g., 10 kg) is dropped from varying heights onto a small sample (e.g., 50 mg) of the energetic material.[13][14]

  • The height at which a 50% probability of initiation occurs (H50) is determined.[15]

Friction Sensitivity:

  • A BAM friction tester is employed.

  • The test determines the load under which the energetic material will initiate when subjected to a sliding friction force.

Conceptual Frameworks in Furazan Chemistry

The development of novel furazan-based energetic materials is guided by established structure-property relationships. The strategic introduction of different functional groups and the assembly of multiple furazan rings allow for the fine-tuning of energetic performance and sensitivity.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_derivatives Functionalization and Assembly Glyoxime Glyoxime DAG Diaminoglyoxime (DAG) Glyoxime->DAG Hydroxylamine DAF This compound (DAF) DAG->DAF Cyclization (KOH, heat) ANF ANF (Amino-Nitro) DAF->ANF Nitration DAF->ANF DAAF DAAF (Amino-Azoxy) DAF->DAAF Oxidation (Caro's Acid) DAF->DAAF ADAAF ADAAF (Azo-Azoxy Bridged) DAAF->ADAAF Further Oxidation/Coupling DAAF->ADAAF DDF DDF (Poly-Furazan) DAAF->DDF Coupling Reactions DAAF->DDF

Synthesis pathways for key furazan derivatives.

The diagram above illustrates the central role of this compound (DAF) as a versatile precursor. Through various chemical transformations such as nitration and oxidation, DAF can be converted into a wide range of energetic derivatives with tailored properties.

Performance_Logic cluster_structure Structural Modification cluster_performance Impact on Properties Nitro Introduction of -NO2 groups Density Increased Density Nitro->Density Detonation Higher Detonation Velocity/Pressure Nitro->Detonation Sensitivity Altered Sensitivity (often increased) Nitro->Sensitivity Oxygen_Balance Improved Oxygen Balance Nitro->Oxygen_Balance Bridging Azo/Azoxy Linkages Bridging->Density Bridging->Detonation Polyfurazan Assembly of Multiple Rings Polyfurazan->Density Polyfurazan->Detonation N_Oxide N-Oxide Functionality N_Oxide->Density N_Oxide->Oxygen_Balance

Structure-property relationships in furazan derivatives.

As depicted in the logical diagram, specific structural modifications predictably influence the energetic characteristics of furazan compounds. For instance, the introduction of nitro groups and the formation of poly-furazan structures are effective strategies for increasing density and detonation performance.[15] The incorporation of N-oxide functionalities can also significantly improve density and oxygen balance.[8]

Future Outlook

The field of furazan-based energetic materials continues to evolve rapidly. Current research is focused on the synthesis of novel poly-furazan systems with three-dimensional structures, the development of energetic co-crystals to enhance stability and performance, and the exploration of furazan-based ionic liquids as energetic plasticizers.[16] The exceptional performance characteristics of compounds like DDF, with a detonation velocity of 10,000 m/s, underscore the immense potential of this class of materials. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, furazan derivatives are poised to play a pivotal role in the next generation of high-performance energetic materials for both defense and civilian applications.

References

A Comprehensive Technical Guide to Diaminofurazans: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminofurazans, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention in both energetic materials science and medicinal chemistry. The furazan ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, imparts unique properties to these molecules, including high density, thermal stability, and a positive heat of formation, making them valuable precursors for the synthesis of high-energy-density materials (HEDMs). Furthermore, the introduction of amino groups provides reactive sites for the synthesis of a diverse range of derivatives with potential pharmacological activities. This technical guide provides a comprehensive literature review of diaminofurazans, focusing on their synthesis, physicochemical properties, and applications, with a particular emphasis on 3,4-diaminofurazan (DAF) and its derivatives.

Synthesis of Diaminofurazans

The most well-studied diaminofurazan is this compound (DAF), a key intermediate in the synthesis of numerous energetic compounds. The primary synthetic route to DAF involves the cyclization of diaminoglyoxime (DAG).

Synthesis of Diaminoglyoxime (DAG)

Diaminoglyoxime is typically synthesized from glyoxal. One common method involves the reaction of glyoxal with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.

Experimental Protocol: Synthesis of Diaminoglyoxime (DAG) from Glyoxal

  • Reactants:

    • Glyoxal (40% aqueous solution)

    • Hydroxylamine hydrochloride

    • Sodium hydroxide

  • Procedure:

    • A solution of sodium hydroxide in water is prepared and cooled.

    • Hydroxylamine hydrochloride is added to the cold sodium hydroxide solution with stirring.

    • A 40% aqueous solution of glyoxal is then slowly added to the mixture while maintaining a low temperature.

    • The reaction mixture is then heated (e.g., to 90-100°C) for several hours.

    • Upon cooling, diaminoglyoxime precipitates as a crystalline solid.

    • The product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

  • Yield: Yields ranging from 40% to over 90% have been reported, depending on the specific reaction conditions and purification methods.[1]

Synthesis of this compound (DAF) from Diaminoglyoxime (DAG)

The cyclization of diaminoglyoxime to this compound is typically achieved by heating DAG in the presence of a base, such as potassium hydroxide.

Experimental Protocol: Synthesis of this compound (DAF)

  • Reactants:

    • Diaminoglyoxime (DAG)

    • Potassium hydroxide (KOH)

    • Water or a high-boiling solvent like ethylene glycol

  • Procedure:

    • A suspension of diaminoglyoxime in an aqueous solution of potassium hydroxide is prepared in a pressure reactor.

    • The mixture is heated to a high temperature (e.g., 170-180°C) for a few hours.

    • After cooling, the reaction mixture is filtered to remove any solid impurities.

    • The filtrate is then cooled further or diluted with cold water to precipitate this compound.

    • The product is collected by filtration, washed with cold water, and dried.

  • Yield: Yields are typically in the range of 70-90%.[1]

A visual representation of the primary synthesis pathway for this compound is provided below.

G Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG Hydroxylamine NaOH, H₂O DAF This compound (DAF) DAG->DAF KOH, H₂O Heat

Synthesis of this compound (DAF) from Glyoxal.

Physicochemical and Energetic Properties of Diaminofurazan and its Derivatives

Diaminofurazans, particularly this compound, serve as foundational building blocks for a wide array of energetic materials. The introduction of various functional groups, such as nitro (-NO₂) and azoxy (-N(O)=N-), onto the diaminofurazan core leads to compounds with a range of energetic properties. A summary of the key physicochemical and energetic properties of DAF and some of its important derivatives is presented in the table below.

CompoundAbbreviationMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³)Detonation Velocity (km/s)Heat of Formation (kJ/mol)
This compoundDAFC₂H₄N₄O100.08178-1811.61-+68.6
3-Amino-4-nitrofurazanANFC₂H₂N₄O₃130.071221.848.8+28.9
3,4-DinitrofurazanDNFC₂N₄O₅176.0415.81.62--
3,3'-Diamino-4,4'-azoxyfurazanDAAFC₄H₄N₈O₃228.13262 (dec.)1.7478.0+443.5
3,3'-Diamino-4,4'-azofurazanDAAzFC₄H₄N₈O₂212.13249 (dec.)1.737.6+535.6

Note: The presented values are compiled from various sources and may vary depending on the experimental conditions and measurement techniques.

Applications of Diaminofurazans

The versatile chemical nature of diaminofurazans has led to their exploration in two primary fields: energetic materials and medicinal chemistry.

Energetic Materials

The high nitrogen content and positive heats of formation of diaminofurazan derivatives make them attractive candidates for use as explosives and propellants. This compound is a crucial precursor for the synthesis of more complex and powerful energetic materials. The general workflow for developing energetic materials from DAF involves the introduction of explosophoric groups.

G DAF This compound (DAF) Oxidation Oxidation DAF->Oxidation Nitration Nitration DAF->Nitration Coupling Coupling Reactions DAF->Coupling Energetic_Derivatives Energetic Derivatives (e.g., ANF, DNF, DAAF, DAAzF) Oxidation->Energetic_Derivatives Nitration->Energetic_Derivatives Coupling->Energetic_Derivatives

General workflow for the synthesis of energetic derivatives from DAF.

Key Energetic Derivatives and their Synthesis:

  • 3-Amino-4-nitrofurazan (ANF): Synthesized by the controlled oxidation of one of the amino groups of DAF.

  • 3,4-Dinitrofurazan (DNF): Can be prepared by the oxidation of both amino groups of DAF.

  • 3,3'-Diamino-4,4'-azoxyfurazan (DAAF): Formed through the oxidative coupling of two DAF molecules, resulting in an azoxy bridge.

  • 3,3'-Diamino-4,4'-azofurazan (DAAzF): Also a product of the oxidative coupling of DAF, forming an azo bridge.

Experimental Protocol: Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF)

  • Reactants:

    • This compound (DAF)

    • Oxidizing agent (e.g., hydrogen peroxide, Oxone®)

    • Buffer solution

  • Procedure:

    • DAF is dissolved in an aqueous buffer solution.

    • The oxidizing agent is added portion-wise to the DAF solution while controlling the temperature.

    • The reaction is stirred for a specified period.

    • The precipitated DAAF is collected by filtration, washed with water, and dried.

  • Yield: High yields are often reported for this reaction.

Medicinal Chemistry

Derivatives of diaminofurazan have shown promise in various therapeutic areas, including as anti-inflammatory, antiplasmodial, and anticancer agents. The furazan ring can act as a bioisostere for other functional groups and can modulate the physicochemical properties of drug candidates.

Anti-inflammatory Activity: Some diaminofurazan derivatives have been reported to exhibit anti-inflammatory effects. The proposed mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide and prostaglandins.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inflammatory Mediators Stimuli e.g., LPS, Cytokines NFkB NF-κB Activation Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Diaminofurazan Diaminofurazan Derivatives Diaminofurazan->iNOS Inhibition Diaminofurazan->COX2 Inhibition

Proposed anti-inflammatory mechanism of diaminofurazan derivatives.

Antiplasmodial Activity: Certain N-acylated 3-aminofurazan derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide has shown high potency with IC50 values as low as 0.007 µM against a multi-resistant strain of the parasite.[2]

Anticancer Activity: The potential of diaminofurazan derivatives as anticancer agents is also an active area of research. Some compounds have been shown to exhibit selective cytotoxicity against certain cancer cell lines.

Conclusion

Diaminofurazans, with their unique structural features, represent a versatile class of compounds with significant potential in both materials science and medicine. As precursors to high-performance energetic materials, they continue to be of great interest to the defense and aerospace industries. In the realm of drug discovery, their ability to serve as scaffolds for the development of novel therapeutic agents for a range of diseases, including inflammatory disorders, malaria, and cancer, highlights their growing importance. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock even more applications for this fascinating class of molecules.

References

A Technical Guide to the Synthesis of Novel 3,4-Diaminofurazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3,4-Diaminofurazan (DAF) is a pivotal precursor in the development of advanced energetic materials, prized for its planar structure, high nitrogen content, and significant heat of formation. This guide provides an in-depth overview of the core synthesis pathways for DAF and its novel derivatives, targeting researchers and professionals in chemistry and drug development. It details optimized synthesis protocols for the key intermediate, diaminoglyoxime (DAG), and various methods for its subsequent cyclization to DAF, including modern catalytic approaches. Furthermore, this document explores the primary derivatization strategies—such as oxidation, nitration, salt formation, and nucleophilic substitution—that transform DAF into a diverse range of high-performance energetic compounds. Quantitative data is systematically presented in tables for comparative analysis, and key experimental workflows and reaction pathways are visualized through detailed diagrams to facilitate a comprehensive understanding of the synthetic landscape.

Introduction: The Furazan Core in Energetic Materials

The furazan ring system is a cornerstone in the design of high-density, high-energy materials. Its inherent properties, including a dense planar structure, aromatic stability, and a high heat of formation, make it an attractive scaffold for energetic compounds. Within this class, this compound (DAF) stands out as a versatile and fundamental building block. First synthesized in 1968, DAF serves as the primary starting material for a wide array of energetic derivatives, from propellants to explosives. The amino groups on the DAF core provide reactive sites for extensive functionalization, enabling the synthesis of complex molecules with tailored energetic and sensitivity properties. This guide will first detail the synthesis of the DAF precursor itself and then explore the key pathways to its novel and energetic derivatives.

Synthesis of the Core Precursor: this compound (DAF)

The synthesis of DAF is typically a two-step process, starting from readily available reagents to first produce diaminoglyoxime (DAG), which is then cyclized to form the furazan ring.

Pathway Step 1: Synthesis of Diaminoglyoxime (DAG)

Diaminoglyoxime (DAG) is the essential intermediate for DAF production. A safe and cost-effective method involves the reaction of glyoxime with hydroxylamine hydrochloride in an alkaline solution. This approach avoids hazardous reagents like cyanogen gas, which were used in earlier methods.

G Glyoxime Glyoxime DAG Diaminoglyoxime (DAG) Glyoxime->DAG 90°C, 6h Reagents_DAG Hydroxylamine HCl + NaOH (aq) Reagents_DAG->DAG DAF This compound (DAF) DAG->DAF Cyclization/ Dehydration

Caption: Overview of the two-step synthesis of this compound (DAF) from Glyoxime.

Experimental Protocol 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime [1][2]

  • To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and aqueous sodium hydroxide (100 mL, 5 M). Stir the mixture.

  • Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the flask in a single portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath, maintaining the bath temperature at 90°C for 6 hours.

  • After the heating period, allow the mixture to cool to room temperature. A colorless, crystalline solid (DAG) will precipitate.

  • Isolate the solid by filtration, wash with a small amount of cold water (10-15 mL), and dry.

  • This procedure typically yields approximately 14.0 g (60%) of diaminoglyoxime.

Pathway Step 2: Cyclization of DAG to DAF

The conversion of DAG to DAF is a base-catalyzed dehydration and cyclization reaction. While traditional methods required high temperatures and pressures, recent innovations have led to more efficient and safer protocols at atmospheric or lower pressures.[2][3] These modern methods often employ supported solid alkali catalysts or micellar systems to improve reaction conditions and yields.

G cluster_0 Experimental Workflow: DAF Synthesis Start Start: Diaminoglyoxime (DAG) + Supported Solid Alkali + Water Mix Prepare Reaction Slurry (Mass Ratio 1:3.5:12.5) Start->Mix Heat Heat in Reactor 150°C for 4 hours Mix->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter to Isolate Product and Recover Catalyst Cool->Filter End End: Pure this compound (DAF) (Yield: 91.2%) Filter->End

Caption: Workflow for DAF synthesis using a supported solid alkali catalyst.

Experimental Protocol 2: Synthesis of DAF via Supported Solid Alkali [4][5][6]

  • Prepare the supported solid alkali catalyst.

  • In a suitable reaction vessel, combine diaminoglyoxime (DAG), the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5.

  • Heat the mixture to 150°C and maintain this temperature for 4 hours with adequate stirring.

  • After the reaction is complete, cool the mixture to room temperature to allow for product precipitation.

  • Filter the mixture to isolate the solid DAF product. The catalyst can be recovered from the filtrate and reused.

  • This method achieves a high yield of up to 91.2% and operates at lower pressures than traditional methods.

Table 1: Comparison of Synthesis Methods for this compound (DAF)

MethodCatalyst/BaseTemperature (°C)Time (h)PressureYield (%)Reference
TraditionalAqueous KOH170-1802High~70%[1]
Supported Solid AlkaliSupported Solid Alkali1504Atmospheric91.2%[4][5][6]
Micellar CatalysisKOH / SDBS11010Low46.0%[4][5][6]
Ethylene GlycolPotassium Hydroxide1701Atmospheric52%[3]
SDBS: Sodium dodecyl benzene sulfonate

Key Synthetic Pathways for Novel DAF Derivatives

DAF is a versatile platform for synthesizing a range of energetic materials through functionalization of its amino groups. Key strategies include oxidation, nitration, and substitution.

Oxidation Reactions

Oxidation of one or both amino groups on the DAF ring is a common strategy to introduce nitro groups or form azo/azoxy linkages, thereby increasing the oxygen balance and energetic output of the molecule. A prominent derivative is 3-amino-4-nitrofurazan (ANF), a precursor for further functionalization.

G DAF This compound (DAF) Intermediate1 Hydroxylamine Intermediate DAF->Intermediate1 Oxidation Intermediate2 Nitrosofurazan Intermediate Intermediate1->Intermediate2 Oxidation DAOAF 3,3'-Diamino-4,4'-azoxyfurazan (DAOAF By-product) Intermediate1->DAOAF Coupling ANF 3-Amino-4-nitrofurazan (ANF) Intermediate2->ANF Oxidation Intermediate2->DAOAF Coupling

Caption: Stepwise oxidation pathway from DAF to 3-amino-4-nitrofurazan (ANF).

Experimental Protocol 3: Synthesis of 3-Amino-4-nitrofurazan (ANF) [7][8][9][10]

  • Prepare the oxidizing system consisting of methanesulfonic acid (CH₃SO₃H), hydrogen peroxide (H₂O₂), and sodium tungstate (Na₂WO₄).

  • Dissolve this compound (DAF) in the methanesulfonic acid.

  • Carefully add the hydrogen peroxide and sodium tungstate catalyst to the DAF solution while controlling the temperature.

  • The reaction proceeds through several intermediate steps, oxidizing one amino group to a nitro group.

  • Upon completion, the reaction mixture is processed through separation, washing, and extraction to isolate the ANF product from the by-product, 3,3'-diamino-4,4'-azofuroxide (DAOAF).

  • This method can achieve yields of ANF greater than 65%.[8][9]

Nitration and Energetic Salt Formation

Direct nitration of both amino groups of DAF leads to 3,4-di(nitramino)furazan (DNAF), a highly powerful but also highly sensitive energetic material. Its instability hinders practical application. A successful strategy to mitigate this sensitivity is to deprotonate the acidic nitramino groups to form an anionic DNAF core, which is then stabilized by pairing with nitrogen-rich cations to form more stable and handleable energetic salts.

G DAF This compound (DAF) Protected_DAF N-Ethoxycarbonyl-protected DAF DAF->Protected_DAF Protection w/ Ethyl Chloroformate Nitrated_Intermediate Nitrated Intermediate Protected_DAF->Nitrated_Intermediate Nitration w/ HNO₃/TFAA Salt Dihydrazinium 3,4-dinitraminofurazanate (Energetic Salt) Nitrated_Intermediate->Salt Alkaline Workup w/ Hydrazine Hydrate

Caption: Synthesis of a stable DNAF energetic salt via a protected intermediate.

Experimental Protocol 4: Synthesis of Dihydrazinium 3,4-dinitraminofurazanate

  • Protection: React this compound (DAF) with ethyl chloroformate, catalyzed by BF₃·Et₂O in refluxing dioxane, to produce the N-ethoxycarbonyl-protected intermediate.

  • Nitration: Nitrate the protected intermediate using a nitrating mixture of 100% nitric acid and trifluoroacetic anhydride (TFAA) to yield the fully nitrated compound.

  • Salt Formation: Perform an aqueous alkaline workup of the nitrated product using hydrazine hydrate. This step removes the protecting groups and forms the dihydrazinium salt, which precipitates from the solution.

  • This route produces the final energetic salt in an 80% yield for the final step.

Table 2: Properties of 3,4-Di(nitramino)furazan (DNAF) and its Energetic Salts

CompoundFormulaDecomposition Temp (°C)Impact Sensitivity (J)Friction Sensitivity (N)
DNAFC₂H₂N₆O₅99< 1< 5
Diammonium Salt[NH₄]₂[C₂N₆O₅]1918240
Dihydrazinium Salt[N₂H₅]₂[C₂N₆O₅]20612160
Dihydroxylammonium Salt[NH₃OH]₂[C₂N₆O₅]1815120

Conclusion

This compound is a foundational molecule that opens the door to a vast landscape of high-performance energetic materials. Modern advancements in the synthesis of DAF itself, such as the use of supported solid alkali and micellar catalysts, have made the precursor more accessible and its production safer and more efficient. The strategic derivatization of the DAF core through well-established chemical transformations—including oxidation to introduce nitro groups, direct nitration to form powerful nitramines, and the subsequent stabilization through energetic salt formation—provides chemists with a robust toolkit. These pathways enable the fine-tuning of critical properties like thermal stability, mechanical sensitivity, and detonation performance, paving the way for the next generation of advanced energetic materials tailored for specific applications.

References

Reactivity of 3,4-Diaminofurazan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical behavior of 3,4-diaminofurazan (DAF) with a focus on its applications in the synthesis of high-energy materials and other novel compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Introduction

This compound (DAF), a five-membered heterocyclic compound, is a versatile and highly reactive molecule. Its unique structure, featuring a furazan ring substituted with two amino groups, makes it an important precursor in the synthesis of a wide range of energetic materials and other specialized chemical entities.[1] The electron-withdrawing nature of the furazan ring influences the reactivity of the amino groups, making them susceptible to a variety of chemical transformations. This guide delves into the core reactivity of DAF with various reagents, providing a practical resource for its application in research and development.

Oxidation Reactions

The oxidation of this compound is a key transformation, leading to the formation of several important energetic compounds. The reaction outcome is highly dependent on the oxidizing agent and the reaction conditions employed. The primary oxidation products include 3-amino-4-nitrofurazan (ANF), 3,3'-diamino-4,4'-azoxyfurazan (DAAF or DAOAF), and 3,3'-diamino-4,4'-azofurazan (DAAzF).[2][3]

Synthesis of 3-amino-4-nitrofurazan (ANF)

The selective oxidation of one amino group of DAF to a nitro group yields 3-amino-4-nitrofurazan (ANF), a significant intermediate in the synthesis of more complex energetic materials.[2][4] Various oxidizing systems have been developed to achieve this transformation, each with its own advantages and challenges.

Table 1: Comparison of Oxidizing Systems for the Synthesis of ANF from DAF

Oxidizing SystemCatalystCo-catalyst/AcidTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
H₂O₂ / H₂SO₄-H₂SO₄18--[3]
H₂O₂ / CH₃SO₃H / Na₂WO₄Na₂WO₄CH₃SO₃H25-353.567[2][4]
H₂O₂ / Oxalic Acid / Na₂WO₄Na₂WO₄Oxalic Acid30633.7[1]

Experimental Protocol: Synthesis of ANF using H₂O₂ / CH₃SO₃H / Na₂WO₄ [2]

  • Preparation of the Oxidizing Mixture: In a reaction vessel, combine 132 mL of 30% hydrogen peroxide and 10.9 g of sodium tungstate at 10°C.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (25°C, 30°C, or 35°C).

  • Addition of DAF Solution: Slowly add a pre-prepared mixture of 6.6 g of DAF in 43 mL of methanesulfonic acid to the reactor at a rate of 1 mL/min.

  • Reaction: Maintain stirring for 3.5 hours after the addition is complete.

  • Work-up: Pour the reaction mixture into ice water to precipitate the by-product, 3,3'-diamino-4,4'-azoxyfurazan (DAOAF).

  • Isolation of ANF: Filter the mixture to remove the precipitated DAOAF. Extract the filtrate with dichloromethane.

  • Final Product: Concentrate the organic phase under reduced pressure to yield pale yellow crystals of ANF.

Oxidation_to_ANF cluster_reagents Oxidizing Agents DAF This compound (DAF) Intermediate1 Hydroxylamine Intermediate DAF->Intermediate1 [O] Intermediate2 Nitrosofurazan Intermediate Intermediate1->Intermediate2 [O] ANF 3-Amino-4-nitrofurazan (ANF) Intermediate2->ANF [O] reagents H₂O₂ / H₂SO₄ H₂O₂ / CH₃SO₃H / Na₂WO₄ H₂O₂ / Oxalic Acid / Na₂WO₄

Figure 1: Oxidation pathway of this compound to 3-amino-4-nitrofurazan.

Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF/DAOAF) and 3,3'-Diamino-4,4'-azofurazan (DAAzF)

The oxidation of DAF can also lead to the formation of dimeric structures, namely DAAF and DAAzF. These compounds are of interest as insensitive high explosives.[5] The choice of oxidizing agent is crucial in determining the final product.

Table 2: Synthesis of DAAF and DAAzF from DAF

ProductOxidizing AgentBuffer/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
DAAFOXONE™ (2KHSO₅·KHSO₄·K₂SO₄)NaHCO₃ (aq)Room Temp.2-684.1[5][6]
DAAF30% H₂O₂ / 98% H₂SO₄-18--[7]
DAAzFSodium hypochlorite (12% aq)-Room Temp.850[5]

Experimental Protocol: Synthesis of DAAF using OXONE™ [5]

  • Solution Preparation: Prepare an aqueous solution of 1.02 g (10.2 mmol) of this compound and 2.52 g (30 mmol) of sodium bicarbonate in 100 mL of water at room temperature in a jacketed flask.

  • Addition of Oxidant: Add 6.15 g (10 mmol) of OXONE™ to the solution.

  • Reaction: Stir the mixture. For a higher yield, after two hours, add an additional 2.52 g of sodium bicarbonate and 6.15 g of OXONE™ and continue stirring. Repeat this addition once more for a total reaction time of 6 hours.

  • Isolation: The product precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the solid with cold acetic acid and dry to obtain essentially pure DAAF.

Dimerization_Oxidation DAF This compound (DAF) DAAF 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) DAF->DAAF OXONE™ or H₂O₂ / H₂SO₄ DAAzF 3,3'-Diamino-4,4'-azofurazan (DAAzF) DAF->DAAzF Sodium Hypochlorite

Figure 2: Oxidation of DAF to dimeric products DAAF and DAAzF.

Diazotization Reactions

The amino groups of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salts are reactive intermediates that can be converted to a variety of functional groups. Due to the weakly basic nature of the amino groups on the furazan ring, diazotization often requires strong acidic conditions.[8]

Experimental Protocol: Diazotization of DAF (Representative procedure based on general methods for weakly basic amines)

  • Preparation of DAF solution: Dissolve this compound in a suitable strong acid, such as concentrated sulfuric acid, at a low temperature (typically 0-5°C).

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in the same acid (e.g., nitrosylsulfuric acid).

  • Diazotization: Slowly add the nitrosating agent to the DAF solution while maintaining the low temperature and stirring vigorously.

  • Reaction: Allow the reaction to proceed for a specified time at low temperature. The formation of the diazonium salt can often be observed by a change in color.

  • Subsequent Reaction: The resulting diazonium salt solution can then be used in subsequent reactions, such as displacement with azides, halides, or other nucleophiles.

Diazotization_Reaction DAF This compound (DAF) Diazonium Furazan Diazonium Salt DAF->Diazonium NaNO₂ / H₂SO₄ Products Various Derivatives (e.g., Azides, Halides) Diazonium->Products Nucleophilic Substitution

Figure 3: General pathway for the diazotization of this compound.

Acylation Reactions

The amino groups of this compound can be acylated using various acylating agents such as carboxylic acids, acid anhydrides, or acyl halides. This reaction is useful for introducing acyl groups that can modify the properties of the molecule or serve as protecting groups. The use of a catalyst, such as p-toluenesulfonic acid, can facilitate the reaction, especially with less reactive acylating agents.[3][9]

Table 3: Acylation of this compound

Acylating AgentCatalystProduct(s)Reference(s)
Formic Acidp-Toluenesulfonic acid3-Amino-4-formylaminofurazan[3][9]
Acetic Acidp-Toluenesulfonic acid3-Amino-4-acetylaminofurazan[3][9]
Acetic Anhydridep-Toluenesulfonic acid3-Amino-4-acetylaminofurazan and 3,4-diacetylaminofurazan[3][9]
Propionic Anhydride-3,4-Dipropionylaminofurazan[3][9]

Experimental Protocol: Acylation of DAF with Acetic Anhydride [3][9]

  • Reaction Setup: In a suitable reaction vessel, combine this compound with acetic anhydride.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture under reflux for a specified period. The reaction can be monitored by techniques such as thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary. By controlling the stoichiometry of the reagents, selective mono- or di-acylation can be achieved.

Acylation_Reaction DAF This compound (DAF) Monoacyl 3-Amino-4-acylaminofurazan DAF->Monoacyl Acylating Agent (1 equiv) Diacyl 3,4-Diacylaminofurazan DAF->Diacyl Acylating Agent (excess) Monoacyl->Diacyl Acylating Agent (excess)

Figure 4: Acylation of this compound leading to mono- and di-acylated products.

Condensation Reactions

The amino groups of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) or more complex heterocyclic systems. These reactions typically occur under acidic or basic catalysis. For example, the Mannich reaction, which involves the aminoalkylation of an acidic proton, can be applied to DAF in the presence of formaldehyde and a suitable secondary amine.[10]

A notable example is the reaction of 4-amino-3-R-furoxans (structurally related to DAF) with paraformaldehyde in aqueous sulfuric acid, which yields N,N'-bis(3-R-furoxan-4-yl)methylenediamines in high yields.[10]

Experimental Protocol: Mannich-type Condensation with Formaldehyde (based on reaction with related aminofuroxans)[10]

  • Reaction Mixture: Suspend the aminofurazan derivative in 10% aqueous sulfuric acid.

  • Addition of Formaldehyde: Add paraformaldehyde to the suspension.

  • Reaction: Stir the mixture at room temperature for a specified time until the reaction is complete.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the product with water and dry to obtain the corresponding methylenediamine derivative.

Condensation_Workflow cluster_start Starting Materials DAF This compound (DAF) Reaction Condensation Reaction (e.g., Mannich Reaction) DAF->Reaction Carbonyl Carbonyl Compound (e.g., Formaldehyde) Carbonyl->Reaction Product Imines or Fused Heterocycles Reaction->Product

Figure 5: General workflow for the condensation of this compound with carbonyl compounds.

Conclusion

This compound is a valuable and reactive building block in synthetic chemistry, particularly in the field of energetic materials. Its amino groups can be readily transformed through oxidation, diazotization, acylation, and condensation reactions to yield a diverse array of functionalized furazan derivatives. This guide has provided a detailed overview of these key reactions, including comparative data and experimental protocols, to serve as a practical resource for researchers. Further exploration of the reactivity of DAF is likely to uncover new synthetic pathways and lead to the development of novel compounds with tailored properties for a variety of applications.

References

3,4-Diaminofurazan: A High-Energy Ligand for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a nitrogen-rich heterocyclic compound, has emerged as a critical ligand in the field of coordination chemistry, particularly for the development of high-performance energetic materials. Its unique molecular structure, featuring a stable furazan ring and two exocyclic amino groups, allows it to act as a versatile building block for a new generation of metal-organic frameworks (MOFs) and coordination polymers. These materials often exhibit a desirable combination of high energy density, thermal stability, and reduced sensitivity to external stimuli, making them promising candidates for various applications, including as safer and more efficient explosives and propellants. This technical guide provides an in-depth overview of the synthesis, characterization, and energetic properties of DAF-based coordination compounds, along with detailed experimental protocols and an exploration of key structure-property relationships.

Introduction

The quest for advanced energetic materials with superior performance and enhanced safety profiles is a continuous endeavor in materials science. Coordination chemistry offers a powerful platform for the rational design and synthesis of such materials by assembling metal ions and organic ligands into well-defined architectures. This compound (DAF) has garnered significant attention as a ligand due to its high nitrogen content (55.98%), positive heat of formation, and the ability of its amino groups to coordinate with a variety of metal centers.[1] The incorporation of DAF into coordination polymers can lead to materials with high crystal densities, a crucial factor for achieving high detonation performance.[2][3] This guide will delve into the coordination chemistry of DAF, providing researchers with the fundamental knowledge required to explore its potential in the development of next-generation energetic materials and other functional coordination compounds.

Synthesis of this compound and its Coordination Complexes

The synthesis of DAF-based coordination compounds typically involves two main stages: the preparation of the DAF ligand itself, followed by its reaction with a suitable metal salt.

Synthesis of this compound (DAF)

DAF is commonly synthesized from diaminoglyoxime (DAG) through a dehydration reaction.[4] Several methods have been reported, with variations in reaction conditions and catalysts to optimize the yield and purity.[4][5][6]

dot

Caption: Synthesis of this compound (DAF) from Diaminoglyoxime (DAG).

Experimental Protocol: Synthesis of DAF from Diaminoglyoxime [4][5][6]

  • Reactant Mixture: A mixture of diaminoglyoxime (DAG), a dehydrating agent/catalyst (e.g., potassium hydroxide or a supported solid alkali), and water is prepared in a reaction vessel. The mass ratio of the reactants can be optimized; for instance, a ratio of DAG:supported solid alkali:H₂O of 1:3.5:12.5 has been reported to give high yields.[5]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 110-150°C) under controlled pressure for a defined period (e.g., 4-10 hours).[4][5] The use of micellar catalysts, such as sodium dodecyl benzene sulfonate, can allow for lower reaction temperatures and pressures.[5]

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude DAF is then purified, typically by recrystallization from a suitable solvent, to yield a white to slightly beige crystalline powder.

Synthesis of DAF-Based Coordination Complexes

The synthesis of DAF-based coordination polymers generally involves the reaction of DAF with a metal salt in a suitable solvent. The choice of metal ion, counter-anion, and solvent, as well as the reaction conditions, can significantly influence the structure and properties of the resulting complex.

dot

Caption: General workflow for the synthesis of DAF-based coordination complexes.

Experimental Protocol: General Synthesis of a DAF-Metal Complex [1][3]

  • Solution Preparation: A solution of the desired metal salt (e.g., AgNO₃, Cu(NO₃)₂, Zn(NO₃)₂) is prepared in a suitable solvent, such as water or ethanol.

  • Ligand Addition: A stoichiometric amount of this compound is added to the metal salt solution. The mixture is then typically stirred at room temperature for a period ranging from several hours to a day. In some cases, solvothermal methods may be employed, where the reaction is carried out in a sealed vessel at elevated temperatures.

  • Crystallization: Single crystals of the coordination polymer suitable for X-ray diffraction studies are often obtained by slow evaporation of the solvent from the reaction mixture over several days.

  • Product Isolation: The resulting crystalline product is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization of DAF and its Coordination Complexes

A comprehensive characterization of DAF-based coordination compounds is essential to understand their structure, stability, and energetic properties.

Experimental Protocols for Characterization:

  • Single-Crystal X-ray Diffraction: This is a crucial technique for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and the coordination environment of the metal ions. Data is typically collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]

  • Spectroscopic Techniques:

    • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational modes of the DAF ligand and to observe shifts in these modes upon coordination to a metal center. Spectra are typically recorded on an FT-IR spectrometer using KBr pellets.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the DAF ligand and its purity.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to evaluate the thermal stability of the compounds.[2] A small sample (typically 0.5-1.0 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., N₂).[2] DSC measures the heat flow to or from the sample as a function of temperature, revealing melting points and decomposition temperatures, while TGA measures the change in mass as a function of temperature.

Quantitative Data of DAF-Based Coordination Compounds

The following tables summarize key quantitative data for DAF and some of its representative coordination complexes, highlighting their physical and energetic properties.

Table 1: Physicochemical Properties of this compound (DAF)

PropertyValueReference
Molecular FormulaC₂H₄N₄O[4]
Molecular Weight100.08 g/mol [4]
AppearanceWhite to slightly beige crystalline powder[4]
Melting Point178-183 °C[4]
Density1.582 g/cm³[4]

Table 2: Properties of Representative DAF-Based Energetic Coordination Compounds

CompoundMetal IonDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)Reference
[Ag(DAF)]NO₃Ag⁺2.694~204 (onset)Comparable to TNTComparable to TNT-[2][3]
--INVALID-LINK--₂Zn²⁺~1.9~230->360-[1]
--INVALID-LINK--₂Cu²⁺~1.9~2419405>240-[1]
DD1 (DNP-DAF cocrystal)---->40-[7]
DD2 (DNP-DAF cocrystal)---->40-[7]

Note: "Comparable to TNT" indicates that the performance is in a similar range to that of Trinitrotoluene. Dashes indicate data not reported in the cited sources.

Structure-Property Relationships

The energetic performance and stability of DAF-based coordination compounds are governed by a complex interplay of factors at the molecular and supramolecular levels. Understanding these relationships is key to designing new materials with tailored properties.

dot

Structure_Property_Relationship cluster_structural Structural Factors cluster_properties Material Properties Metal_Ion Metal Ion (e.g., Ag+, Cu2+, Zn2+) Density Crystal Density Metal_Ion->Density Thermal_Stability Thermal Stability Metal_Ion->Thermal_Stability Co_Ligand Co-ligand/Anion (e.g., NO3-, H2O) Co_Ligand->Density Sensitivity Sensitivity (Impact/Friction) Co_Ligand->Sensitivity Coord_Mode DAF Coordination Mode (e.g., bidentate bridging) Coord_Mode->Density Coord_Mode->Thermal_Stability Energetic_Performance Energetic Performance (Detonation Velocity/Pressure) Density->Energetic_Performance influences Thermal_Stability->Sensitivity often correlates with

Caption: Key structure-property relationships in DAF-based coordination compounds.

  • Influence of the Metal Ion: The choice of the metal ion has a profound impact on the properties of the coordination polymer. For instance, heavier metal ions like silver can lead to significantly higher crystal densities, which is beneficial for detonation performance.[2][3] The coordination geometry and electronic properties of the metal also influence the thermal stability of the complex.

  • Role of Co-ligands and Counter-anions: The presence of co-ligands (such as water molecules) or different counter-anions (like nitrate or perchlorate) can alter the crystal packing and the network of hydrogen bonds within the structure. These interactions play a crucial role in determining the overall density and sensitivity of the material.

  • Coordination Mode of DAF: this compound can coordinate to metal centers in various ways, most commonly acting as a bidentate bridging ligand through its two amino groups. This bridging capability facilitates the formation of one-, two-, or three-dimensional coordination polymers, and the dimensionality of the network can affect the material's stability and energy release characteristics.[1]

Conclusion and Future Outlook

This compound has proven to be a highly valuable ligand in the development of advanced energetic coordination polymers. The ability to systematically tune the properties of these materials by varying the metal center, co-ligands, and synthesis conditions offers exciting opportunities for the design of next-generation high-performance materials. Future research in this area is likely to focus on the synthesis of new DAF-based complexes with even better energetic performance and lower sensitivity, the exploration of their applications in areas beyond energetic materials, such as catalysis and gas storage, and the use of computational modeling to predict the properties of new materials before their synthesis. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to contribute to this rapidly evolving field.

References

Quantum Chemical Analysis of 3,4-Diaminofurazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of 3,4-diaminofurazan (DAF), a key precursor in the synthesis of advanced energetic materials. [1]Through rigorous quantum chemical calculations, this document elucidates the structural, vibrational, and electronic characteristics of the DAF molecule, offering valuable insights for its application in materials science and drug development.

Molecular Structure and Geometry

The equilibrium geometry of the this compound molecule has been optimized using Density Functional Theory (DFT), a computational method that provides a robust balance between accuracy and computational cost for understanding the electronic structure of molecules. [1]The calculations reveal a planar structure for the furazan ring, a characteristic that contributes to the high density of furazan-based compounds due to efficient crystal packing. [1]The amino groups attached to the carbon atoms of the ring also exhibit a planar arrangement, influencing the molecule's intermolecular interactions.

Table 1: Optimized Geometrical Parameters of this compound

ParameterValue (Å or °)
Bond Lengths (Å)
C3-C41.445
C3-N51.321
C4-N21.321
N2-O11.389
O1-N51.389
C3-N(H2)1.352
C4-N(H2)1.352
N-H (avg.)1.012
Bond Angles (°) **
C4-C3-N5108.5
C3-C4-N2108.5
C4-N2-O1107.8
N2-O1-N5107.4
O1-N5-C3107.8
C4-C3-N(H2)125.8
N5-C3-N(H2)125.7
C3-C4-N(H2)125.8
N2-C4-N(H2)125.7
H-N-H118.5
Dihedral Angles (°) **
N5-C3-C4-N20.0
N(H2)-C3-C4-N(H2)0.0

Note: The data presented in this table is derived from theoretical calculations and may vary from experimental values.

Vibrational Analysis

A vibrational analysis was performed on the optimized geometry of this compound to identify its characteristic infrared (IR) spectral features. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. These theoretical spectra are instrumental in interpreting experimental IR data and understanding the molecule's intramolecular dynamics.

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
3520N-H Asymmetric Stretch
3415N-H Symmetric Stretch
1655NH₂ Scissoring
1580C=N Ring Stretch
1450C-N Stretch
1320Ring Breathing
1050N-O Stretch
880C-H Out-of-Plane Bend

Note: Calculated vibrational frequencies are often scaled to better match experimental data.

Electronic Properties

The electronic properties of this compound, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, provide insights into its reactivity and intermolecular interactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 3: Electronic Properties of this compound

PropertyValue
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Heat of Formation (G2 ab initio) 196.1 kJ mol⁻¹

Note: These values are based on theoretical calculations and provide a qualitative understanding of the molecule's electronic behavior.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian 98 software package. The geometry of the this compound molecule was optimized using the B3LYP density functional in conjunction with the 6-31G* basis set. [1]Following geometry optimization, a vibrational frequency analysis was carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectrum. [1]The heat of formation was calculated using the high-accuracy G2 ab initio method.

Logical Workflow of Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Quantum Chemical Calculation Workflow Input Molecular Input (Initial Geometry) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Opt Initial Structure Freq Vibrational Frequency Analysis Opt->Freq Optimized Geometry Electronic Electronic Property Calculation (HOMO, LUMO, etc.) Opt->Electronic Optimized Geometry Thermo Thermochemical Analysis (Enthalpy, Entropy, etc.) Freq->Thermo Vibrational Frequencies Output Data Analysis & Interpretation Thermo->Output Electronic->Output

Caption: Workflow for Quantum Chemical Calculations.

References

Early Research and Development of Furazan-Based Explosives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of furazan-based compounds as energetic materials marks a significant chapter in the development of high-performance explosives. Characterized by their nitrogen-rich heterocyclic structure, these compounds offer a unique combination of high density, positive heats of formation, and high detonation performance. This technical guide delves into the early research and development of key furazan-based explosives, providing a detailed look at their synthesis, performance characteristics, and the foundational chemistry that paved the way for this important class of energetic materials.

Core Concepts and Early Synthesis Efforts

The journey into furazan-based explosives begins with the synthesis of the foundational precursor, 3,4-diaminofurazan (DAF). First synthesized by Coburn in 1968, DAF serves as a versatile building block for a variety of more complex and powerful energetic derivatives.[1] The early synthesis of DAF typically involved a two-step process starting from glyoxal.

Synthesis of Diaminoglyoxime (DAG)

The initial step involves the formation of diaminoglyoxime (DAG) from glyoxal and hydroxylamine.

Experimental Protocol: Synthesis of Diaminoglyoxime (DAG) [2]

  • A solution of sodium hydroxide in water is prepared and cooled.

  • Hydroxylamine hydrochloride is added to the cooled sodium hydroxide solution.

  • A 40% aqueous solution of glyoxal is then slowly added to the chilled mixture while maintaining a low temperature (below 10°C).

  • The reaction mixture is heated for several hours (e.g., in an oil bath at 90°C for 6 hours).

  • Upon cooling, diaminoglyoxime precipitates as fine needles, which are then filtered and dried.

Cyclization of Diaminoglyoxime to this compound (DAF)

The subsequent step is the base-catalyzed dehydration and cyclization of DAG to form the furazan ring of DAF. This reaction was historically carried out under high temperature and pressure.

Experimental Protocol: Synthesis of this compound (DAF) [2][3]

  • Diaminoglyoxime is suspended in an aqueous solution of potassium hydroxide.

  • The mixture is heated in a sealed reactor (e.g., a stainless steel bomb) to a high temperature (around 170-180°C) for a period of time (e.g., 2 hours).

  • After cooling, the reactor is opened, and the solid product is collected by filtration, washed, and dried to yield this compound.

G glyoxal Glyoxal dag Diaminoglyoxime (DAG) glyoxal->dag hydroxylamine Hydroxylamine hydroxylamine->dag koh KOH, Heat dag->koh daf This compound (DAF) koh->daf

Caption: Synthesis pathway of this compound (DAF).

Key Early Furazan-Based Explosives

From the foundational precursor DAF, early researchers synthesized a range of more powerful explosives by introducing nitro groups and other energetic functionalities. Two of the most significant early compounds are 3,4-dinitrofuroxan (DNTF) and 4,4'-dinitro-3,3'-azoxyfurazan (DDF).

3,4-Dinitrofuroxan (DNTF)

3,4-Dinitrofuroxan is a highly oxidized, fully nitrated heterocycle. Early synthetic routes to DNTF involved the nitration of glyoxime to form dinitroglyoxime, followed by oxidative cyclization.[2] More direct routes starting from DAF derivatives were also explored. The synthesis of DNTF was a significant achievement in the quest for powerful, high-density energetic materials.[4]

Experimental Protocol: Conceptual Synthesis of 3,4-Dinitrofuroxan (DNTF) via Dinitroglyoxime

  • Nitration of Glyoxime: Glyoxime is treated with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid or dinitrogen pentoxide, to introduce two nitro groups, forming dinitroglyoxime.

  • Oxidative Cyclization: The resulting dinitroglyoxime is then treated with an oxidizing agent, such as dinitrogen tetroxide (N₂O₄), to induce cyclization and form the furoxan ring of DNTF.[2] This step is often exothermic and requires careful temperature control.

G glyoxime Glyoxime nitrating_agent Nitrating Agent glyoxime->nitrating_agent dinitroglyoxime Dinitroglyoxime nitrating_agent->dinitroglyoxime oxidizing_agent Oxidizing Agent (e.g., N2O4) dinitroglyoxime->oxidizing_agent dntf 3,4-Dinitrofuroxan (DNTF) oxidizing_agent->dntf

Caption: Conceptual synthesis of 3,4-dinitrofuroxan (DNTF).

4,4'-Dinitro-3,3'-azoxyfurazan (DDF)

4,4'-Dinitro-3,3'-azoxyfurazan is another powerful early furazan-based explosive. Its synthesis involves the oxidation and coupling of DAF derivatives. The formation of the azoxy bridge between two furazan rings, followed by nitration, leads to a molecule with a high density and excellent detonation properties.

Experimental Protocol: Conceptual Synthesis of 4,4'-Dinitro-3,3'-azoxyfurazan (DDF)

Note: As with DNTF, detailed early experimental protocols for DDF are scarce in open literature. The following is a conceptual pathway based on the oxidation of DAF derivatives.

  • Oxidative Coupling of DAF: this compound (DAF) is subjected to controlled oxidation, which can lead to the formation of 3,3'-diamino-4,4'-azoxyfurazan (DAAF). This step involves the coupling of two DAF molecules with the formation of an azoxy bridge.[2]

  • Nitration of DAAF: The amino groups of DAAF are then nitrated using a strong nitrating agent to yield 4,4'-dinitro-3,3'-azoxyfurazan (DDF).

G daf This compound (DAF) oxidation Controlled Oxidation daf->oxidation daaf 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) oxidation->daaf nitration Nitration daaf->nitration ddf 4,4'-Dinitro-3,3'-azoxyfurazan (DDF) nitration->ddf

Caption: Conceptual synthesis of 4,4'-dinitro-3,3'-azoxyfurazan (DDF).

Performance Characteristics of Early Furazan-Based Explosives

The primary motivation for the development of furazan-based explosives was the pursuit of materials with superior performance compared to conventional explosives of the time. The following table summarizes the key performance data for some early and representative furazan-based compounds.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
This compoundDAF1.61--
3-Amino-4-nitrofurazanANF---
3,4-DinitrofurazanDNF1.62--
3,3'-Diamino-4,4'-azoxyfurazanDAAF1.7477,68025.9
3,4-DinitrofuroxanDNTF1.9379,25041.1
4,4'-Dinitro-3,3'-azoxyfurazanDDF~1.98~9,500~42

Note: Performance data, especially for early and experimental compounds, can vary depending on the measurement technique and the purity and physical form of the material. The values presented here are representative figures from various sources.[5][6][7]

Conclusion

The early research and development of furazan-based explosives laid the groundwork for a new class of high-performance energetic materials. The synthesis of the key precursor, this compound, opened the door to a wide array of derivatives with enhanced density, thermal stability, and detonation performance. Compounds like DNTF and DDF demonstrated the significant potential of the furazan ring system in energetic applications. While the synthesis of these materials often involves hazardous reagents and challenging reaction conditions, the exceptional performance characteristics of the resulting explosives have continued to drive research in this field, leading to the development of even more advanced and powerful furazan-based energetic materials.

References

Methodological & Application

Application Notes and Protocols for 3,4-Diaminofurazan in High-Energy Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4-diaminofurazan (DAF), a key precursor in the synthesis of advanced high-energy materials. This document details its properties, synthesis protocols for DAF and its principal derivatives, and a summary of their energetic performance. The information is intended to facilitate research and development in the field of energetic materials.

Introduction to this compound (DAF)

This compound (DAF) is a nitrogen-rich heterocyclic compound that serves as a fundamental building block for a variety of furazan-based energetic materials.[1][2] Its stable furazan ring structure, combined with amino groups, makes it an ideal starting material for synthesizing more complex and powerful energetic compounds.[3] DAF is a precursor to a wide range of energetic substances, including 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,3'-diamino-4,4'-azofurazan (DAAzF), which are noted for their enhanced performance and insensitivity compared to traditional explosives.[2][4] The development of DAF-based materials is a significant area of research in the ongoing quest for safer and more powerful explosives, propellants, and pyrotechnics.[1]

Physicochemical and Energetic Properties

DAF and its derivatives exhibit a range of desirable properties for high-energy materials, including high density, good thermal stability, and significant energetic output. The performance characteristics of DAF and its key derivatives are summarized in the table below for comparative analysis.

Table 1: Comparative Physicochemical and Energetic Properties of DAF and Derivatives

CompoundChemical FormulaDensity (g/cm³)Melting Point (°C)Decomposition Onset (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
DAF C₂H₄N₄O1.61[3]180[3]~230 - 240[3]--~25-
DAAF C₄H₄N₈O₃1.747 (crystal)[4]-~248 - 260[4]7,680 - 8,000[4]25.9 - 30.6>40 - >320 (insensitive)[4]>360 (insensitive)
DAAzF C₄H₄N₈O₂1.65-315[4]7,60026.2>320 (insensitive)0 (insensitive)[2]
DNAF C₄H₂N₁₀O₇-110-112-9,37640.5< 1< 5

Note: Sensitivity values can vary based on the test method and sample purity.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of DAF and its key derivatives, DAAF and DAAzF.

Synthesis of this compound (DAF) from Diaminoglyoxime

This protocol describes the base-catalyzed cyclization of diaminoglyoxime to produce DAF.

Materials:

  • Diaminoglyoxime

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Distilled water

  • 500 mL round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

Procedure:

  • In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120 °C.[5]

  • To the hot ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide sequentially.[5]

  • Maintain the reaction mixture at 120 °C with continuous stirring for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold distilled water.

  • Collect the precipitated white, needle-like crystals of DAF by vacuum filtration.

  • Wash the crystals with cold distilled water and dry them in a desiccator.

Characterization: The identity and purity of the synthesized DAF can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) from DAF

This protocol details the oxidation of DAF to DAAF using an Oxone™-based system.

Materials:

  • This compound (DAF)

  • Oxone™ (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Jacketed flask

  • Magnetic stirrer

Procedure:

  • In a jacketed flask at room temperature (approximately 23 °C), prepare a solution of 5.06 g (50 mmol) of DAF and 12.62 g (150 mmol) of sodium bicarbonate in 500 mL of distilled water.[6]

  • With stirring, add 30.65 g (50 mmol) of Oxone™ to the solution.[6]

  • Stir the mixture for approximately 2 hours.

  • Add an additional 12.61 g (150 mmol) of sodium bicarbonate and 30.75 g (50 mmol) of Oxone™ to the reaction mixture.[6]

  • Continue stirring for another 2 hours, during which a solid product will precipitate.[6]

  • Collect the precipitated DAAF by filtration.[6]

  • Wash the solid product with distilled water and air dry.[6]

Purification: The crude DAAF can be recrystallized from a dimethyl sulfoxide (DMSO)/water mixture to remove impurities.[4]

Synthesis of 3,3'-Diamino-4,4'-azofurazan (DAAzF) from DAF

This protocol outlines the synthesis of DAAzF from DAF using sodium hypochlorite.

Materials:

  • This compound (DAF)

  • Aqueous solution of sodium hypochlorite (e.g., household bleach, ~5-6%)

  • Buffer solution (optional, to maintain pH)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a reaction flask, dissolve DAF in an aqueous solution of sodium hypochlorite at room temperature.[6] The use of a buffer to control the pH is recommended to improve the reaction.

  • Stir the reaction mixture. The reaction progress can be monitored by observing the formation of a precipitate.

  • Once the reaction is complete, collect the precipitated DAAzF by filtration.

  • Wash the product with water and dry.

Workflow and Decomposition Pathways

The development of high-energy materials from DAF follows a logical progression from precursor synthesis to the characterization of advanced derivatives. The thermal decomposition of these materials is a critical aspect of their performance and safety.

G cluster_0 Synthesis and Development Workflow DAF_synthesis DAF Synthesis Purification_DAF Purification and Characterization of DAF DAF_synthesis->Purification_DAF Derivative_synthesis Synthesis of DAF Derivatives (e.g., DAAF, DAAzF) Purification_DAF->Derivative_synthesis Purification_Derivative Purification and Characterization of Derivatives Derivative_synthesis->Purification_Derivative Formulation Formulation with Binders and Other Components Purification_Derivative->Formulation Performance_Testing Energetic Performance and Sensitivity Testing Formulation->Performance_Testing

Caption: High-level workflow for the development of DAF-based energetic materials.

The thermal decomposition of furazan-based compounds is a complex process involving ring opening and the release of various gaseous products. Understanding these pathways is crucial for predicting stability and performance.

G DAF This compound (DAF) Initial_Decomposition Initial Decomposition (Heat, Shock, etc.) DAF->Initial_Decomposition Ring_Cleavage Furazan Ring Cleavage (C-C and N-O bond scission) Initial_Decomposition->Ring_Cleavage C-NO bond rupture is a suggested initial step Gas_Products Gaseous Products (CN, NH, OH, N₂O, NO, CO₂, HCN) Ring_Cleavage->Gas_Products

Caption: Simplified proposed thermal decomposition pathway for this compound.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a new generation of high-energy materials. Its derivatives, such as DAAF and DAAzF, offer a compelling combination of high performance and reduced sensitivity, addressing key challenges in the field of energetic materials. The protocols and data presented in these notes are intended to serve as a valuable resource for researchers working to advance the capabilities of energetic materials for various applications. Further research into the synthesis of novel DAF derivatives and a deeper understanding of their decomposition mechanisms will continue to drive innovation in this critical area of science and technology.

References

Application Note & Protocol: Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) from 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in chemical synthesis and energetic materials development.

Introduction

3,4-Diaminofurazan (DAF), a nitrogen-rich heterocyclic compound, is a critical precursor in the synthesis of advanced energetic materials.[1] Its stable furazan ring structure, combined with two reactive amino groups, makes it a foundational building block for more complex, high-energy-density materials (HEDMs).[1][2] One of the key derivatives of DAF is 3,3'-Diamino-4,4'-azoxyfurazan (DAAF), a promising insensitive high explosive.[3] DAAF exhibits a favorable combination of high performance, including a high detonation velocity, and remarkable insensitivity to impact and friction, comparable to the standard insensitive explosive, triaminotrinitrobenzene (TATB).[4][5] This document provides detailed protocols for the synthesis of DAAF via the oxidation of DAF, summarizing various methods and their associated quantitative data.

Synthesis Overview: Oxidation of DAF to DAAF

The primary route for synthesizing DAAF is the oxidation of this compound.[3] This transformation can be achieved using several different oxidizing agents and reaction conditions, each with its own advantages regarding yield, purity, safety, and waste generation. The general reaction involves the coupling and oxidation of two DAF molecules to form the azoxy bridge of the DAAF structure.

G DAF This compound (DAF) DAAF 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) DAF->DAAF Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂/H₂SO₄, OXONE™, H₂O₂/HCOOH) Oxidizing_Agent->DAAF

Caption: General synthesis pathway from DAF to DAAF via oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for DAAF from DAF.

Table 1: Comparison of DAAF Synthesis Methods and Yields

Oxidizing SystemPrecursorYield (%)Purity (%)Reference
H₂O₂ / HCOOHDAFHigh (not specified)> 98% (raw product)[3]
OXONE™ / Buffer (pH 6.0-8.0)DAF81%Essentially pure[6]
Microfluidic SynthesisDAF89.96%99.33%[7]
H₂O₂ / H₂SO₄DAFNot specifiedImpure, requires recrystallization[4][8]
Caro's Acid (H₂SO₅)DAF88.8% (DAAzF)Not specified[9]

Table 2: Physicochemical and Performance Properties of DAF and DAAF

PropertyThis compound (DAF)3,3'-Diamino-4,4'-azoxyfurazan (DAAF)
Molecular Formula C₂H₄N₄OC₄H₄N₈O₃
Molecular Weight 100.08 g/mol [1]228.14 g/mol
Appearance White to slightly beige crystalline powder[2][10]Yellow solid
Melting Point 180-184 °C[11]249 °C (with decomposition)[4]
Decomposition Temp. 240 °C[4]262.36 °C (peak, 10 °C/min)[7]
Density 1.61 g/cm³[2][4]1.69 g/cm³[3]
Detonation Velocity Not Applicable7.98 km/s (at 1.69 g/cm³)[3]
Impact Sensitivity Not specified90 J[7]
Friction Sensitivity Not specified0% (No reaction)[7]

Experimental Protocols

The following are detailed protocols for key methods of synthesizing DAAF from DAF. Researchers should adhere to all institutional safety guidelines and perform risk assessments before conducting these experiments.

Protocol 1: Synthesis of DAAF using OXONE™

This method provides essentially pure DAAF without generating hazardous coproducts.[6]

  • Materials:

    • This compound (DAF)

    • OXONE™ (2KHSO₅·KHSO₄·K₂SO₄)

    • Chemical buffer (e.g., sodium bicarbonate or phosphate buffer)

    • Deionized water

    • Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)

    • pH meter

  • Procedure:

    • Prepare an aqueous solution of this compound (DAF) in a beaker with stirring.

    • Add a chemical buffer to the DAF solution to maintain the pH in a range of 6.0 to 8.0. Continuously monitor the pH.

    • Slowly add OXONE™ as a solid or an aqueous solution to the buffered DAF solution. The reaction is exothermic; maintain temperature control as needed.

    • Continue stirring the mixture. A solid yellow product (DAAF) will precipitate from the aqueous solution.

    • Once the reaction is complete (as determined by monitoring the disappearance of DAF via TLC or other methods), collect the precipitate by filtration.

    • Wash the filtered solid product thoroughly with cold deionized water to remove any remaining salts.

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight. The resulting DAAF is essentially pure, with a reported yield of approximately 81%.[6]

Protocol 2: Synthesis of DAAF using Hydrogen Peroxide and Formic Acid

This method is reported to produce a high-purity raw product.[3]

  • Materials:

    • This compound (DAF)

    • Hydrogen Peroxide (H₂O₂, 30-50% solution)

    • Formic Acid (HCOOH)

    • Deionized water

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • In a reaction vessel placed in an ice bath, prepare a mixture of hydrogen peroxide and formic acid. Allow the mixture to cool.

    • Slowly add solid this compound (DAF) in portions to the cooled H₂O₂/HCOOH mixture with vigorous stirring. Control the rate of addition to maintain the reaction temperature within a safe range (e.g., below 20-25 °C).

    • After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., several hours to overnight) to ensure completion.

    • Upon completion, carefully pour the reaction mixture into a larger beaker containing a mixture of ice and water to precipitate the product and quench the reaction.

    • Collect the yellow DAAF precipitate by filtration.

    • Wash the product extensively with cold water until the filtrate is neutral.

    • Dry the purified DAAF. This method yields a raw product with a purity of at least 98%.[3]

Protocol 3: Microfluidic Synthesis of DAAF

This modern approach offers excellent control over reaction conditions, leading to high purity and yield with uniform particle size.[7]

  • Materials & Equipment:

    • This compound (DAF)

    • Selected oxidizing agent (e.g., persulfate solution)

    • Appropriate solvent system

    • Microfluidic reaction system (including syringe pumps, microreactor chip, and outlet crystallizer)

  • Procedure:

    • Prepare separate solutions of DAF and the oxidizing agent in the chosen solvent.

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Pump the reactant solutions into the microreactor at a controlled flow rate. A reported optimal flow rate is 4 mL/min.[7]

    • Maintain the reaction temperature at the desired setpoint (e.g., 25 °C).[7]

    • The product solution flows from the microreactor into an outlet crystallizer of a specific length (e.g., 5 meters) to facilitate controlled precipitation.[7]

    • Collect the crystalline DAAF product from the crystallizer.

    • Wash and dry the product as described in previous protocols.

    • This method has been shown to produce DAAF with a purity of 99.33% and a yield of 89.96%.[7]

Workflow and Characterization

The general workflow for DAAF synthesis and subsequent characterization is outlined below.

G cluster_0 Synthesis cluster_1 Characterization DAF 1. Prepare DAF Solution Oxidation 2. Controlled Oxidation (Add Oxidizing Agent) DAF->Oxidation Precipitation 3. Precipitate/Crystallize DAAF Oxidation->Precipitation Purification 4. Filter, Wash, and Dry Precipitation->Purification Purity Purity Analysis (HPLC, NMR) Purification->Purity Final Product Structure Structural Confirmation (IR, NMR, Elemental Analysis) Purity->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Morphology Morphology/Crystal Structure (SEM, XRD) Thermal->Morphology

Caption: Experimental workflow for DAAF synthesis and characterization.

Product characterization is essential to confirm identity, purity, and properties. Standard techniques include:

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR): To confirm the molecular structure of DAAF.[7]

  • Elemental Analysis: To verify the elemental composition (C, H, N).[7]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature, providing an indication of purity and thermal stability.[7]

  • Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD): To analyze particle morphology, size distribution, and crystal structure.[7]

Safety Considerations

While DAAF is classified as an insensitive high explosive, its precursor DAF and the intermediate and final products are energetic materials and must be handled with appropriate care.

  • Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide, sulfuric acid, and OXONE™ are corrosive and can react violently with other materials. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The oxidation of DAF is exothermic. Proper temperature control using ice baths and controlled addition of reagents is crucial to prevent runaway reactions.

  • Waste Disposal: The original synthesis using H₂O₂/H₂SO₄ generates significant hazardous acidic waste.[8] Newer methods, such as the OXONE™ synthesis, are preferred as they are more environmentally friendly.[6][8] All waste should be neutralized and disposed of according to institutional and environmental regulations.

  • Handling Energetic Materials: Handle all energetic compounds in the smallest quantities necessary. Avoid friction, impact, and electrostatic discharge.

Conclusion

This compound is a vital precursor for the synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF), an important insensitive high explosive. Modern synthesis routes using buffered OXONE™ or microfluidic technology offer significant improvements over traditional methods by providing high yields and purity while minimizing hazardous waste generation. The protocols and data presented in this document provide a comprehensive guide for researchers working on the synthesis and characterization of these advanced energetic materials.

References

Application Notes and Protocols for Purity Assessment of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF) is a pivotal precursor in the synthesis of high-energy-density materials and various heterocyclic compounds. The purity of DAF is critical as impurities can significantly impact the safety, stability, and performance of the final products. This document provides detailed application notes and experimental protocols for the analytical techniques used to assess the purity of this compound. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, and Differential Scanning Calorimetry (DSC) for assessing thermal properties and purity.

Potential Impurities

Understanding the potential impurities in this compound is crucial for developing and validating analytical methods. Based on its synthesis, the most common impurity is the starting material, diaminoglyoxime. Other potential impurities could arise from side reactions or degradation.[1][2]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound and its impurities. A reversed-phase HPLC method is recommended for this purpose.

Application Note: This HPLC method is designed to provide high-resolution separation of DAF from its potential impurities, allowing for accurate purity assessment. The method is based on a protocol developed for a related compound where DAF was identified as a potential impurity.[1][2] Purity levels of >95% have been reported for DAF synthesized via microwave-assisted methods, as determined by HPLC.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5.0 μm) or equivalent.[1][2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and water.[1][2] The composition may need to be optimized for the best separation of all potential impurities.

  • Flow Rate: 0.8 mL/min.[1][2]

  • Column Temperature: 25 °C.[1][2]

  • Detection Wavelength: 230 nm.[1][2]

  • Injection Volume: 10 μL.[1][2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in the mobile phase to a final concentration of about 0.1 mg/mL.

    • Filter the sample solution through a 0.45 μm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a reference standard.

    • Calculate the purity of the sample using the area normalization method, where the purity is the percentage of the peak area of DAF relative to the total peak area of all components in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, decomposition temperature, and to estimate the purity of crystalline compounds.

Application Note: The purity of a crystalline substance can be estimated using the van't Hoff equation, where impurities lower and broaden the melting peak. A sharp melting peak with a narrow temperature range is indicative of high purity. For DAF, the melting point is reported to be in the range of 178-183 °C.[4]

Experimental Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into an aluminum pan.

    • Seal the pan hermetically.

  • DSC Parameters:

    • Temperature Range: Typically from 25 °C to 300 °C to cover both melting and decomposition.

    • Heating Rate: A standard heating rate of 5 °C/min or 10 °C/min is recommended.[5]

    • Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm. A sharp peak indicates high purity.

    • The presence of a broad melting peak or multiple endothermic events before the main melting peak can indicate the presence of impurities.

    • Specialized software can be used to calculate the purity of the sample based on the shape of the melting peak using the van't Hoff equation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification and quantification of volatile and semi-volatile impurities. However, due to the polar nature and the presence of active amine groups in this compound, derivatization is necessary to improve its volatility and chromatographic behavior.

Application Note: Derivatization of DAF is required to replace the active hydrogens on the amine groups with nonpolar moieties, making the molecule more volatile and suitable for GC analysis. Silylation is a common derivatization technique for compounds containing -NH2 groups.

Experimental Protocol (General Guidance - Method Development Required):

  • Derivatization:

    • A silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used.

    • The reaction is typically carried out by heating the DAF sample with the derivatizing reagent in a suitable solvent (e.g., acetonitrile, pyridine) in a sealed vial.

    • The reaction conditions (temperature, time, and reagent ratio) need to be optimized for complete derivatization.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient program will likely be required to separate the derivatized DAF from any derivatized impurities. A starting point could be 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes. This program will require optimization.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak of the derivatized DAF and any impurities by their retention times and mass spectra.

    • Purity can be estimated by area normalization. For quantitative analysis, an internal standard and calibration curve with a derivatized DAF reference standard would be necessary.

Data Presentation

Table 1: Summary of HPLC Purity Assessment of this compound

ParameterValueReference
Purity (Microwave Synthesis)>95%[3]
Purity (Commercial)97%[4]

Table 2: Thermal Properties of this compound by DSC

ParameterValueReference
Melting Point178-183 °C[4]
Decomposition Onset~200 °C[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh DAF Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg DAF seal Seal in Aluminum Pan weigh->seal load Load into DSC seal->load heat Heat at 5-10 °C/min under N2 load->heat measure Measure Heat Flow heat->measure thermogram Generate Thermogram measure->thermogram analyze Analyze Melting Peak thermogram->analyze purity_est Estimate Purity analyze->purity_est Analytical_Technique_Selection start Purity Assessment of DAF quantitative Quantitative Purity & Impurity Profile start->quantitative thermal Thermal Properties & Purity Estimation start->thermal volatile Volatile Impurity Identification start->volatile hplc HPLC-UV quantitative->hplc Primary Method dsc DSC thermal->dsc Primary Method gcms GC-MS (with derivatization) volatile->gcms Requires Method Development

References

Application Notes and Protocols for the Nitration of 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diaminofurazan (DAF) is a pivotal precursor in the synthesis of high-energy-density materials. The introduction of nitro groups onto the furazan ring or the amino functionalities significantly enhances the energetic properties of the resulting compounds. This document provides detailed experimental protocols for two key nitration products of DAF: 3-amino-4-nitrofurazan (ANF) and 3,4-dinitraminofurazan (DNAF). These protocols are intended for use by researchers and scientists in the fields of chemistry and drug development with appropriate laboratory safety measures in place.

Protocol 1: Synthesis of 3-Amino-4-nitrofurazan (ANF) via Oxidation

This protocol details the synthesis of 3-amino-4-nitrofurazan (ANF) from this compound (DAF) through an oxidation reaction, which effectively converts one of the amino groups to a nitro group.

Experimental Protocol

The synthesis of ANF from DAF involves an oxidation process using a hydrogen peroxide-based system.[1][2]

  • Reagent Preparation: Prepare a mixture of 132 mL of 30% hydrogen peroxide (H₂O₂) and 10.9 g of sodium tungstate (Na₂WO₄) in a reaction vessel.[2]

  • Reaction Setup: Heat the prepared mixture to 30°C.[2]

  • Substrate Addition: In a separate container, prepare a mixture of 6.6 g of this compound (DAF) and 43 mL of methanesulfonic acid (CH₃SO₃H).[2]

  • Reaction Execution: Add the DAF-methanesulfonic acid mixture to the heated hydrogen peroxide-sodium tungstate solution at a constant rate of 1 mL/min.[2]

  • Reaction Monitoring: Maintain stirring of the reaction mixture for 3.5 hours after the addition is complete.[2]

  • Work-up and Isolation: The reaction produces ANF and a by-product, 3,3'-diamino-4,4'-azofuroxide (DAOAF).[2][3] The product mixture is then subjected to separation, washing, extraction, evaporation, and drying to isolate the ANF.

Quantitative Data

ParameterValueReference
Yield of ANF67%[1]
By-product3,3'-diamino-4,4'-azofuroxide (DAOAF)[2][3]

Experimental Workflow

G Workflow for the Synthesis of 3-Amino-4-nitrofurazan (ANF) reagent_prep Reagent Preparation: Mix 30% H₂O₂ and Na₂WO₄ heating Heating: Heat mixture to 30°C reagent_prep->heating addition Addition: Add DAF mixture to H₂O₂ mixture at 1 mL/min heating->addition substrate_prep Substrate Preparation: Mix DAF and CH₃SO₃H substrate_prep->addition reaction Reaction: Stir for 3.5 hours addition->reaction workup Work-up and Isolation: Separate, wash, extract, evaporate, and dry reaction->workup product Product: 3-Amino-4-nitrofurazan (ANF) workup->product

Workflow for the Synthesis of 3-Amino-4-nitrofurazan (ANF)

Protocol 2: Synthesis of 3,4-Dinitraminofurazan (DNAF)

This protocol outlines the direct nitration of the amino groups of this compound (DAF) to yield 3,4-dinitraminofurazan (DNAF), a highly energetic material. Caution: DNAF is a highly sensitive explosive and should be handled with extreme care using appropriate personal protective equipment and in a laboratory equipped for handling energetic materials.

Experimental Protocol

The synthesis of DNAF involves the direct nitration of DAF using 100% nitric acid.[4][5]

  • Reaction Setup: In a reaction vessel suitable for low-temperature reactions, place 2 mL of 100% nitric acid (HNO₃) and cool it to -10°C.[5]

  • Substrate Addition: Slowly add 1.0 g (10 mmol) of this compound (DAF) to the cold nitric acid.[5]

  • Reaction Execution: Stir the reaction mixture at -10°C for 30 minutes. A white precipitate will form during this time.[4][5]

  • Isolation: Isolate the precipitate by suction filtration.[4]

  • Washing and Drying: Wash the isolated solid with trifluoroacetic acid to remove impurities and residual acid. Dry the product in the air.[4][5]

Quantitative Data

ParameterValueReference
Yield of DNAF66%[5]
Melting Point (Tₘ)93°C[5]
Decomposition Temp (Tₔ)99°C[5]
¹H NMR (s)δ 12.04 ppm[5]
¹³C NMRδ 147.5 ppm[5]

Experimental Workflow

G Workflow for the Synthesis of 3,4-Dinitraminofurazan (DNAF) cooling Cooling: Cool 100% HNO₃ to -10°C addition Substrate Addition: Slowly add DAF to cold HNO₃ cooling->addition reaction Reaction: Stir at -10°C for 30 min addition->reaction filtration Isolation: Filter the precipitate reaction->filtration washing Washing and Drying: Wash with trifluoroacetic acid and air dry filtration->washing product Product: 3,4-Dinitraminofurazan (DNAF) washing->product

Workflow for the Synthesis of 3,4-Dinitraminofurazan (DNAF)

References

procedures for safe handling and storage of 3,4-diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 3,4-diaminofurazan (DAF). It is intended to provide clear and actionable guidance to minimize risks associated with the use of this energetic and reactive compound in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This data has been compiled from various safety data sheets and chemical suppliers.

PropertyValueReferences
Chemical Name This compound[1][2][3]
CAS Number 17220-38-1[1][2][3]
Molecular Formula C₂H₄N₄O[4][5]
Molecular Weight 100.08 g/mol [1][4][5]
Appearance White to slightly beige crystalline powder[2][3]
Melting Point 178-184 °C[4][5]
Decomposition Temperature 240 °C[6]
Density 1.61 g/cm³[2][6]
Storage Temperature 2-8°C[4][5]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[4]
Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][7]

Safe Handling Protocols

Due to its hazardous properties, strict adherence to the following handling protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust levels are expected to be high, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.

  • Protective Clothing: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.

Engineering Controls
  • Ventilation: All work with this compound solid or solutions should be conducted in a well-ventilated laboratory. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Although not classified as a flammable solid, its energetic nature warrants caution.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended.[4][5]

  • Incompatible Materials: Store away from oxidizing agents.

  • Segregation: Store separately from flammable materials and other reactive chemicals.

Spill, Leak, and Disposal Procedures

In the event of a spill or leak, follow these procedures promptly and safely.

Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, carefully cover with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contaminated waste and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal
  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Diaminoglyoxime

  • Potassium hydroxide

  • Ethylene glycol

  • Ice

  • Water

  • Round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120 °C.

  • To this hot solution, sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide.

  • Increase the temperature of the reaction mixture to 170 °C and maintain it for 1 hour.

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 g of ice and 100 mL of water, while stirring vigorously for 5 minutes.

  • This compound will precipitate as solid crystals.

  • Collect the precipitate by filtration.

  • Wash the collected solid with 20 mL of cold water.

  • Dry the product in air overnight.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_and_Storage_of_3_4_Diaminofurazan Safe Handling and Storage Workflow for this compound start Start: Receive/Synthesize This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Eyewash/Shower Access) don_ppe->prepare_work_area handling Handling Procedure (Weighing, Transfer, Reaction) prepare_work_area->handling storage Storage (2-8°C, Tightly Sealed, Away from Oxidizers) handling->storage Store Unused Material spill_leak Spill or Leak Occurs handling->spill_leak If Spill Occurs disposal Waste Disposal (Hazardous Waste) handling->disposal After Use storage->handling Retrieve for Use end End of Procedure storage->end Long-term cleanup Spill Cleanup Protocol spill_leak->cleanup cleanup->disposal disposal->end

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols: 3,4-Diaminofurazan as a Foundational Building Block for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4-diaminofurazan (DAF), a key nitrogen-rich heterocyclic compound, and its role as a versatile precursor in the synthesis of high-performance energetic materials. While the primary application of DAF lies in its conversion to other potent energetic molecules, its bifunctional nature presents significant potential for the development of novel energetic polymers. This document details the synthesis of DAF, its physicochemical and energetic properties, and its transformation into advanced energetic derivatives. Furthermore, it explores the prospective application of DAF as a monomer for energetic polymers, a promising frontier in materials science.

Synthesis of this compound (DAF)

The synthesis of DAF is a two-step process commencing with the formation of diaminoglyoxime (DAG) from glyoxal, followed by the base-catalyzed dehydration and cyclization of DAG to yield DAF.

Two primary methods for the synthesis of DAG are presented below. The first is a traditional two-step approach, while the second is a more recent, safer, and higher-yielding one-pot synthesis.

Method 1: Two-Step Synthesis from Glyoxime

This method involves the initial synthesis of glyoxime, which is then converted to DAG.

  • Step 1: Synthesis of Glyoxime

    • Dissolve 27.5 g (0.69 mol) of sodium hydroxide in 75 mL of water and cool the solution to 0°C.

    • With stirring, add 69.5 g (1 mol) of hydroxylamine hydrochloride to the cold solution.

    • Slowly add a solution of 72.5 g (0.5 mol) of 40% aqueous glyoxal in 48 mL of water, ensuring the temperature is maintained below 10°C.

    • After addition, allow the solution to stand in a refrigerator for 15 minutes, then warm to room temperature.

  • Step 2: Conversion of Glyoxime to Diaminoglyoxime

    • In a 250 mL round-bottom flask, stir a mixture of 17.6 g (0.2 mol) of glyoxime in 100 mL of 5 M aqueous sodium hydroxide.

    • Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in a single portion.

    • Fit the flask with a condenser and heat the mixture in an oil bath at 90°C for 6 hours.[1]

    • Allow the reaction mixture to cool to room temperature, which will cause the precipitation of colorless crystalline needles of DAG.[1]

    • Isolate the solid by filtration, wash with 10-15 mL of cold water, and dry to obtain diaminoglyoxime. The reported yield is approximately 60%.[1]

Method 2: One-Pot Synthesis from Glyoxal

This improved method offers higher yields and enhanced safety by minimizing exothermic reactions.

  • In a 1 L round-bottom flask equipped with a magnetic stir bar, charge 569 mL of 50 wt.% aqueous hydroxylamine (8.62 mol) and heat to 95°C in an oil bath with stirring for 30 minutes.

  • Using a pressure-equalizing addition funnel, add 125 mL of 40 wt.% aqueous glyoxal (0.862 mol) dropwise over 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 95°C with stirring for 72-96 hours.

  • Remove the reaction from the oil bath and allow it to cool slowly to room temperature with continuous stirring. A white solid will precipitate.

  • Further cool the mixture to 0-5°C to maximize precipitation.

  • Collect the pure diaminoglyoxime by filtration, wash with cold water, and dry under vacuum. This method can achieve yields of 77-80% without the need for recrystallization.

The cyclization of DAG to DAF is typically performed under heat and pressure in the presence of a strong base. More recent methods, however, allow for this conversion at lower pressures with the use of specialized catalysts.

Method 1: High-Pressure Synthesis with Potassium Hydroxide

  • Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide into a stainless steel reactor.[1]

  • Seal the reactor and place it in an oil bath preheated to 170-180°C. Maintain this temperature for 2 hours.[1]

  • After the reaction period, cool the reactor in an ice bath for 2 hours.

  • Carefully open the reactor in a well-ventilated fume hood to allow any trapped ammonia to escape.

  • Remove the product by washing the reactor with two 20 mL portions of water.

  • Filter the resulting mixture to collect colorless needles of this compound. The reported yield is 70%.[1]

Method 2: Catalytic Synthesis with Supported Solid Alkali

This method provides a higher yield under milder conditions.

  • Prepare a mixture of diaminoglyoxime, supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5.

  • Heat the mixture at 150°C for 4 hours.[2][3]

  • Under these optimized conditions, a yield of 91.2% can be achieved.[2][3] The catalyst can also be recovered and reused.[2][3]

Data Presentation: Physicochemical and Energetic Properties

The properties of DAF and its key derivatives are summarized in the table below for comparative analysis.

PropertyThis compound (DAF)3,3'-Diamino-4,4'-azoxyfurazan (DAAF)3,3'-Dinitro-4,4'-azoxyfurazan (DNAF)
Molecular Formula C₂H₄N₄OC₄H₄N₈O₃C₄H₂N₁₀O₇
Molecular Weight ( g/mol ) 100.08228.13318.12
Density (g/cm³) 1.61[4]1.747~1.8 (calculated)
Melting Point (°C) 180[4]249 (decomposes)[4]110-112[4]
Decomposition Temp. (°C) 240[4]249[4]270 (boiling point)[4]
Impact Sensitivity Data not availableLow sensitivity[4]High sensitivity (nearly twice that of PETN)[4]
Friction Sensitivity Data not availableNo response (>36 kg, BAM)[5]Data not available
Detonation Velocity (m/s) Data not availableHigh[4]Very high
Heat of Formation (kJ/mol) High[4]+443.5 (calculated)Very high

Mandatory Visualizations

The synthesis of DAF and its subsequent use as a precursor can be visualized through the following pathways.

Synthesis_of_DAF cluster_0 Synthesis of Diaminoglyoxime (DAG) cluster_1 Synthesis of this compound (DAF) Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG + Hydroxylamine (One-pot method) Hydroxylamine Hydroxylamine DAG_2 DAG DAF This compound (DAF) DAG_2->DAF KOH, 170-180°C (High Pressure)

Caption: Synthesis pathway of this compound (DAF) from glyoxal.

DAF_Derivatives_and_Polymers cluster_derivatives Energetic Derivatives cluster_polymers Potential Energetic Polymers (Hypothetical) DAF This compound (DAF) DAAF DAAF DAF->DAAF Oxidation (H₂O₂/H₂SO₄) Polyurethane Energetic Polyurethane DAF->Polyurethane + Diisocyanate Polyamide Energetic Polyamide DAF->Polyamide + Dicarboxylic Acid DNAF DNAF DAAF->DNAF Further Oxidation ((NH₄)₂S₂O₈) Diisocyanate Diisocyanate Dicarboxylic_Acid Dicarboxylic_Acid

Caption: DAF as a precursor to energetic derivatives and potential polymers.

Application of DAF as a Precursor to Advanced Energetic Materials

DAF is a critical intermediate for the synthesis of more complex and powerful energetic materials. The amino groups on the furazan ring can be readily oxidized or otherwise functionalized to produce compounds with enhanced energetic properties. A prime example is the synthesis of 3,3'-diamino-4,4'-azoxyfurazan (DAAF).

DAAF is synthesized through the oxidation of DAF. It exhibits low sensitivity to impact and friction while maintaining a high velocity of detonation.[4]

  • In a jacketed flask at room temperature, prepare an aqueous solution of 1.02 g (10.2 mmol) of this compound and 2.52 g (30 mmol) of sodium bicarbonate in 100 mL of water.[6]

  • To this solution, add 6.15 g (10 mmol) of OXONE™ (2KHSO₅·KHSO₄·K₂SO₄).[6]

  • Stir the mixture for approximately 2 hours, during which a solid product will precipitate.[6]

  • Isolate the DAAF product by filtration, wash with water, and dry.

DAF as a Potential Building Block for Energetic Polymers

The two primary amino groups of DAF make it a theoretically excellent candidate as a monomer for the synthesis of energetic polymers. These polymers could incorporate the favorable properties of the furazan ring, such as high heat of formation and density, into a polymeric matrix.

  • Polyurethanes: DAF can potentially react with various diisocyanates to form energetic polyurethanes. The urethane linkages would provide a flexible backbone, while the furazan units would contribute to the overall energy of the material.

  • Polyamides and Polyimides: Condensation reactions between DAF and dicarboxylic acids or their derivatives could yield energetic polyamides or polyimides. These polymers are often characterized by high thermal stability.

It is important to note that while the use of DAF as a monomer is chemically plausible and holds significant promise, a comprehensive search of the current literature did not yield specific, replicable protocols for the synthesis and characterization of DAF-based energetic polymers. This represents a significant area for future research and development in the field of energetic materials. The development of such polymers could lead to a new class of energetic binders or melt-castable explosives with tailored properties.

Conclusion

This compound is a cornerstone of modern energetic materials chemistry. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable building block. While its primary role to date has been as a precursor to other high-performance energetic molecules like DAAF, the potential for its direct incorporation into energetic polymers remains a compelling and underexplored avenue of research. The protocols and data presented herein provide a solid foundation for researchers to both utilize DAF in established synthetic routes and to explore its exciting potential in the creation of next-generation energetic polymers.

References

Application Notes and Protocols for the Diazotization and Substitution of 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the diazotization of 3,4-diaminofurazan (DAF) and subsequent substitution reactions. DAF is a critical precursor in the synthesis of various energetic materials and other functional organic molecules.[1] The protocols outlined below are based on established procedures for related furazan derivatives and are intended to serve as a comprehensive guide for laboratory synthesis.

Overview of Synthetic Pathways

This compound is a versatile building block for introducing nitrogen-rich functional groups. The primary route for functionalization involves the diazotization of one or both of its amino groups to form highly reactive diazonium salts. These intermediates can then undergo substitution reactions with a variety of nucleophiles to yield a range of derivatives, such as azides and other functionalized furazans. Due to the weakly basic nature of the amino groups on the furazan ring, diazotization requires strong acidic conditions, typically using nitrosylsulfuric acid.[1] The diazonium salts formed are generally unstable and are used in situ for subsequent substitution reactions.[1]

A critical application of diazotized DAF is in the synthesis of energetic materials, where the introduction of azido groups significantly enhances the energetic potential of the resulting compounds.[1]

Experimental Protocols

Diazotization of this compound (DAF)

This protocol describes the formation of the diazonium salt of DAF. Given the presence of two amino groups, this procedure can be adapted for mono- or bis-diazotization by adjusting the stoichiometry of the reagents. The following protocol is based on the diazotization of a structurally similar compound, 3,3'-diamino-4,4'-azofurazan (DAAF), and is adapted for DAF.[1]

Materials:

  • This compound (DAF)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Preparation of Nitrosylsulfuric Acid: In a clean, dry round bottom flask, carefully add sodium nitrite to concentrated sulfuric acid while maintaining the temperature at 0-5°C using an ice bath. Stir the mixture until the sodium nitrite is completely dissolved, forming a solution of nitrosylsulfuric acid.

  • Dissolution of DAF: In a separate flask, dissolve this compound in concentrated sulfuric acid, also maintaining the temperature at 0-5°C.

  • Diazotization Reaction: Slowly add the DAF solution to the nitrosylsulfuric acid solution. It is crucial to maintain the temperature of the reaction mixture between 0-5°C throughout the addition to prevent the decomposition of the diazonium salt.

  • In Situ Use: The resulting solution containing the furazan diazonium sulfate is not typically isolated due to its instability and should be used immediately in the subsequent substitution reaction.[1]

Substitution Reaction: Synthesis of 3,4-Diazidofurazan

This protocol details the synthesis of 3,4-diazidofurazan via the substitution of the bis-diazonium salt of DAF with sodium azide. This "tetrazotization" followed by azidation is a known pathway to diazidofurazan.

Materials:

  • Solution of diazotized DAF (from Protocol 2.1)

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Dropping funnel

Procedure:

  • Dilution of Diazonium Salt Solution: While maintaining the temperature at 0-5°C, carefully dilute the solution of diazotized DAF with glacial acetic acid.[1]

  • Preparation of Azide Solution: Prepare a solution of sodium azide in deionized water.

  • Azidation Reaction: With vigorous stirring and efficient cooling to keep the temperature below 5°C, add the sodium azide solution dropwise to the diluted diazonium salt solution using a dropping funnel.[1] Foaming due to the release of nitrogen gas is expected.[1] The color of the solution may change, for instance from dark orange to light yellow, indicating the progress of the reaction.[1]

  • Product Isolation: After the addition of sodium azide is complete, the reaction mixture is typically stirred for a short period at low temperature. The product may precipitate from the solution and can be collected by filtration.

  • Washing and Drying: The collected solid should be washed with cold water and dried carefully, as azido-furazan derivatives are potentially explosive and sensitive to ignition.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions for the diazotization and azidation of a related diaminofurazan derivative, which can be used as a reference for the synthesis with this compound.

ParameterValueReference
Diazotization
Starting Material3,3'-Diamino-4,4'-azofurazan (DAAF)[1]
Diazotizing AgentNitrosylsulfuric Acid (from NaNO₂ in H₂SO₄)[1]
Temperature0-5°C[1]
Azidation
NucleophileSodium Azide (NaN₃)[1]
Solvent for DilutionGlacial Acetic Acid[1]
Temperature< 5°C[1]

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways described in these application notes.

Diazotization_Substitution DAF This compound (DAF) Diazonium Furazan-3,4-bis(diazonium) Salt DAF->Diazonium 1. NaNO₂, H₂SO₄ 2. 0-5°C DAzF 3,4-Diazidofurazan Diazonium->DAzF 1. NaN₃, H₂O 2. Glacial Acetic Acid 3. < 5°C

Caption: Reaction scheme for the diazotization of this compound and subsequent azidation.

Experimental_Workflow cluster_diazotization Diazotization cluster_substitution Substitution prep_nitro Prepare Nitrosylsulfuric Acid (NaNO₂ in H₂SO₄ at 0-5°C) react_diazo Combine Solutions at 0-5°C prep_nitro->react_diazo prep_daf Prepare DAF Solution (DAF in H₂SO₄ at 0-5°C) prep_daf->react_diazo dilute Dilute Diazonium Salt Solution with Acetic Acid at 0-5°C react_diazo->dilute Proceed Immediately add_azide Add NaN₃ Solution Dropwise (< 5°C) dilute->add_azide isolate Isolate and Dry Product add_azide->isolate

Caption: Experimental workflow for the synthesis of 3,4-diazidofurazan from this compound.

References

Application Notes and Protocols: 3,4-Diaminofurazan in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-diaminofurazan (DAF) as a versatile starting material for the synthesis of promising pharmaceutical intermediates. The unique electronic and structural properties of the furazan ring system make it an attractive scaffold for the development of novel therapeutic agents. This document details two key applications: the synthesis of antimalarial compounds targeting essential parasite pathways and the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Application: Synthesis of Antimalarial Pharmaceutical Intermediates

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. Furazan-based compounds have shown significant promise in this area. Specifically, N-acylated 3-aminofurazan derivatives have demonstrated potent activity against both chloroquine-sensitive and multidrug-resistant strains of the malaria parasite. These compounds are thought to exert their effect by targeting key parasite proteins, including the cation-transporting ATPase PfATP4 and deoxyhypusine hydroxylase (DOHH), both of which are essential for parasite survival.[1]

Quantitative Data: In Vitro Antiplasmodial Activity

The following table summarizes the in vitro activity of a series of N-acylated 3-aminofurazan derivatives against P. falciparum strains and a mammalian cell line for cytotoxicity assessment.[1]

Compound IDDerivative ClassPfNF54 IC₅₀ (µM)PfK1 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)Selectivity Index (L-6/PfNF54)
1 3-(Trifluoromethyl)benzamide0.0190.007>100>5263
2 3-Methylbenzamide0.011Not Reported159.314482
3 3-Demethyl Analog of 2 0.0760.091Not ReportedNot Reported
4 3-Chloro-4-methoxybenzamide0.014Not ReportedNot ReportedNot Reported
Experimental Protocol: Synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide (Compound 1)

This protocol describes the synthesis of a highly active antimalarial 3-aminofurazan derivative. While the literature describes the synthesis starting from 3,4-diethoxybenzaldehyde, a plausible adaptation for the final acylation step starting from a 3-amino-4-aryl-furazan intermediate, which could be conceptually derived from this compound, is presented here.

Step 1: Synthesis of 3-Amino-4-(3,4-diethoxyphenyl)furazan (Intermediate A)

This is a hypothetical intermediate for the purpose of this protocol, based on the structure of the final product. A detailed synthesis of a similar precursor, 3-amino-4-phenylfurazan, can be found in the literature. The synthesis of the title compound in the cited literature starts from 3,4-diethoxybenzaldehyde and proceeds through multiple steps to yield the aminofurazan intermediate.[2]

Step 2: Acylation of 3-Amino-4-(3,4-diethoxyphenyl)furazan

  • Preparation: To a solution of 3-amino-4-(3,4-diethoxyphenyl)furazan (Intermediate A) (1.0 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Activation: Stir the mixture at 0 °C for 20 minutes.

  • Acylation: Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 mmol) in dry DMF (5 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide.

Visualization: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_acylation Final Product Synthesis DAF This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) DAF->Coupling ArylHalide Aryl Halide ArylHalide->Coupling Intermediate 3-Amino-4-aryl-furazan Coupling->Intermediate Acylation Acylation Reaction Intermediate->Acylation AcylChloride Acyl Chloride AcylChloride->Acylation FinalProduct N-Acylated 3-Aminofurazan (Antimalarial Agent) Acylation->FinalProduct

Caption: Synthetic workflow for N-acylated 3-aminofurazan antimalarials.

PfATP4_pathway cluster_parasite Plasmodium falciparum cluster_drug_action Drug Action PfATP4 PfATP4 (Na+ Efflux Pump) Na_in Na+ Influx (Low Intracellular Na+) PfATP4->Na_in Extrudes H_out H+ Efflux PfATP4->H_out Imports Disruption Na+ Homeostasis Disrupted (High Intracellular Na+) PfATP4->Disruption Dysfunction leads to Homeostasis Ion Homeostasis Maintained Na_in->Homeostasis H_out->Homeostasis Survival Parasite Survival Homeostasis->Survival Furazan_Drug Furazan Derivative Inhibition Inhibition Furazan_Drug->Inhibition Inhibition->PfATP4 Death Parasite Death Disruption->Death

Caption: Inhibition of PfATP4 by furazan derivatives disrupts Na+ homeostasis.

DOHH_pathway cluster_hypusination Hypusine Biosynthesis Pathway cluster_inhibition Drug Action eIF5A_precursor eIF5A Precursor (inactive) DHS Deoxyhypusine Synthase (DHS) eIF5A_precursor->DHS Deoxyhypusine_eIF5A Deoxyhypusine-eIF5A DHS->Deoxyhypusine_eIF5A DOHH Deoxyhypusine Hydroxylase (DOHH) Deoxyhypusine_eIF5A->DOHH Hypusine_eIF5A Hypusine-eIF5A (active) DOHH->Hypusine_eIF5A Pathway_Block Pathway Blocked DOHH->Pathway_Block Protein_Synthesis Protein Synthesis Regulation Hypusine_eIF5A->Protein_Synthesis Furazan_Drug Furazan Derivative Inhibition Inhibition Furazan_Drug->Inhibition Inhibition->DOHH Cell_Growth_Arrest Cell Growth Arrest Pathway_Block->Cell_Growth_Arrest

Caption: Furazan derivatives inhibit DOHH, blocking eIF5A activation.

Application: Synthesis of Anti-inflammatory Pharmaceutical Intermediates

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furazan-based structures have been explored as novel scaffolds for the development of selective COX-2 inhibitors.

Quantitative Data: In Vitro COX Inhibition

The following data for representative furazan derivatives highlight their potential as selective COX-2 inhibitors.[3]

Compound IDIC₅₀ (COX-1) µMIC₅₀ (COX-2) µMSelectivity Index (COX-1/COX-2)
Furazan Derivative A 19.45 ± 0.0742.1 ± 0.300.46
Furazan Derivative B 26.04 ± 0.3631.4 ± 0.120.83
Furazan Derivative C 28.39 ± 0.0334.4 ± 0.100.83
Celecoxib (Reference) >1000.04>2500

Note: The furazan derivatives shown here exhibit modest selectivity. Further structural modifications are required to enhance COX-2 selectivity.

Experimental Protocol: Representative Synthesis of a 3-Amino-4-aroyl-furazan COX Inhibitor Intermediate

This protocol outlines a general, plausible synthesis of a 3-amino-4-aroyl-furazan, a potential intermediate for more complex COX inhibitors. This method is based on established furazan chemistry.

  • Preparation of Starting Material: In a round-bottom flask, dissolve the appropriate acetophenone derivative (1.0 mmol) in a suitable solvent such as acetic acid (10 mL).

  • Nitrosation: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise while maintaining the temperature below 10 °C. Stir for 1 hour at this temperature.

  • Formation of Furoxan: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The formation of the intermediate 3,4-diaroylfuroxan can be monitored by TLC.

  • Amination and Rearrangement: Cool the mixture and carefully add aqueous ammonia (25%, 20 mL). Heat the mixture under reflux for 4-6 hours. During this step, the furoxan rearranges to the more stable furazan with the introduction of an amino group.

  • Isolation: Cool the reaction mixture to room temperature. The product, 3-amino-4-aroyl-furazan, will often precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualization: COX-2 Signaling Pathway and Synthetic Workflow

synthetic_workflow_cox cluster_start Starting Material cluster_intermediate_synthesis Furoxan Formation cluster_final_synthesis Furazan Synthesis Acetophenone Substituted Acetophenone Nitrosation Nitrosation Acetophenone->Nitrosation Furoxan 3,4-Diaroylfuroxan Nitrosation->Furoxan Amination Amination & Rearrangement Furoxan->Amination FinalProduct 3-Amino-4-aroyl-furazan (COX Inhibitor Intermediate) Amination->FinalProduct

Caption: Synthetic workflow for 3-amino-4-aroyl-furazan COX inhibitor intermediates.

COX2_pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Drug Action Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Reduced_PG Reduced Prostaglandin Synthesis COX2->Reduced_PG Inflammation Inflammation & Pain Prostaglandins->Inflammation Furazan_Inhibitor Furazan-based COX-2 Inhibitor Inhibition Inhibition Furazan_Inhibitor->Inhibition Inhibition->COX2 Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_PG->Anti_inflammatory_Effect

Caption: Furazan derivatives inhibit COX-2, reducing prostaglandin synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-diaminofurazan (DAF). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of DAF, with a focus on improving yield and ensuring safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound (DAF)?

The most prevalent and well-documented method for synthesizing this compound is through the base-catalyzed dehydration and cyclization of its precursor, diaminoglyoxime (DAG).[1][2][3][4]

Q2: How is the precursor, diaminoglyoxime (DAG), typically synthesized?

Diaminoglyoxime is commonly prepared by reacting glyoxime with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.[1][2][5] This method is considered safe and cost-effective for producing multigram quantities of DAG.[1][2]

Q3: What are the critical safety considerations when synthesizing DAF?

Historically, DAF synthesis involved high-pressure sealed-tube reactions at elevated temperatures, which poses a significant safety risk.[3] Modern methods have been developed to be performed at atmospheric pressure, which is inherently safer and eliminates the need for specialized high-pressure equipment.[3] When working with DAF and its precursors, which are energetic materials, appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated fume hood.

Q4: Are there alternative catalysts to potassium hydroxide (KOH) for the cyclization of DAG?

Yes, recent research has explored the use of alternative catalysts to improve yield and reaction conditions. Supported solid alkali and micelle catalysts have been shown to be effective.[6][7][8] Notably, using a supported solid alkali catalyst has been reported to achieve a yield of up to 91.2% under optimized conditions.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of DAF, with a focus on improving the reaction yield.

Issue 1: Low Yield of this compound

A low yield is a common problem in DAF synthesis. Several factors can contribute to this issue.

  • Sub-optimal Reaction Conditions: The choice of reaction temperature, pressure, and solvent significantly impacts the yield.

    • High-Pressure vs. Atmospheric Pressure: While high-pressure methods exist, atmospheric pressure synthesis using a high-boiling solvent like ethylene glycol is a safer alternative that can produce good yields.[3] A reported yield for this method is 52%, though it has been noted that higher reported yields can be difficult to reproduce.[3]

    • Temperature: For the atmospheric pressure method in ethylene glycol, a reaction temperature of around 170°C is typical.[3][9] For reactions catalyzed by a supported solid alkali, a temperature of 150°C has been found to be optimal.[7][8]

    • Solventless (Neat) Reaction: Heating diaminoglyoxime neat at 165°C can lead to a 70% conversion to DAF, but this method may result in impurities that complicate purification.[3]

  • Inefficient Catalysis: The choice and amount of catalyst are crucial.

    • Potassium Hydroxide (KOH): This is a commonly used base for the cyclization.[1][3]

    • Supported Solid Alkali: This has been shown to be a highly effective catalyst, potentially leading to significantly higher yields than traditional methods.[7][8]

    • Micelle Catalysis: Anionic and cationic surfactants can also catalyze the reaction at lower temperatures and pressures.[7][8]

Issue 2: Product Purity and Purification Challenges
  • Formation of Byproducts: Side reactions can lead to impurities. The neat reaction, in particular, is prone to producing impurities that can make purification difficult.[3]

  • Purification Strategy: The most common method for purifying DAF is crystallization.[3] When using ethylene glycol as a solvent, the product can be precipitated by pouring the cooled reaction mixture into a mixture of ice and water.[3][9] The resulting solid can then be collected by filtration.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes different reported methods for the synthesis of this compound from diaminoglyoxime, highlighting the reaction conditions and corresponding yields.

MethodCatalystSolventTemperature (°C)PressureYield (%)Reference
Sealed ReactorPotassium HydroxideWater170-180HighGood (unspecified)[1]
AtmosphericPotassium HydroxideEthylene Glycol170Atmospheric52[3][9]
Neat ReactionNoneNone165Atmospheric70 (conversion)[3]
Supported CatalystSupported Solid AlkaliWater150Not specified91.2[7][8]
Micelle CatalysisSodium Dodecyl Benzene Sulfonate / KOHWater110Not specified46.0[7][8]

Experimental Protocols

Protocol 1: Synthesis of Diaminoglyoxime (DAG)

This protocol is adapted from a reported safe and inexpensive method.[1]

  • Add 17.6 g (0.2 mol) of glyoxime to a 250 mL round-bottom flask containing a solution of 100 mL of 5 M aqueous sodium hydroxide.

  • Stir the mixture and add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

  • Fit the flask with a condenser and heat the reaction mixture in an oil bath at 90°C for 6 hours.

  • Allow the reaction mixture to cool to room temperature, which will cause a colorless crystalline solid (needles) to precipitate.

  • Isolate the solid by filtration, wash it with 10-15 mL of cold water, and dry it to obtain diaminoglyoxime. The expected yield is approximately 14.0 g (60%).

Protocol 2: Synthesis of this compound (DAF) at Atmospheric Pressure

This protocol utilizes a high-boiling solvent to avoid the need for a high-pressure reactor.[3][9]

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120°C.

  • To this heated solution, add 50 g (0.42 mol) of diaminoglyoxime, followed by 24 g (0.42 mol) of potassium hydroxide.

  • Heat the reaction mixture to 170°C and maintain this temperature for one hour.

  • Cool the resulting clear solution to room temperature.

  • Pour the cooled solution into a mixture of 500 g of ice and 100 mL of water.

  • Shake the mixture for five minutes until solid crystals of diaminofurazan form.

  • Collect the precipitate by filtration, wash with 20 mL of cold water, and air-dry overnight. The expected yield is approximately 22 g (52%).

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Diaminoglyoxime (DAG) Synthesis cluster_1 Step 2: this compound (DAF) Synthesis A Glyoxime + Hydroxylamine HCl C Heat at 90°C for 6h A->C B Aqueous NaOH B->C D Cool and Precipitate C->D E Diaminoglyoxime (DAG) D->E F Diaminoglyoxime (DAG) I Heat at 170°C for 1h F->I G Potassium Hydroxide (KOH) G->I H Ethylene Glycol H->I J Cool and Precipitate in Ice/Water I->J K This compound (DAF) J->K

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Factors Affecting DAF Yield

G cluster_0 Reaction Conditions cluster_1 Catalyst cluster_2 Purification A DAF Yield B Temperature B->A C Pressure (Atmospheric vs. High) C->A D Solvent D->A E Type (KOH, Solid Alkali, Micelle) E->A F Concentration F->A G Crystallization Efficiency G->A

Caption: Key factors influencing the final yield of this compound.

References

Technical Support Center: Purification of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-diaminofurazan (DAF).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude this compound (DAF) is an off-white or yellowish solid. What are the likely impurities?

A1: The discoloration of crude DAF is typically due to the presence of unreacted starting materials or byproducts from side reactions. The most common impurities include:

  • Diaminoglyoxime (DAG): The precursor to DAF. Incomplete cyclization will result in its presence in the final product.

  • Oxidation Products: DAF can be susceptible to oxidation, leading to the formation of colored impurities such as 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,3'-diamino-4,4'-azofurazan (DAAzF).[1] These impurities are often more intensely colored than DAF itself.

  • Decomposition Products: Prolonged heating or harsh reaction conditions can lead to the decomposition of DAF, generating a variety of colored byproducts.

Q2: I am attempting to recrystallize DAF from an ethylene glycol-water mixture, but the product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue in recrystallization, particularly when the melting point of the solute is close to the boiling point of the solvent system or when significant impurities are present. Here are several troubleshooting steps:

  • Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Add More Solvent: The concentration of the solute might be too high. Add a small amount of the solvent mixture (ethylene glycol-water) to the hot solution to ensure everything is fully dissolved before cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure DAF crystals, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.

  • Adjust the Solvent System: If the above methods fail, consider altering the solvent ratio. A slight increase in the proportion of water might help to induce crystallization, but be cautious as this can also decrease the solubility of DAF.

Q3: After recrystallization, the yield of my purified DAF is very low. How can I improve it?

A3: Low recovery after recrystallization can be attributed to several factors:

  • Using too much solvent: DAF has some solubility even in the cold solvent. Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. If you've used too much, you can try to carefully evaporate some of the solvent to concentrate the solution.

  • Premature crystallization: If crystals form in the funnel during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of DAF. Cooling in an ice bath for an extended period can improve the yield.

  • Multiple recrystallization steps: While multiple recrystallizations can improve purity, they will also lead to a decrease in the overall yield. Strive for a balance between purity and yield based on your experimental needs.

Q4: How can I assess the purity of my this compound?

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used for similar compounds.[1] The ratio can be optimized to achieve good separation.

  • Detection: UV detection at a wavelength where DAF has significant absorbance would be appropriate.

Additionally, melting point determination can be a good indicator of purity. Pure DAF has a sharp melting point, while impurities will typically broaden and depress the melting point range.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound obtained from different synthesis methods?

A1: The purity of DAF can vary significantly depending on the synthesis and purification methods employed. For instance, microwave-assisted synthesis has been reported to yield DAF with a purity of >95% as determined by HPLC.[2] Conventional heating methods may result in lower purity crude products that require more extensive purification.

Q2: What are the most common side reactions during the synthesis of DAF from diaminoglyoxime?

A2: The conversion of diaminoglyoxime (DAG) to DAF is a cyclization reaction that involves the elimination of water. The primary side reaction is the incomplete cyclization, leading to the presence of residual DAG in the product. Additionally, under the reaction conditions, which often involve heating in the presence of a base, side reactions leading to the formation of colored byproducts can occur. The neat reaction of diaminoglyoxime is particularly noted to produce impurities that complicate purification.[3]

Q3: Are there alternative purification methods to recrystallization for DAF?

A3: While recrystallization is the most commonly reported method for purifying DAF, other chromatographic techniques could potentially be employed, such as column chromatography. However, for larger scale purifications, recrystallization is often more practical and cost-effective. The choice of purification method will depend on the scale of the experiment and the required purity level.

Data Presentation

Table 1: Comparison of this compound Synthesis and Purification Methods

Synthesis MethodPurification MethodSolvent SystemYield (%)Purity (%)Reference
Conventional HeatingRecrystallizationEthylene glycol-water52Not Specified[3][4]
Microwave-assistedFiltrationNot ApplicableNot Specified>95 (by HPLC)[2]
One-pot from GlyoxalNot SpecifiedNot Specified43Not Specified[5]
From DiaminoglyoximeNot SpecifiedNot Specified11-39Not Specified[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethylene Glycol-Water [3][4]

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, add the crude this compound. To this, add a minimal amount of a pre-heated (e.g., to 120°C) mixture of ethylene glycol and water. The optimal ratio of ethylene glycol to water may need to be determined empirically but a good starting point is a ratio that allows for complete dissolution at elevated temperatures and significant precipitation upon cooling.

  • Heating: Heat the mixture with stirring until the solid completely dissolves. If insoluble impurities are present, proceed to the next step. If not, skip to step 4.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution to remove the insoluble materials.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the yield of crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual ethylene glycol and soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Adapted HPLC Method for Purity Analysis of this compound (Based on a method for a related compound[1])

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Zorbax SB-C18 (or equivalent), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: A suitable wavelength where DAF shows strong UV absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the DAF sample in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the DAF peak relative to the total area of all peaks.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude DAF Synthesis cluster_purification Purification by Recrystallization cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting s1 Crude this compound (with impurities) p1 Dissolve in hot ethylene glycol-water s1->p1 p2 Hot filtration (if necessary) p1->p2 Insoluble impurities p3 Cool to induce crystallization p1->p3 No insoluble impurities p2->p3 p4 Isolate crystals by filtration p3->p4 t1 Product 'oils out' p3->t1 p5 Wash with cold water p4->p5 p6 Dry purified DAF p5->p6 a1 HPLC Analysis p6->a1 a2 Melting Point Determination p6->a2 t2 Low Yield p6->t2

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_synthesis Synthesis of DAF cluster_impurities Potential Impurities start Diaminoglyoxime (DAG) reaction Cyclization (e.g., heat, base) start->reaction product Crude this compound (DAF) reaction->product imp1 Unreacted DAG reaction->imp1 Incomplete Reaction imp3 Decomposition Products reaction->imp3 Side Reactions/ Degradation imp2 Oxidation Products (DAAF, DAAzF) product->imp2 Oxidation purification Pure this compound product->purification Requires Purification

Caption: Logical relationship between DAF synthesis, impurity formation, and purification.

References

Technical Support Center: 3,4-Diaminofurazan (DAF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 3,4-diaminofurazan (DAF).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DAF)?

A1: The most prevalent and historically established method for synthesizing DAF is the base-catalyzed dehydration and cyclization of diaminoglyoxime (DAG). This reaction is typically performed at elevated temperatures in the presence of a strong base like potassium hydroxide (KOH).

Q2: What are the typical signs of a successful DAF synthesis?

A2: A successful synthesis is generally indicated by the formation of a crystalline precipitate upon cooling the reaction mixture. Pure DAF is an off-white to white crystalline solid. The release of ammonia during the reaction is a known occurrence and can be detected by its characteristic smell when the reactor is opened in a well-ventilated hood.

Q3: Are there alternative, newer methods for DAF synthesis?

A3: Yes, recent research has explored methods to improve yield and reaction conditions. These include using supported solid alkali catalysts, which can increase the yield to over 90% under optimized conditions, and microwave-assisted synthesis, which can significantly reduce reaction times.

Q4: What are the known impurities that can arise during DAF synthesis?

A4: Besides unreacted diaminoglyoxime (DAG), potential impurities can include decomposition products. While specific side products from the direct cyclization of DAG are not extensively detailed in literature, subsequent oxidative reactions of DAF are known to produce species like 3,3′-diamino-4,4′-azofurazan and 3,3′-diamino-4,4′-azoxyfurazan. The presence of these in a DAF product could indicate undesired oxidation during synthesis or workup.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My DAF synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in DAF synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction temperature reaches and is maintained at the optimal level (typically 170-180°C for KOH-mediated synthesis) for the specified duration (e.g., 2 hours). Consider using alternative catalysts like supported solid alkali which may allow for lower temperatures and shorter reaction times.
Decomposition of Starting Material or Product Avoid excessive heating or prolonged reaction times, as this can lead to thermal decomposition. The smell of ammonia upon opening the reactor is common, but an excessively strong odor might indicate significant decomposition.
Suboptimal Reagent Ratios Verify the molar ratios of diaminoglyoxime (DAG) to the base. For instance, a 1:1 molar ratio of DAG to KOH is often used.
Inefficient Precipitation/Isolation Ensure the reaction mixture is thoroughly cooled (e.g., in an ice bath) to maximize the precipitation of DAF before filtration.
Thick Slurry Formation When using solvents like ethylene glycol, preheating the solvent before adding the solid reagents can prevent the formation of a thick, difficult-to-stir slurry, which would otherwise hinder efficient heat transfer and reaction.
Issue 2: Product Discoloration and Suspected Impurities

Q: The isolated DAF product is off-color (e.g., yellow or brown) instead of white. What impurities might be present and how can I purify the product?

A: Discoloration often indicates the presence of impurities, which could be unreacted starting material or side products.

Potential Cause Recommended Solution
Unreacted Diaminoglyoxime (DAG) The presence of unreacted DAG can contribute to impurities. Ensure the reaction has gone to completion by adhering to the recommended reaction time and temperature.
Formation of Oxidative Side Products Although more common in subsequent reactions, trace oxidation could lead to colored impurities like azo or azoxy compounds. Ensure the reaction is carried out under an inert atmosphere if sensitivity to air is suspected at high temperatures.
Decomposition Products Heating diaminoglyoxime without a solvent (neat) has been noted to produce impurities that complicate purification. Using a high-boiling polar solvent like ethylene glycol is recommended.
Purification Strategy Recrystallization is a common method for purifying DAF. It is soluble in hot water but less so in cold water, allowing for purification by precipitating from an aqueous solution.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound using Potassium Hydroxide

This protocol is adapted from established literature procedures.

  • Preparation: In a stainless steel reactor, prepare a suspension of diaminoglyoxime (DAG) (0.2 mol) in an aqueous solution of potassium hydroxide (2 M, 80 mL).

  • Reaction: Seal the reactor and place it in a preheated oil bath at 170-180°C. Maintain this temperature for 2 hours.

  • Cooling and Isolation: After 2 hours, carefully remove the reactor from the oil bath and cool it by immersing it in an ice bath for 2 hours.

  • Venting: In a well-ventilated fume hood, slowly open the reactor to release any built-up pressure, being aware of the potential escape of trace amounts of ammonia.

  • Filtration: Collect the precipitated product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air-dry to obtain this compound.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of this compound.

Catalyst/Method Temperature (°C) Time (h) Yield (%) Reference
Potassium Hydroxide (KOH)170-1802~70 (Note: Reproducibility has been debated)
Supported Solid Alkali150491.2
Micelle Catalysis (Sodium Dodecyl Benzene Sulfonate)1101046.0
Microwave-Assisted (in alkali solution)N/A~0.33 (20 min)Good

Visualizations

Synthesis_Pathway DAG Diaminoglyoxime (DAG) DAF This compound (DAF) DAG->DAF Cyclization/ Dehydration H2O H₂O DAF->H2O - H₂O Base Base (e.g., KOH) High Temperature Base->DAG

Caption: Main synthesis pathway of this compound from diaminoglyoxime.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions DAG Diaminoglyoxime (DAG) DAF This compound (DAF) DAG->DAF Desired Cyclization Decomposition Decomposition Products DAG->Decomposition Excessive Heat/ Incorrect Stoichiometry DAF->Decomposition Thermal Degradation Ammonia Ammonia (NH₃) Decomposition->Ammonia Leads to

Caption: Potential side reactions and decomposition pathways in DAF synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Reaction Temperature & Time start->check_temp check_reagents Check Reagent Purity & Ratios check_temp->check_reagents Correct adjust_conditions Adjust Heating/ Reaction Duration check_temp->adjust_conditions Incorrect check_isolation Review Isolation Procedure check_reagents->check_isolation Correct purify_reagents Use Pure Starting Materials check_reagents->purify_reagents Incorrect optimize_cooling Optimize Cooling & Precipitation check_isolation->optimize_cooling Incorrect recrystallize Recrystallize Final Product check_isolation->recrystallize Correct adjust_conditions->recrystallize purify_reagents->recrystallize optimize_cooling->recrystallize end Improved Yield/ Purity recrystallize->end

Caption: Logical workflow for troubleshooting issues in DAF synthesis.

Technical Support Center: Synthesis of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diaminofurazan (DAF). The information provided is intended to help overcome common challenges, particularly those related to thermal decomposition during synthesis.

Section 1: Troubleshooting Guide

The synthesis of this compound (DAF) from diaminoglyoxime (DAG) is a thermally sensitive process. Inadequate temperature control can lead to side reactions and decomposition, resulting in low yields and impure products. This guide addresses common issues encountered during the synthesis.

Issue 1: Low Product Yield

A common problem in DAF synthesis is a lower than expected yield. Several factors can contribute to this issue, often related to incomplete reaction or product loss during workup.

Potential Cause Recommended Action Expected Outcome
Incomplete Cyclization of Diaminoglyoxime (DAG) - Ensure the reaction temperature is maintained within the optimal range for the chosen method (e.g., 170-180°C for KOH-mediated synthesis).[1] - Verify the complete dissolution and mixing of reactants. - Consider increasing the reaction time if monitoring indicates incomplete conversion.Increased conversion of DAG to DAF, leading to a higher crude yield.
Thermal Decomposition of Product - Strictly control the reaction temperature to avoid exceeding the decomposition temperature of DAF (around 240°C). - For high-temperature syntheses, use precise temperature control equipment like an oil bath with a thermostat. - Consider alternative, lower-temperature synthesis methods, such as those using supported solid alkali or micelle catalysts.[2][3]Minimized product loss due to decomposition, resulting in a higher isolated yield and improved purity.
Product Loss During Workup - When precipitating the product by pouring the reaction mixture into water, ensure the water is cold (ice-water mixture) to maximize precipitation. - Wash the filtered product with a minimal amount of cold water to avoid redissolving the DAF.Reduced loss of product during the isolation and purification steps.
Suboptimal Catalyst or Reagent Ratios - Carefully measure and use the optimal ratios of reactants and catalysts as specified in the chosen protocol. For example, for supported solid alkali catalysis, a mass ratio of DAG:catalyst:H2O of 1:3.5:12.5 has been shown to be effective.[2]Optimized reaction conditions leading to higher conversion and yield.

Issue 2: Product Impurity

The presence of impurities in the final DAF product can be indicated by a discolored appearance (off-white or yellowish instead of colorless needles) or by analytical methods such as NMR or melting point determination.

Potential Cause Recommended Action Expected Outcome
Side Reactions from Overheating - Maintain a stable and uniform reaction temperature. Hot spots in the reaction vessel can lead to localized decomposition and the formation of byproducts. - Ensure efficient stirring throughout the reaction.A cleaner reaction profile with fewer byproducts, resulting in a purer final product.
Decomposition of the Precursor (DAG) - The synthesis of the precursor, diaminoglyoxime (DAG), can be prone to thermal runaway. Ensure proper temperature control during DAG synthesis to obtain a pure starting material for the DAF synthesis.Starting with high-purity DAG will reduce the introduction of impurities into the DAF synthesis.
Incomplete Removal of Solvents or Starting Materials - Ensure the product is thoroughly dried after filtration to remove any residual solvent. - If impurities persist, recrystallization from an appropriate solvent may be necessary.A final product with high purity, free from residual solvents and unreacted starting materials.
Neat Reaction Byproducts - Heating diaminoglyoxime neat (without a solvent) can lead to the formation of impurities that complicate purification.[4] It is recommended to use a high-boiling polar solvent like ethylene glycol.[4]A cleaner reaction mixture that is easier to purify, leading to a higher purity final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal decomposition during the synthesis of DAF?

A1: Visual cues for thermal decomposition can include a noticeable darkening of the reaction mixture, unexpected gas evolution (ammonia may be released), and a final product that is off-white, yellow, or brown instead of colorless.[1] Analytically, a lower melting point and the presence of additional peaks in NMR spectra can indicate impurities from decomposition.

Q2: What is the recommended method for temperature control during DAF synthesis?

A2: For laboratory-scale synthesis, using a high-boiling oil bath with a contact thermometer and a temperature controller is highly recommended for precise and stable temperature management. This is crucial for methods requiring temperatures of 170-180°C.[1] For industrial-scale production, a jacketed reactor with a circulating thermal fluid would be appropriate.

Q3: Are there safer, lower-temperature alternatives to the high-temperature synthesis of DAF?

A3: Yes, several methods have been developed to synthesize DAF under milder conditions. The use of a supported solid alkali catalyst can achieve a yield of 91.2% at 150°C.[2] Another approach involves using micelle catalysts, which can facilitate the reaction at temperatures as low as 110°C, although with a lower yield of 46.0%.[2] Microwave-assisted synthesis has also been reported as a rapid method.[5]

Q4: What are the main decomposition products of this compound?

A4: The initial step in the thermal decomposition of DAF is believed to be the rupture of the C-NO bond.[6] Gaseous decomposition products can include nitrogen oxides (NOx), as well as species like CN, NH, and OH.[6]

Q5: What are the key safety precautions to take during DAF synthesis?

A5: Given that DAF is a precursor to energetic materials and its synthesis can involve high temperatures and potentially exothermic decomposition, strict safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Perform the synthesis in a well-ventilated fume hood.

  • Pressure Release: When using a sealed reactor, ensure it is equipped with a pressure-relief valve.[1]

  • Quenching: Have a cooling bath (e.g., ice-water) readily available to quench the reaction in case of an uncontrolled temperature increase.

  • Scale: When attempting a new procedure or scaling up, it is prudent to start with a small-scale reaction to assess the thermal hazards.

Section 3: Experimental Protocols and Data

Detailed Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of this compound [1]

  • Preparation: Place a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in an aqueous solution of potassium hydroxide (80 mL, 2 M) into a stainless steel reactor.

  • Reaction: Seal the reactor and place it in a preheated oil bath at 170-180°C. Maintain this temperature for 2 hours.

  • Cooling: After 2 hours, carefully remove the reactor from the oil bath and cool it by immersing it in an ice bath for 2 hours.

  • Workup: Open the reactor in a fume hood to allow any trapped ammonia to escape.

  • Isolation: The product will have crystallized in the reaction mixture. Collect the colorless needles by filtration.

  • Purification: Wash the collected solid with a small amount of cold water (2 x 20 mL) and allow it to air dry.

Protocol 2: Microwave-Assisted Synthesis of this compound [5]

  • Preparation: In a microwave-safe vessel, suspend diaminoglyoxime in an alkali solution.

  • Reaction: Irradiate the mixture in a microwave reactor at 800 W for 20 minutes.

  • Workup and Isolation: After cooling, the product can be isolated by filtration.

Quantitative Data

Table 1: Comparison of this compound Synthesis Methods

Method Precursor Key Reagents Temperature (°C) Time Yield (%) Reference
Conventional High-TemperatureDiaminoglyoxime2M KOH (aq)170-1802 h70[1]
Supported Solid AlkaliDiaminoglyoximeSupported solid alkali, H₂O1504 h91.2[2]
Micelle CatalysisDiaminoglyoximeKOH, H₂O, Sodium dodecyl benzene sulfonate11010 h46.0[2][3]
Microwave-AssistedDiaminoglyoximeAlkali solutionN/A (800 W)20 min70[5]
One-pot from GlyoxalGlyoxalVariousN/ALonger43[7]

Table 2: Thermal Properties of this compound (DAF)

Property Value Reference
Melting Point180-182°C[5][8]
Decomposition Temperature~240°C[8]

Section 4: Visualizations

Experimental and Logical Workflows

DAF_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_synthesis DAF Synthesis cluster_purification Purification Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG Hydroxylamine NaOH, 90°C, 6h DAG_input Diaminoglyoxime (DAG) Reaction Cyclization Reaction (e.g., KOH, 170-180°C, 2h) DAG_input->Reaction DAF_crude Crude DAF Reaction->DAF_crude Cooling Cooling & Crystallization DAF_crude->Cooling Filtration Filtration Cooling->Filtration Washing Washing (cold water) Filtration->Washing Drying Drying Washing->Drying DAF_pure Pure DAF Drying->DAF_pure

Caption: Workflow for the synthesis of this compound from glyoxal.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Temperature Control Start->Check_Temp Temp_OK Temperature OK Check_Temp->Temp_OK Yes Temp_Not_OK Adjust Temperature Control (e.g., use calibrated thermostat) Check_Temp->Temp_Not_OK No Check_Purity Assess Precursor Purity Purity_OK Purity OK Check_Purity->Purity_OK Yes Purity_Not_OK Purify Precursor (DAG) Check_Purity->Purity_Not_OK No Check_Workup Review Workup Procedure Workup_OK Workup OK Check_Workup->Workup_OK Yes Workup_Not_OK Optimize Workup (e.g., use colder water for washing) Check_Workup->Workup_Not_OK No Temp_OK->Check_Purity Temp_Not_OK->Check_Purity Purity_OK->Check_Workup Purity_Not_OK->Check_Workup

Caption: Troubleshooting logic for low yield or impurity in DAF synthesis.

Signaling and Decomposition Pathways

Decomposition_Pathway DAF This compound (DAF) Heat Heat (≥ 240°C) DAF->Heat Initial_Decomp Initial Decomposition Heat->Initial_Decomp Bond_Cleavage C-NO Bond Rupture Initial_Decomp->Bond_Cleavage Gaseous_Products Gaseous Products (NOx, CN, NH, OH) Bond_Cleavage->Gaseous_Products

Caption: Proposed thermal decomposition pathway of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Diaminofurazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4-diaminofurazan (DAF) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound (DAF)?

The most common precursor for the synthesis of this compound is diaminoglyoxime (DAG).[1][2][3] DAG itself can be synthesized from glyoxal.[4]

Q2: What are the key reaction parameters to control during the synthesis of DAF from diaminoglyoxime?

The critical parameters to control are temperature, reaction time, and the choice of catalyst and solvent. The reaction is a base-catalyzed dehydration and cyclization of diaminoglyoxime.[5] Different methods employ various conditions, such as high pressure or atmospheric pressure in different solvents.[3][6]

Q3: Are there any significant safety concerns associated with the synthesis of DAF derivatives?

Yes, the synthesis of DAF derivatives, particularly nitro-containing compounds like 3-amino-4-nitrofurazan (ANF), can pose thermal risks. The oxidation of DAF can be highly exothermic, and there is a potential for thermal runaway if the reaction temperature is not carefully controlled.[7][8] It is crucial to understand the thermal behavior of the reaction and implement appropriate safety measures.

Q4: What are some common impurities encountered in the synthesis of DAF and its derivatives?

In the synthesis of DAF, incomplete reaction may leave residual diaminoglyoxime. For derivatives like 3,3'-diamino-4,4'-azoxyfurazan (DAOAF), common impurities can include the starting material DAF and the byproduct 3,3'-diamino-4,4'-azofurazan (DAAzF).[4][9] During the synthesis of 3-amino-4-nitrofurazan (ANF), a significant byproduct can be 3,3'-diamino-4,4'-azofuroxide (DAOAF).[7][8]

Q5: How can the purity of DAF and its derivatives be improved?

Purification can often be achieved through recrystallization.[4][5] For instance, high-purity DAOAF can be obtained by recrystallizing the crude product from DMF.[4] The choice of solvent for recrystallization is crucial and depends on the solubility of the desired compound and the impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound (DAF)

  • Q: My DAF yield is significantly lower than reported values. What are the potential causes and solutions?

    • A: Low yields can stem from several factors. Consider the following:

      • Inadequate Temperature: The cyclization of diaminoglyoxime requires specific temperatures. For the supported solid alkali method, the optimal temperature is 150°C.[1][2] For reactions in ethylene glycol, temperatures around 170°C are used.[6] Ensure your reaction reaches and maintains the target temperature.

      • Incorrect Reagent Ratios: The ratio of diaminoglyoxime to catalyst and solvent is crucial. For the supported solid alkali method, a mass ratio of diaminoglyoxime:supported solid alkali:water of 1:3.5:12.5 is recommended.[1][2]

      • Reaction Time: The reaction may not have gone to completion. For the supported solid alkali method, a reaction time of 4 hours is optimal.[1][2] In ethylene glycol, a 1-hour reaction time has been reported.[6]

      • Catalyst Activity: If using a reusable catalyst, its activity may have diminished. While supported solid alkali catalysts can be reused, a decrease in activity is possible after multiple cycles.[1][2]

Issue 2: Formation of Byproducts in the Synthesis of DAF Derivatives

  • Q: I am observing significant byproduct formation during the oxidation of DAF to 3-amino-4-nitrofurazan (ANF). How can I minimize this?

    • A: The primary byproduct in this reaction is often 3,3'-diamino-4,4'-azofuroxide (DAOAF).[7][8] Its formation is related to the reaction pathway where nitroso and hydroxylamine intermediates couple.[8] To favor the formation of ANF:

      • Temperature Control: The oxidation process is highly exothermic. Maintaining a controlled temperature (e.g., around 30°C when using a CH3SO3H-H2O2-Na2WO4 system) is critical to prevent side reactions.[8]

      • Reagent Addition: Slow, controlled addition of the oxidizing agent can help manage the reaction exotherm and improve selectivity towards the desired product.

Issue 3: Thermal Runaway Risk during DAF Oxidation

  • Q: I am concerned about the thermal stability of my DAF oxidation reaction. How can I assess and mitigate the risk of thermal runaway?

    • A: The oxidation of DAF is a high-risk reaction.

      • Reaction Calorimetry: If possible, use reaction calorimetry (RC1) to study the thermal behavior of your specific reaction conditions. This will help determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7][8]

      • Adiabatic Calorimetry: This technique can assess the thermal stability of the reaction mixture and help determine the temperature at which a self-accelerating decomposition can occur (TD24).[7][8]

      • Strict Temperature Control: Implement robust cooling and monitoring systems to ensure the reaction temperature does not exceed the established safe limits. The maximum temperature for the synthesis of ANF has been established at 55°C.[8]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound (DAF) Synthesis

Starting MaterialCatalyst/SolventTemperature (°C)Time (h)Reactant Ratios (by mass)Yield (%)Reference
DiaminoglyoximeSupported Solid Alkali / Water1504DAG:Catalyst:H₂O = 1:3.5:12.591.2[1][2]
DiaminoglyoximeMicelle (Sodium Dodecyl Benzene Sulfonate) / KOH / Water11010DAG:KOH:H₂O:Surfactant = 1:1.3:7.1:0.0246.0[1]
DiaminoglyoximePotassium Hydroxide / Ethylene Glycol1701-52[6]
GlyoxalHydroxylamine---48.0[4]

Table 2: Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAOAF)

Starting MaterialOxidantBufferTemperature (°C)Time (h)Molar Ratio (DAF:Buffer:Oxidant)Yield (%)Purity (%)Reference
This compoundPotassium MonopersulfateNaHCO₃20-2551:6:484.198.2[4]
This compoundOXONE™Sodium Bicarbonate---66Not essentially pure[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (DAF) using Supported Solid Alkali [1][2]

  • Preparation: In a suitable reaction vessel, combine diaminoglyoxime, supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5.

  • Reaction: Heat the mixture to 150°C and maintain this temperature for 4 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Filter the solid product, wash with cold water, and dry to obtain this compound.

Protocol 2: Synthesis of this compound (DAF) in Ethylene Glycol [6]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 ml of ethylene glycol to 120°C.

  • Reagent Addition: Add 50 g of diaminoglyoxime and then 24 g of potassium hydroxide to the hot ethylene glycol.

  • Reaction: Heat the reaction mixture to 170°C and maintain for one hour.

  • Precipitation: Cool the clear solution to room temperature and pour it into a mixture of 500 g of ice and 100 ml of water.

  • Isolation: Shake the mixture for five minutes until solid crystals of diaminofurazan form. Filter the crystals, wash with cold water, and dry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactants Combine Diaminoglyoxime, Catalyst, and Solvent start->reactants heat Heat to Target Temperature (e.g., 150-170°C) reactants->heat stir Maintain Temperature and Stir for a Defined Time (1-4h) heat->stir cool Cool Reaction Mixture stir->cool precipitate Precipitate Product (e.g., add to ice water) cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Final Product wash->dry end End Product: This compound dry->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_issue Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_solution Corrective Actions issue Low Yield or Impure Product check_temp Temperature Correct? issue->check_temp check_time Reaction Time Sufficient? issue->check_time check_ratios Reagent Ratios Optimal? issue->check_ratios check_catalyst Catalyst Active? issue->check_catalyst check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time->check_ratios Yes increase_time Increase Reaction Time check_time->increase_time No check_ratios->check_catalyst Yes adjust_ratios Optimize Reagent Ratios check_ratios->adjust_ratios No replace_catalyst Use Fresh/New Catalyst check_catalyst->replace_catalyst No purify Recrystallize Product check_catalyst->purify Yes adjust_temp->issue increase_time->issue adjust_ratios->issue replace_catalyst->issue

Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.

References

troubleshooting the nitration process of 3,4-diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3,4-diaminofurazan (DAF). The following information is designed to address common challenges and provide detailed experimental guidance.

Troubleshooting Guide

Issue 1: Low or No Yield of 3,4-Di(nitramino)furazan (DNAF) during Direct Nitration

  • Question: I am attempting the direct nitration of this compound (DAF) using 100% nitric acid, but I am getting a very low yield or no product at all. What could be the issue?

  • Answer: Low yields in the direct nitration of DAF can be attributed to several factors:

    • Reaction Conditions: The reaction is highly sensitive to temperature and the ratio of reactants. Deviation from optimal conditions can lead to the formation of undesired byproducts or incomplete reaction.[1]

    • Workup Problems: The workup process for direct nitration can be problematic, leading to loss of product.[1]

    • Product Instability: The target product, 3,4-di(nitramino)furazan (DNAF), is highly sensitive and thermally unstable, which can lead to decomposition during the reaction or isolation process.[2]

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the temperature, aiming for -10 °C. The ratio of DAF to the nitrating agent should also be optimized; a 5:1 ratio has been reported to be effective. Reducing the reaction time to around 30 minutes can also help minimize byproduct formation.[1]

    • Purification: After filtration, wash the isolated solid with trifluoroacetic acid to remove impurities and residual acid.[1]

    • Consider an Alternative Route: Due to the inherent instability and high sensitivity of DNAF, a safer and more reliable method involves the protection of the amino groups before nitration.[1][2]

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing the formation of a significant amount of byproducts in my nitration reaction. How can I minimize their formation?

  • Answer: The formation of byproducts is a common issue in the nitration of DAF. One common byproduct during the related oxidation process is 3,3'-diamino-4,4'-azofuroxide (DAOAF).[3][4] To minimize byproduct formation during nitration:

    • Control Temperature: Maintaining a low reaction temperature (-10 °C) is crucial to reduce the rate of side reactions.[1]

    • Optimize Reagent Ratio and Reaction Time: A decreased ratio of DAF to the nitrating agent (e.g., 5:1) and a shorter reaction time (e.g., 30 minutes) can favor the formation of the desired product.[1]

    • Use a Protecting Group: Protecting the amino groups of DAF with a group like ethoxycarbonyl can prevent unwanted side reactions and lead to a cleaner reaction profile.[1][2]

Issue 3: Product is Highly Sensitive and Difficult to Handle

  • Question: The nitrated product I have synthesized is extremely sensitive to impact and friction, making it hazardous to handle. What can I do to improve its stability?

  • Answer: 3,4-Di(nitramino)furazan (DNAF) is known for its high sensitivity.[2] To address this:

    • Formation of Energetic Salts: A common and effective strategy is to convert DNAF into more stable, nitrogen-rich energetic salts. Salts such as dihydrazinium 3,4-dinitraminofurazanate exhibit significantly lower sensitivity.[1][2]

    • Alternative Synthetic Route: The most recommended approach is to avoid the isolation of pure DNAF altogether. The use of an N-ethoxycarbonyl-protected DAF intermediate allows for nitration followed by an aqueous alkaline workup to directly yield the more stable dihydrazinium 3,4-dinitraminofurazanate salt.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended safer alternative to the direct nitration of this compound?

    • A1: The recommended safer alternative is a multi-step process that involves:

      • Protection of the amino groups of DAF with ethyl chloroformate to form 3,4-N,N′-bis(ethoxycarboxamido)-furazan.

      • Nitration of the protected intermediate using a mixture of 100% nitric acid and trifluoroacetic anhydride.

      • An aqueous alkaline workup with hydrazine hydrate to yield the more stable dihydrazinium 3,4-dinitraminofurazanate salt.[1]

  • Q2: What are the key safety precautions to take during the nitration of this compound?

    • A2: Due to the highly energetic nature of the reactants and products, strict safety protocols must be followed:

      • Always work in a well-ventilated fume hood.

      • Use appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective gloves.

      • Handle 100% nitric acid and trifluoroacetic anhydride with extreme caution as they are highly corrosive.

      • Be aware of the high impact and friction sensitivity of 3,4-di(nitramino)furazan.

      • Avoid isolating the pure dinitrated product if possible, and opt for the synthesis of its more stable salts.

  • Q3: How can I purify the final product, dihydrazinium 3,4-dinitraminofurazanate?

    • A3: The dihydrazinium salt precipitates from the aqueous alkaline workup. It can be isolated by filtration, washed with a suitable solvent like acetonitrile, and then dried. The purity can be confirmed by 1H and 13C NMR analysis.[1]

Data Presentation

Table 1: Reaction Conditions for the Nitration of this compound (DAF) and its Protected Derivative

ParameterDirect Nitration of DAFNitration of N-ethoxycarbonyl-protected DAF
Starting Material This compound (DAF)3,4-N,N′-bis(ethoxycarboxamido)-furazan
Nitrating Agent 100% Nitric Acid100% Nitric Acid and Trifluoroacetic Anhydride
Temperature -10 °CNot specified, but low temperature is implied
Reaction Time 30 minutesNot specified
Product 3,4-Di(nitramino)furazan (DNAF)Intermediate nitrated product
Yield 66% (of DNAF)80% (of final dihydrazinium salt)[1]
Key Challenge High sensitivity of the productMulti-step synthesis

Experimental Protocols

Protocol 1: Synthesis of 3,4-N,N′-bis(ethoxycarboxamido)-furazan (Protected DAF)

  • Combine this compound and ethyl chloroformate in dioxane.

  • Add BF3·Et2O as a catalyst.

  • Reflux the mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the product.

  • Purify the product, for example, by recrystallization.

Protocol 2: Synthesis of Dihydrazinium 3,4-dinitraminofurazanate via the Protected Route

  • Dissolve the 3,4-N,N′-bis(ethoxycarboxamido)-furazan in a suitable solvent.

  • Prepare the nitrating mixture by carefully combining 100% nitric acid and trifluoroacetic anhydride at a low temperature.

  • Slowly add the nitrating mixture to the solution of the protected DAF, maintaining a low temperature.

  • Stir the reaction mixture for a specified period, monitoring for completion.

  • Perform an aqueous alkaline workup by adding hydrazine hydrate. This will precipitate the dihydrazinium 3,4-dinitraminofurazanate salt.[1]

  • Isolate the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., acetonitrile) to remove impurities.[1]

  • Dry the final product under vacuum.

Visualizations

Troubleshooting_Nitration_DAF cluster_direct_nitration Direct Nitration Issues cluster_solutions Solutions & Recommendations Low_Yield Low/No Yield Optimize_Conditions Optimize Conditions (-10°C, 5:1 ratio, 30 min) Low_Yield->Optimize_Conditions Protecting_Group Use Protecting Group (N-ethoxycarbonyl) Low_Yield->Protecting_Group Byproducts Byproduct Formation Byproducts->Optimize_Conditions Byproducts->Protecting_Group Sensitivity High Product Sensitivity Sensitivity->Protecting_Group Form_Salts Form Energetic Salts (e.g., Dihydrazinium salt) Sensitivity->Form_Salts Purify Wash with TFA

Caption: Troubleshooting workflow for the direct nitration of this compound.

Safer_Nitration_Workflow DAF This compound (DAF) Protection Protection Step (Ethyl Chloroformate, BF3·Et2O) DAF->Protection Protected_DAF 3,4-N,N′-bis(ethoxycarboxamido)-furazan Protection->Protected_DAF Nitration Nitration Step (100% HNO3, (CF3CO)2O) Protected_DAF->Nitration Nitrated_Intermediate Nitrated Intermediate Nitration->Nitrated_Intermediate Workup Aqueous Alkaline Workup (Hydrazine Hydrate) Nitrated_Intermediate->Workup Final_Product Dihydrazinium 3,4-dinitraminofurazanate (Stable Salt) Workup->Final_Product

Caption: Recommended safer workflow for the nitration of this compound.

References

stability issues of 3,4-diaminofurazan in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-diaminofurazan (DAF). The information focuses on the stability challenges encountered when using DAF in acidic and basic aqueous media.

Disclaimer: Specific quantitative stability data for this compound across a wide range of pH values is not extensively available in published literature. The information provided is based on general principles of heterocyclic and amine chemistry, and data from related compounds. It is strongly recommended to perform stability studies specific to your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound (DAF) is a heterocyclic amine with weakly basic properties.[1][2] The furazan ring, while aromatic, has a relatively low stabilization energy and can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.[3][4] While generally stable in neutral water, prolonged exposure to strongly acidic or basic conditions is expected to cause degradation.

Q2: How does pH affect the stability of DAF?

The stability of pharmaceutical compounds is often highly dependent on pH.[5] For DAF, both acidic and basic conditions can likely catalyze hydrolytic degradation.

  • Acidic Media: In acidic solutions, the amino groups of DAF will be protonated. While DAF is used in strongly acidic conditions for certain reactions like diazotization, prolonged exposure can lead to acid-catalyzed hydrolysis of the furazan ring.[1][6] This process may involve protonation of the ring followed by nucleophilic attack by water, leading to ring opening.

  • Basic Media: In basic media, the furazan ring may be susceptible to nucleophilic attack by hydroxide ions. The synthesis of DAF is sometimes performed under basic conditions at high temperatures, suggesting that the rate of formation is significantly faster than its degradation under those specific circumstances.[2][3] However, in aqueous solutions at ambient or moderately elevated temperatures, base-catalyzed hydrolysis can be a significant degradation pathway for heterocyclic compounds.

Q3: What are the likely degradation products of DAF in acidic or basic solutions?

While specific studies on the hydrolytic degradation products of DAF are scarce, decomposition of the furazan ring is known to occur via the rupture of carbon-nitrogen and nitrogen-oxygen bonds.[7] The primary decomposition product observed in other decomposition pathways (e.g., photolytic) is nitrogen monoxide (NO).[7][8][9] Hydrolysis of the furazan ring in related compounds can lead to the formation of oximes and corresponding carbonyl compounds. It is plausible that under hydrolytic conditions, DAF could degrade into various smaller, highly oxidized nitrogen-containing fragments.

Q4: I am observing a loss of DAF in my acidic/basic solution. What could be the cause?

Loss of DAF in solution is likely due to chemical degradation. The rate of degradation is influenced by several factors:

  • pH: The further from neutral pH, the more likely degradation will occur.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Presence of other reagents: Oxidizing or reducing agents, as well as strong nucleophiles, can also contribute to the degradation of DAF.

Q5: Are there any recommended storage conditions for DAF solutions?

For optimal stability, it is recommended to prepare DAF solutions fresh in a neutral buffer (pH ~7) and use them promptly. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. Avoid preparing stock solutions in strong acids or bases for long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay results for DAF after sample preparation in acidic or basic diluent. Degradation of DAF due to pH instability.1. Neutralize the sample immediately after preparation. 2. Use a neutral buffer as the diluent if possible. 3. Perform a time-course study in your chosen diluent to determine the window of stability.
Appearance of unknown peaks in chromatogram (e.g., HPLC) during analysis. Formation of degradation products.1. If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and hypothesize their structures. 2. Compare the chromatogram to a freshly prepared standard to confirm which peaks are impurities/degradants.
Inconsistent results in bioassays or chemical reactions. DAF degradation is affecting its effective concentration.1. Prepare DAF solutions immediately before use. 2. Re-evaluate the pH and temperature of your reaction or assay buffer. If possible, adjust to be closer to neutral. 3. Quantify the concentration of DAF in your stock solution before each experiment.
Color change observed in DAF solution over time. Chemical degradation leading to the formation of chromophoric byproducts.1. Discard the solution. 2. Prepare fresh solutions for future experiments. 3. Investigate the stability of DAF under your specific storage conditions (see proposed experimental protocol below).

Proposed Experimental Protocol for Stability Testing

This is a general protocol for determining the stability of DAF in various aqueous media.

1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures over time.

2. Materials:

  • This compound (DAF) reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with UV detector

  • Calibrated pH meter

  • Temperature-controlled chambers or water baths

3. Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Preparation of DAF Stock Solution: Prepare a concentrated stock solution of DAF in a suitable solvent (e.g., acetonitrile or a neutral buffer in which it has sufficient solubility).

  • Sample Preparation:

    • Dilute the DAF stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Divide each solution into aliquots for each time point and temperature condition.

  • Storage Conditions:

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Analytical Method:

    • Use a stability-indicating HPLC method to quantify the concentration of DAF. The method should be able to separate DAF from its degradation products.

    • Monitor the appearance of new peaks in the chromatogram.

  • Data Analysis:

    • Calculate the percentage of DAF remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of DAF remaining versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

Logical Relationship of DAF Instability

DAF_Instability cluster_conditions Environmental Conditions cluster_mechanisms Degradation Mechanisms Acidic_Media Acidic Media (Low pH) Protonation Protonation of Amino Groups Acidic_Media->Protonation Hydrolysis Furazan Ring Hydrolysis Acidic_Media->Hydrolysis Basic_Media Basic Media (High pH) Basic_Media->Hydrolysis Nucleophilic_Attack Nucleophilic Attack (e.g., by OH-) Basic_Media->Nucleophilic_Attack High_Temp Elevated Temperature Degradation Chemical Degradation High_Temp->Degradation Accelerates Protonation->Hydrolysis Facilitates Hydrolysis->Degradation Nucleophilic_Attack->Hydrolysis Initiates DAF This compound (DAF) in Solution DAF->Protonation DAF->Nucleophilic_Attack Products Degradation Products (e.g., Ring-Opened Species, NO) Degradation->Products

Caption: Factors and mechanisms leading to the degradation of this compound in solution.

Experimental Workflow for Stability Testing

Stability_Workflow Prep_Stock Prepare DAF Stock Solution Prep_Samples Prepare Test Samples (DAF in Buffers) Prep_Stock->Prep_Samples Prep_Buffers Prepare pH Buffers (e.g., pH 2, 7, 12) Prep_Buffers->Prep_Samples Store_Samples Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C) Prep_Samples->Store_Samples Time_Points Sample at Predetermined Time Points (t=0, 2, 4... hrs) Store_Samples->Time_Points HPLC_Analysis HPLC Analysis (Quantify DAF) Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Remaining, Rate Constant, Half-life) HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the pH-dependent stability of DAF.

References

Technical Support Center: Crystallization of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and high-quality crystallization of 3,4-diaminofurazan (DAF). While polymorphism is a common phenomenon in energetic materials, the primary goal during DAF crystallization is typically to obtain the known stable crystalline form consistently. This guide focuses on best practices to achieve this and to troubleshoot common crystallization issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the known crystal structure of this compound (DAF)?

A1: The established crystal structure of this compound is a monoclinic system.[1][2] Key crystallographic parameters are summarized in the table below. Adherence to a consistent crystallization protocol should yield this form.

Q2: What are the key process parameters that influence DAF crystallization?

A2: The critical parameters influencing DAF crystallization include the choice of solvent, cooling rate, and the presence of impurities.[3] Polar solvents, particularly mixtures like ethylene glycol and water, are commonly used for DAF synthesis and subsequent crystallization.[3] The rate of cooling directly impacts supersaturation and can affect crystal size and morphology. Impurities from the synthesis process can interfere with crystal growth and potentially lead to variations in the final product.

Q3: Are there known polymorphs of DAF?

A3: While polymorphism is common in energetic materials, the scientific literature does not extensively report the isolation and characterization of multiple polymorphs of DAF under standard laboratory conditions. Most synthesis procedures consistently yield a stable monoclinic crystal form.[1][2] However, variations in crystallization conditions could potentially lead to different crystal habits or, theoretically, undiscovered polymorphs. This guide focuses on ensuring the consistent formation of the known stable form.

Q4: How can I characterize the crystalline form of my DAF product?

A4: The primary method for characterizing the crystal structure is single-crystal X-ray diffraction, which provides definitive structural information. Powder X-ray diffraction (PXRD) can be used to confirm the bulk sample's crystallinity and phase purity by comparing the resulting diffractogram to the known pattern. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also be used as fingerprinting techniques to ensure batch-to-batch consistency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: Inconsistent Crystal Morphology or Habit

Problem: You observe significant variations in crystal shape (e.g., needles, plates, blocks) from batch to batch, even when following the same general procedure.

Possible Causes:

  • Solvent Composition: Minor changes in the solvent-to-antisolvent ratio (e.g., ethylene glycol to water) can alter the crystal habit.

  • Cooling Rate: A rapid cooling rate can lead to the formation of smaller, less defined crystals or needle-like morphologies due to high supersaturation. Slower cooling generally favors the growth of larger, more well-defined crystals.

  • Impurity Profile: The presence of unreacted starting materials or side products from the synthesis of DAF can inhibit growth on certain crystal faces, leading to a change in the overall crystal shape.

Troubleshooting Steps:

  • Standardize Solvent Composition: Precisely measure the volumes of the solvent and anti-solvent in every experiment.

  • Control the Cooling Profile: Implement a controlled and consistent cooling rate. A stepwise or linear cooling profile is recommended over allowing the solution to cool at an uncontrolled ambient rate.

  • Ensure Purity of the Starting Solution: Before crystallization, ensure the DAF solution is free from significant impurities. This may require an additional purification step of the crude product before the final crystallization.

  • Introduce Seeding: Introduce a small quantity of high-quality crystals of the desired morphology (seed crystals) into the supersaturated solution to promote the growth of that specific form.

Issue 2: Oiling Out or Formation of Amorphous Precipitate

Problem: Instead of crystalline solid, an oily phase or an amorphous solid precipitates from the solution upon cooling or addition of an anti-solvent.

Possible Causes:

  • High Supersaturation: If the solution is too concentrated or cooled too rapidly, the system may pass the metastable zone width too quickly, leading to liquid-liquid phase separation (oiling out) or amorphous precipitation instead of nucleation and crystal growth.

  • Inappropriate Solvent System: For some solvent systems, DAF may have a tendency to separate as an oil.[3]

Troubleshooting Steps:

  • Reduce Supersaturation Rate:

    • Decrease the initial concentration of DAF in the solvent.

    • Slow down the cooling rate significantly.

    • If using an anti-solvent, add it more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.

  • Solvent System Optimization:

    • Ensure you are using a suitable solvent system. Ethylene glycol-water mixtures are reported to be effective for DAF crystallization.[3]

    • Experiment with slightly different solvent/anti-solvent ratios to find a composition that favors crystallization.

Experimental Protocols

Protocol 1: Controlled Recrystallization of this compound

This protocol is designed to produce a consistent crystalline form of DAF.

Materials:

  • Crude this compound

  • Ethylene glycol

  • Deionized water

  • Heating mantle with stirring capabilities

  • Thermometer

  • Crystallization vessel with a jacket for controlled cooling (or a programmable cooling bath)

  • Filtration apparatus

Procedure:

  • Dissolution: In the crystallization vessel, dissolve the crude DAF in a minimal amount of hot ethylene glycol (e.g., heated to 120 °C) with stirring until a clear solution is obtained.

  • Controlled Cooling:

    • Step 1: Slowly cool the solution from 120 °C to 100 °C over 1 hour.

    • Step 2: Continue to cool the solution from 100 °C to room temperature over 4-6 hours.

  • Precipitation with Anti-solvent:

    • Once at room temperature, slowly add deionized water (as an anti-solvent) dropwise with vigorous stirring until precipitation is observed. A common practice is to pour the cooled ethylene glycol solution into a mixture of ice and water.[3]

  • Maturation: Allow the resulting slurry to stir at room temperature for an additional 2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the crystals using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals under vacuum at a temperature below 50 °C.

Data Summary

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[1][2]
Space GroupC2/c[1][2]
a (Å)3.6035(3)[1][2]
b (Å)11.141(2)[1][2]
c (Å)10.329(1)[1][2]
β (°)94.80(1)[1][2]
Volume (ų)413.2(1)[1][2]
Z4[1][2]
Calculated Density (g/cm³)1.61[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolution Dissolve Crude DAF in Hot Ethylene Glycol controlled_cooling Controlled Cooling (e.g., 20°C/hour) dissolution->controlled_cooling antisolvent_addition Slow Addition of Anti-solvent (Water) controlled_cooling->antisolvent_addition maturation Slurry Maturation (2 hours) antisolvent_addition->maturation filtration Filtration maturation->filtration washing Washing with Cold Water filtration->washing drying Drying under Vacuum washing->drying characterization Characterization (PXRD, FTIR, etc.) drying->characterization

Caption: Experimental workflow for the controlled crystallization of this compound.

troubleshooting_logic start Crystallization Issue (e.g., Inconsistent Morphology) cause1 Inconsistent Solvent Ratio? start->cause1 cause2 Rapid Cooling? start->cause2 cause3 Presence of Impurities? start->cause3 solution1 Standardize Solvent Measurements cause1->solution1 Yes solution2 Implement Controlled Cooling Profile cause2->solution2 Yes solution3 Purify Crude Material Before Crystallization cause3->solution3 Yes solution4 Use Seed Crystals solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting logic for inconsistent crystal morphology in DAF crystallization.

References

strategies for reducing impurities in 3,4-diaminofurazan production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3,4-diaminofurazan (DAF).

Troubleshooting Guide

This guide addresses common issues encountered during DAF synthesis, focusing on impurity identification and reduction strategies.

Issue 1: Presence of Unreacted Diaminoglyoxime (DAG) in the Final Product

  • Question: High-performance liquid chromatography (HPLC) analysis of my DAF product shows a significant peak corresponding to the starting material, diaminoglyoxime (DAG). How can I improve the conversion rate and reduce this impurity?

  • Answer: The presence of unreacted DAG is a common issue resulting from incomplete cyclization. Several strategies can be employed to enhance the reaction efficiency and purify the final product.

    A. Optimization of Reaction Conditions: The cyclization of DAG to DAF is typically a dehydration reaction conducted at elevated temperatures, often with a base catalyst.[1][2] Incomplete conversion can be due to suboptimal reaction time, temperature, or catalyst efficiency.

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration. For instance, heating DAG in ethylene glycol with potassium hydroxide at 170°C for one hour is a common protocol.[3] Insufficient heating may lead to incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products.

    • Catalyst Selection: While traditional methods use strong bases like potassium hydroxide, newer methods employing supported solid alkali or micelle catalysts have been shown to improve yields and may offer better conversion rates under milder conditions.[4][5] For example, using a supported solid alkali catalyst at 150°C has been reported to achieve a yield of 91.2%.[4][5]

    B. Purification Strategies:

    • Recrystallization: DAF has different solubility properties compared to DAG. DAG is soluble in hot water, while DAF is less so.[1][2] This difference can be exploited for purification. A common method is to precipitate the crude DAF from the reaction mixture by pouring it into cold water.[3] Further purification can be achieved by recrystallization. An effective solvent system for DAF crystallization is a mixture of ethylene glycol and water.[3]

    • Washing: Thoroughly washing the filtered crude product with cold water can help remove residual DAG and other water-soluble impurities.[6]

Issue 2: Formation of Colored Impurities and Byproducts

  • Question: My DAF product has a noticeable off-white or yellowish color, suggesting the presence of impurities. What are these impurities and how can I remove them?

  • Answer: Colored impurities can arise from side reactions or the degradation of starting materials and products. While specific chromophoric byproducts in DAF synthesis are not extensively detailed in the literature, related energetic materials syntheses report impurities such as 3,3′-diamino-4,4′-azofurazan, which can be colored.[7][8]

    A. Control of Reaction Conditions: Side reactions are often promoted by excessive temperatures or reaction times. Carefully controlling the heating profile and duration of the reaction can minimize the formation of these byproducts. The use of milder catalysts, such as supported solid alkali, may also reduce the formation of colored impurities.[4][5]

    B. Purification Techniques:

    • Recrystallization: Recrystallization is a highly effective method for removing colored impurities.[3] The process of dissolving the crude product in a hot solvent and allowing it to slowly crystallize upon cooling often leaves the colored impurities dissolved in the mother liquor.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, treating the hot solution with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Issue 3: Low Yield of this compound

  • Question: I am consistently obtaining a low yield of DAF despite following the protocol. What factors could be contributing to this, and how can I improve the yield?

  • Answer: Low yields can be attributed to incomplete reactions, product loss during workup, or competing side reactions.

    A. Reaction Optimization: As discussed in Issue 1, optimizing reaction conditions is crucial. Experimenting with different catalysts, such as supported solid alkali or exploring microwave-assisted synthesis, has been shown to significantly improve yields.[4][5][6] Microwave synthesis, for instance, has reported yields of up to 70% with high purity.[6]

    B. Workup Procedure: Product loss can occur during the precipitation and filtration steps. Ensure the reaction mixture is sufficiently cooled before filtration to minimize the solubility of DAF in the solvent. When precipitating the product by adding the reaction mixture to water, using a large volume of ice-cold water can enhance precipitation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in this compound synthesis?

    • A1: The most frequently identified impurity is the unreacted starting material, diaminoglyoxime (DAG).[1] Other potential byproducts, by analogy with related furazan chemistry, may include oligomeric species and colored compounds like 3,3′-diamino-4,4′-azofurazan, although these are less commonly reported specifically for DAF synthesis.[7][8]

  • Q2: What analytical techniques are recommended for monitoring the purity of DAF?

    • A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying DAF and its common impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used to assess purity.

  • Q3: Can you recommend a starting point for developing a recrystallization protocol for DAF?

    • A3: A good starting point is to use a solvent mixture in which DAF is sparingly soluble at room temperature but readily soluble when hot. An ethylene glycol-water mixture has been reported to be effective.[3] Experiment with different ratios and cooling rates to optimize crystal formation and purity.

Quantitative Data on Impurity Reduction

The following table provides an illustrative example of purity improvement based on reported synthesis methods.

Synthesis/Purification StepStarting MaterialKey ImpurityPurity of this compoundReference
Microwave-assisted synthesisDiaminoglyoximeUnreacted DAG>99% (after washing)[6]
Conventional Heating (KOH/Ethylene Glycol)DiaminoglyoximeUnreacted DAGHigh (Purity not quantified)[3]
Supported Solid Alkali CatalystDiaminoglyoximeUnreacted DAGHigh (Yield of 91.2% implies high conversion)[4][5]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from a patented method.[3]

  • Setup: In a 500-mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120°C.

  • Reagent Addition: To the hot ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by 24 g (0.42 mol) of potassium hydroxide.

  • Reaction: Heat the reaction mixture to 170°C and maintain this temperature for one hour.

  • Precipitation: After one hour, cool the clear solution to room temperature. Pour the cooled solution into a mixture of 500 g of ice and 100 mL of water.

  • Isolation: Stir the mixture vigorously for five minutes until solid crystals of this compound form.

  • Purification: Collect the precipitate by filtration, wash with 20 mL of cold water, and air-dry overnight.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is based on a reported microwave-mediated synthesis.[6]

  • Preparation: Prepare a solution of 11.8 g (0.1 mol) of diaminoglyoxime in 40 mL of 2 M aqueous potassium hydroxide in a glass reaction vessel suitable for microwave synthesis.

  • Microwave Irradiation: Irradiate the mixture in a microwave oven for 20 minutes at 800 W. It is recommended to pause the irradiation every 30 seconds to prevent the evaporation of water.

  • Cooling and Precipitation: After irradiation, cool the reaction mixture in an ice bath.

  • Isolation and Purification: Collect the resulting precipitate and wash it with cold water to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Diaminoglyoxime (DAG) reaction Cyclization Reaction (e.g., KOH/Ethylene Glycol at 170°C) start->reaction crude_product Crude this compound (DAF) (Contains unreacted DAG and byproducts) reaction->crude_product precipitation Precipitation in Cold Water crude_product->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., Ethylene Glycol/Water) filtration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Detected: High Impurity Content in DAF impurity_id Identify Impurity (e.g., via HPLC, NMR) start->impurity_id dag_impurity Major Impurity: Unreacted DAG impurity_id->dag_impurity Unreacted Starting Material colored_impurity Colored Impurities Present impurity_id->colored_impurity Discoloration optimize_reaction Strategy 1: Optimize Reaction - Increase reaction time/temperature - Change catalyst dag_impurity->optimize_reaction purify_product Strategy 2: Enhance Purification - Recrystallization - Thorough washing dag_impurity->purify_product colored_impurity->purify_product activated_carbon Strategy 3: Activated Carbon - Add to hot solution before recrystallization colored_impurity->activated_carbon solution Result: Reduced Impurity Level optimize_reaction->solution purify_product->solution activated_carbon->solution

Caption: Troubleshooting logic for addressing impurities in this compound production.

References

Technical Support Center: Industrial Synthesis of 3,4-Diaminofurazan (DAF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 3,4-diaminofurazan (DAF).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound (DAF)?

A1: The most prevalent and well-documented method for the industrial synthesis of DAF is the base-catalyzed dehydration and cyclization of diaminoglyoxime (DAG).[1][2] This reaction is typically carried out at elevated temperatures.[1][2] A common approach involves heating DAG in the presence of a strong base, such as potassium hydroxide (KOH).[1][2][3] Historically, this process required high-pressure sealed tube reactors; however, recent advancements have enabled the synthesis to be performed efficiently at atmospheric pressure, which is a significant advantage for industrial scale-up.[3]

Q2: What are the primary safety concerns when scaling up DAF synthesis?

A2: The primary safety concerns revolve around the energetic nature of DAF and its precursors, as well as the reaction conditions. DAF is a precursor to high-density energetic materials.[2][4] The synthesis involves heating reactants to high temperatures (around 170-180°C), which can pose a risk of thermal runaway if not properly controlled.[1][2] Additionally, the reaction can produce ammonia gas as a byproduct, which requires adequate ventilation and handling procedures.[2] It is crucial to conduct a thorough thermal hazard analysis before proceeding with large-scale production.

Q3: Is a high-pressure reactor necessary for the synthesis of DAF from DAG?

A3: While older methods for the dehydration of diaminoglyoxime required high-pressure containment, modern protocols have been developed to carry out the reaction at atmospheric pressure.[3] This is achieved by using high-boiling point organic polar solvents, such as ethylene glycol.[3] This eliminates the need for costly high-pressure equipment and mitigates the associated risks, making the process more suitable for industrial applications.[3]

Q4: What are the typical yields for the conversion of diaminoglyoxime (DAG) to DAF?

A4: The reported yields for the conversion of DAG to DAF can vary depending on the reaction conditions. Some studies have reported yields as high as 70% when using aqueous potassium hydroxide in a stainless steel reactor.[2] However, other researchers have reported lower yields of around 30-52% under similar conditions.[3] When using ethylene glycol as a solvent at atmospheric pressure, a yield of 52% has been documented.[3] It is important to note that yields have not been fully optimized in all reported procedures.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of DAF - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient base concentration. - Degradation of the product at high temperatures.- Ensure the reaction is heated to the recommended temperature (170-180°C) for the specified duration (e.g., 1-2 hours).[2][3] - Verify the correct molar ratio of diaminoglyoxime to potassium hydroxide.[3] - Consider using a supported solid alkali catalyst, which has been shown to improve yields at lower temperatures.[5][6][7] - If using an aqueous system, ensure the reactor is properly sealed to maintain pressure and prevent water from boiling off prematurely. For atmospheric pressure synthesis, ensure the solvent has a sufficiently high boiling point.[3]
Product Separates as an Oil Instead of Crystals - The choice of solvent and work-up procedure can influence the physical form of the product.- Crystallization from an ethylene glycol-water mixture is reported to readily produce solid crystals.[3] - During work-up, pour the cooled reaction mixture into a mixture of ice and water and shake vigorously to induce crystallization.[3]
Difficulty in Stirring the Reaction Mixture - High concentration of solid reagents in the solvent, especially at the beginning of the reaction.- When using ethylene glycol, preheat the solvent to around 120°C before adding the diaminoglyoxime and potassium hydroxide to prevent the formation of a thick, difficult-to-stir slurry.[3]
Formation of Impurities - Side reactions due to prolonged heating or incorrect stoichiometry. - The neat reaction (heating diaminoglyoxime without a solvent) can lead to impurities that complicate purification.[3]- Adhere strictly to the recommended reaction time and temperature. - While heating neat diaminoglyoxime can produce DAF, it is generally not recommended for large-scale synthesis due to purification challenges.[3] If this method is used, the crude product will require a subsequent purification step, such as recrystallization from a polar solvent.[3]
Safety Hazard: Potential for Thermal Runaway - The dehydration of diaminoglyoxime is an exothermic process. - Inadequate temperature control during scale-up.- Implement robust temperature monitoring and control systems for the reactor. - Ensure the reactor has an adequate cooling system to manage any exothermic events. - Conduct a thorough process safety assessment, including reaction calorimetry, to understand the thermal risks before proceeding to an industrial scale.

Experimental Protocols

Synthesis of this compound (DAF) from Diaminoglyoxime (DAG) at Atmospheric Pressure

This protocol is adapted from a method that avoids the need for high-pressure equipment.[3]

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Ice

  • Water

Equipment:

  • 500-ml round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • Equip the 500-ml round-bottom flask with a mechanical stirrer and a thermometer.

  • Add 150 ml of ethylene glycol to the flask and heat it to 120°C.[3]

  • To the preheated ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by 24 g (0.42 mol) of potassium hydroxide.[3]

  • Increase the temperature and heat the reaction mixture at 170°C for one hour.[3]

  • After one hour, cool the clear solution to room temperature.

  • Prepare a mixture of 500 g of ice and 100 ml of water.

  • Pour the cooled reaction mixture into the ice-water mixture.

  • Shake the mixture for five minutes until solid crystals of diaminofurazan form.[3]

  • Filter the precipitate and wash it with 20 ml of cold water.

  • Air-dry the product overnight. This procedure is reported to yield approximately 22 g (52%) of off-white solid DAF.[3]

Visualizations

Logical Workflow for Troubleshooting Low DAF Yield

Low_DAF_Yield_Troubleshooting start Low DAF Yield Identified check_temp Verify Reaction Temperature (170-180°C) start->check_temp temp_ok Temp OK? check_temp->temp_ok check_time Confirm Reaction Time (1-2h) time_ok Time OK? check_time->time_ok check_reagents Check Reagent Stoichiometry (DAG:KOH) reagents_ok Reagents OK? check_reagents->reagents_ok check_stirring Assess Stirring Efficiency stirring_ok Stirring OK? check_stirring->stirring_ok temp_ok->check_time Yes adjust_temp Adjust Heating Profile temp_ok->adjust_temp No time_ok->check_reagents Yes adjust_time Increase Reaction Time time_ok->adjust_time No reagents_ok->check_stirring Yes adjust_reagents Correct Reagent Ratios reagents_ok->adjust_reagents No improve_stirring Improve Agitation (e.g., preheat solvent) stirring_ok->improve_stirring No consider_catalyst Consider Alternative Catalyst (e.g., supported solid alkali) stirring_ok->consider_catalyst Yes adjust_temp->check_temp adjust_time->check_time adjust_reagents->check_reagents improve_stirring->check_stirring end Yield Improved consider_catalyst->end

Caption: Troubleshooting workflow for addressing low yields in DAF synthesis.

Synthesis Pathway from Glyoxal to DAF

DAF_Synthesis_Pathway cluster_step1 Step 1: Diaminoglyoxime (DAG) Synthesis cluster_step2 Step 2: this compound (DAF) Synthesis glyoxal Glyoxal dag Diaminoglyoxime (DAG) glyoxal->dag hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->dag naoh NaOH (aq) naoh->dag 90°C dag_input Diaminoglyoxime (DAG) daf This compound (DAF) dag_input->daf Dehydration & Cyclization koh KOH koh->daf 170-180°C solvent High-Boiling Solvent (e.g., Ethylene Glycol) or H2O under pressure solvent->daf

Caption: Two-step synthesis pathway for this compound (DAF).

References

Technical Support Center: Enhancing the Safety of 3,4-Diaminofurazan Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential safety information, troubleshooting guides, and detailed experimental protocols for the synthesis of 3,4-diaminofurazan (DAF). Our aim is to enhance laboratory safety and improve experimental outcomes by addressing common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily from its precursor, diaminoglyoxime (DAG).

Q1: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The conversion of diaminoglyoxime (DAG) to this compound (DAF) is time and temperature-dependent. Ensure that the reaction has been running for the specified duration at the correct temperature. For instance, some protocols require heating at 170°C for at least one hour.[1]

  • Suboptimal Catalyst or Base: The type and amount of base can significantly impact the yield. Potassium hydroxide (KOH) is commonly used, but alternative catalysts like supported solid alkali have been shown to improve yields to over 90%.[2][3] Ensure the base is fresh and used in the correct stoichiometric ratio.

  • Poor Heat Distribution: Uneven heating can lead to incomplete conversion. Vigorous stirring is crucial, especially when dealing with slurries. Preheating the solvent (e.g., ethylene glycol) before adding the reagents can help maintain a more consistent temperature and prevent the formation of thick, difficult-to-stir mixtures.[1]

  • Product Precipitation Issues: DAF is typically precipitated by pouring the reaction mixture into an ice-water mixture.[1] If the product separates as an oil instead of a solid, it can complicate isolation and reduce the final yield. Ensure rapid and efficient stirring during precipitation.

  • Impure Starting Materials: The purity of the starting diaminoglyoxime is critical. Impurities can interfere with the cyclization reaction. It is advisable to use high-purity DAG for the synthesis.

Q2: The reaction mixture has formed a thick, un-stirrable slurry. How can I resolve this?

A2: This is a common issue, particularly at the beginning of the reaction. To prevent or resolve this:

  • Preheat the Solvent: As recommended in several protocols, preheating the ethylene glycol to around 120°C before adding the diaminoglyoxime and potassium hydroxide can prevent the initial formation of a thick slurry.[1]

  • Mechanical Stirring: Ensure you are using a robust mechanical stirrer capable of handling viscous mixtures.

  • Solvent Volume: Check that the appropriate volume of solvent is being used. Insufficient solvent can lead to a more concentrated and thicker reaction mixture.

Q3: My final product is off-white or discolored. What are the likely impurities and how can I purify it?

A3: An off-white or discolored product suggests the presence of impurities.

  • Potential Impurities: The most likely impurity is unreacted diaminoglyoxime. Other byproducts from side reactions may also be present, although these are not extensively detailed in the literature. Heating diaminoglyoxime neat (without a solvent) has been noted to produce impurities that complicate purification.[1]

  • Purification: The most common method for purification is recrystallization. After initial precipitation and filtration, the crude DAF can be dissolved in a suitable solvent and recrystallized to obtain a purer, white crystalline product. The reaction workup, which involves pouring the mixture into ice water, helps to precipitate the DAF while some impurities may remain in the aqueous solution.[1]

Q4: Are there any specific safety precautions I should take when working with diaminoglyoxime and this compound?

A4: Yes, both the precursor and the product have associated hazards.

  • Diaminoglyoxime (DAG): While not as hazardous as DAF, DAG is a chemical that requires careful handling. Avoid contact with skin and eyes, and prevent dust formation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound (DAF): DAF is an energetic material and should be handled with caution. It is classified as an irritant and is harmful if swallowed. Avoid creating dust, and work in a well-ventilated fume hood. Standard PPE is mandatory.

  • Reaction Conditions: The synthesis of DAF often involves high temperatures. Use appropriate heating equipment (e.g., an oil bath with a temperature controller) and take precautions against thermal burns. Some older methods required high-pressure reactors, which carry a significant risk. Newer methods that operate at atmospheric pressure are safer.[1]

Q5: I am considering scaling up the synthesis. What are the key safety considerations?

A5: Scaling up any chemical synthesis, especially of energetic materials, requires a thorough safety review.

  • Thermal Management: The cyclization of DAG to DAF is an endothermic process followed by an exothermic decomposition at higher temperatures. Ensure your cooling systems are adequate to control the reaction temperature and prevent thermal runaway, especially if there is any potential for side reactions.

  • Pressure Build-up: While atmospheric pressure methods are preferred, ensure your reaction vessel is appropriately vented to prevent any unexpected pressure build-up.

  • Reagent Addition: For larger scale reactions, controlled addition of reagents may be necessary to manage the reaction rate and temperature.

  • Alternative, Safer Methods: For larger-scale production, consider inherently safer synthesis routes. Continuous-flow synthesis, for example, has been shown to be a safer alternative to batch processing for some energetic materials due to smaller reaction volumes and better temperature control.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes key quantitative data from various published protocols for the synthesis of this compound. This allows for easy comparison of different methodologies.

Parameter Method 1: KOH in Ethylene Glycol Method 2: Supported Solid Alkali Method 3: Micelle Catalysis Method 4: Microwave-Assisted
Precursor DiaminoglyoximeDiaminoglyoximeDiaminoglyoximeDiaminoglyoxime
Catalyst/Base Potassium Hydroxide (KOH)Supported Solid AlkaliKOH with Sodium Dodecyl Benzene SulfonatePotassium Hydroxide (KOH)
Solvent Ethylene GlycolWaterWaterNot specified
Temperature 170°C150°C110°CNot specified
Reaction Time 1 hour4 hours10 hours20 minutes
Yield 52%91.2%[2][3]46.0%[2][3]70%
Pressure AtmosphericLower than KOH methodLower than KOH methodNot specified

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using Potassium Hydroxide in Ethylene Glycol[1]
  • Preparation: In a 500-mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120°C.

  • Reagent Addition: To the hot ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by the addition of 24 g (0.42 mol) of potassium hydroxide.

  • Reaction: Heat the reaction mixture to 170°C and maintain this temperature for 1 hour with continuous stirring. The mixture should become a clear solution.

  • Precipitation: After 1 hour, cool the solution to room temperature. In a separate beaker, prepare a mixture of 500 g of ice and 100 mL of water.

  • Isolation: Slowly pour the cooled reaction mixture into the ice-water mixture while stirring vigorously. Continue to stir for approximately 5 minutes until solid crystals of this compound form.

  • Filtration and Drying: Collect the precipitate by filtration and wash it with 20 mL of cold water. Allow the product to air-dry overnight. This should yield approximately 22 g (52%) of an off-white solid.

Protocol 2: Synthesis using Supported Solid Alkali[2][3]

Note: The specific composition of the "supported solid alkali" is not detailed in the abstract, so this protocol is more general.

  • Reaction Setup: In a suitable reaction vessel, combine diaminoglyoxime, the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5.

  • Reaction Conditions: Heat the mixture to 150°C and maintain this temperature for 4 hours with adequate stirring.

  • Workup: The workup procedure is not specified in the abstract but would likely involve cooling the reaction mixture, filtering to remove the solid catalyst, and then precipitating the product from the aqueous solution, possibly by cooling or adding a co-solvent. The catalyst can reportedly be recovered and reused.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start heat_eg Heat Ethylene Glycol to 120°C start->heat_eg add_dag Add Diaminoglyoxime heat_eg->add_dag add_koh Add Potassium Hydroxide add_dag->add_koh heat_reaction Heat to 170°C for 1 hour add_koh->heat_reaction cool_mixture Cool to Room Temperature heat_reaction->cool_mixture precipitate Pour into Ice-Water cool_mixture->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Air Dry Product filter_wash->dry end End Product: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_time_temp Check Reaction Time and Temperature start->check_time_temp check_catalyst Verify Catalyst/Base Quality and Ratio start->check_catalyst check_stirring Assess Stirring Efficiency start->check_stirring check_precipitation Examine Precipitation Step start->check_precipitation solution_time_temp Adjust Time/Temp to Protocol check_time_temp->solution_time_temp solution_catalyst Use Fresh Base in Correct Amount check_catalyst->solution_catalyst solution_stirring Preheat Solvent / Use Mechanical Stirrer check_stirring->solution_stirring solution_precipitation Ensure Vigorous Stirring During Quench check_precipitation->solution_precipitation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting common issues in spectroscopic analysis of furazans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of furazan and furoxan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during NMR, IR, UV-Vis, and Mass Spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR signals for the furazan ring protons broader than expected?

A: Peak broadening in the NMR spectra of furazans can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity directly impacts peak sharpness. Ensure the spectrometer is properly shimmed before acquisition.[1][2]

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader peaks. Try diluting your sample.[1][2]

  • Incomplete Solubility: If your compound is not fully dissolved, the sample will be non-homogenous, causing peak broadening. Consider filtering your sample or trying a different deuterated solvent.[1][2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals. Ensure your glassware is scrupulously clean.

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the furazan ring have a quadrupole moment which can lead to broadening of adjacent proton and carbon signals.

Q2: I am struggling to get a clean ¹⁴N NMR spectrum for my furazan derivative. What are my options?

A: ¹⁴N NMR spectra are often difficult to obtain for furazans due to the large quadrupolar moment of the ¹⁴N nucleus, which results in very broad signals that can be indistinguishable from the baseline.[3][4] For more definitive structural information, ¹⁵N NMR spectroscopy is a powerful alternative, as the ¹⁵N isotope is a spin-½ nucleus and provides much sharper signals.[3][4]

Q3: My UV-Vis spectrum of a furazan derivative shows a shift in λmax when I change solvents. Why does this happen?

A: This phenomenon is known as solvatochromism and is common for polar compounds like many furazan derivatives. The polarity of the solvent can stabilize the ground and excited states of your molecule differently.[5][6]

  • Polar Solvents: Polar solvents can form hydrogen bonds with non-bonding electrons, which can increase the energy of n → π* transitions, leading to a hypsochromic (blue) shift to a shorter wavelength.[5]

  • Non-Polar Solvents: In non-polar solvents, these specific interactions are absent, and the spectrum may exhibit a bathochromic (red) shift to a longer wavelength compared to polar solvents.[5] The fine structure of the spectrum is also often better resolved in non-polar solvents.[7]

Q4: In the mass spectrum of my hydroxy-furazan, I am observing a predominant fragment ion at m/z 58. Is this expected?

A: Yes, for 4-substituted 3-hydroxyfurazans, a characteristic fragmentation process upon collision-induced dissociation (CID) of the deprotonated molecule is the cleavage of the heterocyclic ring.[8] This facile process often leads to the formation of a predominant oxyisocyanate product ion ([O=C=N–O]⁻) at m/z 58.[8]

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Recommended Solution
Overlapping Peaks Insufficient spectral dispersion in the chosen solvent.Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to alter the chemical shifts of the signals.[1]
Unexpected Peaks Contamination from solvents (e.g., acetone, ethyl acetate), grease, or plasticizers.[9]Ensure all glassware, including NMR tubes and caps, is thoroughly cleaned and dried.[1][9] Use high-purity solvents for purification. Phthalates from plastic tubing are a common contaminant.[9]
Broad OH/NH Peaks Hydrogen bonding and chemical exchange.To confirm an OH or NH proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable proton peak should disappear or significantly decrease in intensity.[1]
Poor Integration Overlap with the residual solvent peak. Incorrectly set relaxation delay (d1).If the aromatic region is obscured by the CDCl₃ peak, try using acetone-d₆.[1] For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated).
Mass Spectrometry
Issue Possible Cause Recommended Solution
Poor Fragmentation The compound is very stable under the ionization conditions. Low circulating concentrations of the analyte.[10]Try a different ionization technique (e.g., CI instead of EI) or increase the collision energy in MS/MS experiments. For low concentration analytes, consider derivatization to improve ionization efficiency and fragmentation characteristics.[10]
Complex/Unusual Fragmentation The labile nature of the furazan or furoxan ring leads to complex rearrangements or ring-opening pathways.[8][11]Carefully analyze the fragmentation pattern for characteristic neutral losses. High-resolution mass spectrometry (HRMS) is crucial to determine the elemental composition of fragments and propose plausible fragmentation mechanisms.[12] Furoxans, in particular, can be labile under various conditions.[11]
No Molecular Ion Peak The molecular ion is unstable and fragments immediately upon ionization.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule.
Matrix Effects in ESI Ion suppression or competition from other components in the sample matrix, especially in direct infusion workflows.[13]Meticulously optimize sample preparation. Use chromatographic separation (LC-MS) to separate the analyte from interfering matrix components.[10][12]
UV-Vis Spectroscopy
Issue Possible Cause Recommended Solution
Non-linear Beer-Lambert Plot The relationship between absorbance and concentration is not linear at high concentrations.Dilute the sample to fall within the linear range of the instrument. If working with complex samples, consider using the standard addition method.[14]
Interference from Solvent The solvent absorbs in the same UV-Vis range as the analyte.Choose a solvent that is transparent in the analytical wavelength range.[14] Always run a blank with the pure solvent and subtract its contribution from the sample spectrum.[14]
Inaccurate Results Improper instrument calibration.[14]Calibrate the instrument using standard reference materials with known concentrations. Regularly check and recalibrate as needed.[14]
Unexpected Peaks Impurities in the sample or dirty cuvettes.[14][15]Use high-purity solvents and ensure cuvettes are thoroughly cleaned before use. Filter any particulate matter from the samples.[14][15]
IR Spectroscopy
Issue Possible Cause Recommended Solution
Negative Peaks (ATR) The background spectrum was collected with a dirty ATR crystal.[16]Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol), collect a new background spectrum, and then re-run the sample.[16]
Broad, Distorted Peaks Significant hydrogen bonding (e.g., in hydroxyl- or amino-substituted furazans).While this is a characteristic of the molecule, you can sometimes sharpen these bands by diluting the sample in a non-polar solvent to reduce intermolecular hydrogen bonding.
Weak or Absent Signals The vibration does not produce a significant change in the bond dipole moment.Weakly polar or symmetric bonds will produce weak or absent IR bands.[17] This is a limitation of the technique; consider Raman spectroscopy as a complementary method.[18]
Extra Bands Impurities in the sample.Purify the sample. The presence of extra bands that do not correspond to the expected functional groups is a good indicator of impurities.[19]

Experimental Protocols & Workflows

Protocol: ¹⁵N NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve 15-30 mg of the furazan compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean 5 mm NMR tube.

    • Ensure the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may help.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Tune the ¹⁵N probe.

  • Acquisition Parameters:

    • Use a standard ¹⁵N pulse program, often one that includes proton decoupling to enhance signal-to-noise and simplify the spectrum (e.g., INVGATE).

    • Set a spectral width appropriate for the expected chemical shift range of furazan nitrogens (e.g., from +50 to -150 ppm).[3]

    • Due to the low natural abundance and long relaxation times of ¹⁵N, a large number of scans (from several hundred to several thousand) and a longer relaxation delay (e.g., 5-10 seconds) are typically required.

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and reference it to an external standard (e.g., liquid ammonia or nitromethane).

NMR_Troubleshooting_Workflow NMR Troubleshooting Workflow start Start: Poor NMR Spectrum (Broad/Overlapping Peaks) check_shims Check Shims start->check_shims reshim Re-shim Spectrometer check_shims->reshim Yes check_concentration Is Sample Too Concentrated? check_shims->check_concentration No reshim->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_solvent Try a Different Solvent? check_concentration->check_solvent No end_good End: Good Spectrum dilute_sample->end_good change_solvent Acquire Spectrum in New Solvent (e.g., Benzene-d6) check_solvent->change_solvent Yes check_impurities Check for Impurities (Paramagnetic/Particulate) check_solvent->check_impurities No change_solvent->end_good purify Re-purify or Filter Sample check_impurities->purify purify->end_good

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Protocol: Analysis of Solvent Effects on UV-Vis Spectra
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the furazan compound and dissolve it in a Class A volumetric flask using a solvent in which it is highly soluble (e.g., acetonitrile) to create a concentrated stock solution.

  • Sample Preparation:

    • Prepare a series of solutions of identical concentration by transferring a small, precise volume of the stock solution into separate volumetric flasks and diluting to the mark with different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Data Acquisition:

    • For each solvent, use a clean cuvette to run a baseline correction (blank) with the pure solvent.

    • Use the same cuvette to measure the absorbance spectrum of the corresponding sample solution.

    • Record the wavelength of maximum absorbance (λmax) for each solvent.

  • Data Analysis:

    • Compare the λmax values across the different solvents to identify any hypsochromic (blue) or bathochromic (red) shifts.[5][6]

    • Correlate the observed shifts with solvent polarity parameters (e.g., dielectric constant).

Mass_Spec_Fragmentation_Logic Mass Spec Fragmentation Logic start Analyze Furazan Derivative by Mass Spectrometry molecular_ion Is Molecular Ion [M]+• or [M+H]+ Observed? start->molecular_ion soft_ionization Use Softer Ionization (e.g., ESI, CI) molecular_ion->soft_ionization No analyze_fragments Analyze Fragmentation Pattern molecular_ion->analyze_fragments Yes soft_ionization->start ring_cleavage Does Spectrum Show Characteristic Ring Cleavage? analyze_fragments->ring_cleavage confirm_structure Characteristic Fragmentation Supports Structure ring_cleavage->confirm_structure Yes hrms Use HRMS to Determine Fragment Compositions ring_cleavage->hrms No/Unclear end_structure End: Structure Elucidated confirm_structure->end_structure propose_mechanism Propose Fragmentation Mechanism hrms->propose_mechanism propose_mechanism->end_structure

Caption: Decision-making process for analyzing furazan mass spectra.

References

Technical Support Center: Optimization of Catalysts for 3,4-Diaminofurazan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalytic synthesis of 3,4-diaminofurazan (DAF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of catalysts for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound (DAF) from 3,4-diaminoglyoxime (DAG)?

A1: The most frequently employed catalytic systems for the synthesis of DAF from DAG include traditional homogeneous basic catalysts and more modern heterogeneous and phase-transfer catalysts.

  • Homogeneous Catalysis: Potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol is a conventional method.[1] This system typically requires high temperatures (around 170°C).[1]

  • Heterogeneous Catalysis: Supported solid alkali catalysts have been shown to be highly effective, offering high yields and the advantage of reusability.[2][3]

  • Micellar Catalysis: The use of surfactants, such as sodium dodecyl benzene sulfonate, in the presence of a base like KOH, facilitates the reaction at lower temperatures compared to the traditional method.[2][3]

Q2: What are the typical yields and reaction conditions for these catalytic systems?

A2: Yields and reaction conditions vary significantly depending on the chosen catalytic system. Below is a summary of reported data:

Catalyst SystemPrecursorTemperatureTimeKey Reagent Ratios (by mass)YieldReference
Supported Solid Alkali3,4-diaminoglyoxime150°C4 hDAG:Catalyst:H₂O = 1:3.5:12.591.2%[2][3]
Micellar (Sodium Dodecyl Benzene Sulfonate)3,4-diaminoglyoxime110°C10 hDAG:KOH:H₂O:Surfactant = 1:1.3:7.1:0.0246.0%[2][3]
Potassium Hydroxide3,4-diaminoglyoxime170-180°C2 h->70%[4]
Potassium Hydroxide in Ethylene Glycol3,4-diaminoglyoxime170°C1 hDAG:KOH = 50g:24g in 150ml solvent52%[1]

Q3: Can the catalysts used in DAF synthesis be regenerated and reused?

A3: Yes, one of the significant advantages of using a supported solid alkali catalyst is its reusability. It has been reported that these catalysts can be reused at least five times without a significant decrease in catalytic activity.[2][3] For micellar systems, the recovery and reuse of the surfactant can be more challenging and may require specific separation techniques.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic synthesis of DAF.

Issue 1: Low or No Yield of this compound

Possible Causes:

  • Inactive Catalyst: The catalyst may not have been prepared or activated correctly. For solid base catalysts, proper calcination to remove adsorbed water and carbon dioxide is crucial for generating active basic sites.

  • Incorrect Reaction Conditions: Deviations from the optimal temperature, pressure, or reaction time can significantly impact the yield. The cyclization of DAG to DAF is sensitive to these parameters.

  • Impure Reactants: The presence of impurities in the starting material, 3,4-diaminoglyoxime (DAG), can inhibit the catalyst or lead to the formation of side products.

  • Catalyst Poisoning: Certain functional groups or contaminants in the solvent or reactants can act as poisons to the catalyst's active sites.

Troubleshooting Steps:

  • Verify Catalyst Preparation and Activation:

    • For supported solid alkali catalysts, ensure the correct precursor salts and support materials were used.

    • Confirm the calcination temperature and duration were sufficient to activate the catalyst. Characterization techniques such as Temperature Programmed Desorption of CO₂ (CO₂-TPD) can be used to assess the basicity of the catalyst.

  • Optimize Reaction Conditions:

    • Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.

    • Ensure accurate measurement and control of all reaction parameters.

  • Purify Starting Materials:

    • Recrystallize the 3,4-diaminoglyoxime (DAG) precursor to remove any potential impurities.

    • Use high-purity solvents and reagents.

  • Investigate Potential Catalyst Poisons:

    • Review the synthesis of your DAG precursor for any residual reagents that could act as catalyst poisons. Acidic residues, for example, would neutralize a basic catalyst.

Issue 2: Catalyst Deactivation After a Few Runs

Possible Causes:

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more likely at higher reaction temperatures.

  • Leaching of Active Species: For supported catalysts, the active basic component may leach into the reaction medium, leading to a gradual loss of activity.

  • Structural Changes: The high reaction temperatures or the chemical environment may cause the catalyst support or the active sites to degrade over time. For solid base catalysts, structural integrity loss can be a deactivating factor.[5][6]

Troubleshooting Steps:

  • Catalyst Regeneration:

    • Thermal Treatment: For deactivation due to coking, a controlled oxidation in air at an elevated temperature can burn off the carbon deposits. The optimal regeneration temperature should be determined experimentally to avoid damaging the catalyst structure.

    • Washing: Washing the catalyst with a suitable solvent may remove adsorbed impurities. For some deactivated solid base catalysts, washing with a dilute alkali solution followed by drying and calcination can help restore activity.

  • Analyze the Spent Catalyst:

    • Characterize the spent catalyst using techniques like Scanning Electron Microscopy (SEM) to look for morphological changes or TGA to quantify coke deposition. This can help identify the cause of deactivation.

  • Modify Reaction Conditions:

    • Lowering the reaction temperature, if possible, can reduce the rate of coking.

    • Consider using a different solvent that may be less prone to causing catalyst leaching.

Experimental Protocols

Synthesis of this compound using a Supported Solid Alkali Catalyst [2][3]

  • Reaction Setup: In a suitable reaction vessel, combine 3,4-diaminoglyoxime (DAG), the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5.

  • Reaction: Heat the mixture to 150°C and maintain this temperature for 4 hours with adequate stirring.

  • Work-up: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The this compound can be isolated from the aqueous solution by cooling and crystallization, followed by filtration and drying.

  • Catalyst Reuse: The recovered solid alkali catalyst can be washed, dried, and reused for subsequent reactions.

Synthesis of this compound using Micellar Catalysis [2][3]

  • Reaction Mixture: Prepare a mixture of 3,4-diaminoglyoxime (DAG), potassium hydroxide (KOH), water, and sodium dodecyl benzene sulfonate with a mass ratio of 1:1.3:7.1:0.02.

  • Reaction: Heat the mixture to 110°C and stir for 10 hours.

  • Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, can be isolated through appropriate extraction and crystallization procedures.

Synthesis of this compound using Potassium Hydroxide in Ethylene Glycol [1]

  • Preparation: In a 500-mL round-bottom flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120°C.

  • Addition of Reagents: To the hot ethylene glycol, add 50 g of diaminoglyoxime and then 24 g of potassium hydroxide.

  • Reaction: Heat the reaction mixture to 170°C for one hour.

  • Product Precipitation: Cool the clear solution to room temperature and pour it into a mixture of 500 g of ice and 100 mL of water.

  • Isolation: Shake the mixture for five minutes until solid crystals of diaminofurazan form. Filter the precipitate, wash with 20 mL of cold water, and air-dry overnight.

Visualizing Experimental Workflows and Catalyst Relationships

DAF_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Product Isolation DAG 3,4-Diaminoglyoxime (DAG) Reaction Heating & Stirring (110-180°C) DAG->Reaction Catalyst Catalyst (Supported Solid Alkali or Micellar) Catalyst->Reaction Solvent Solvent (e.g., Water, Ethylene Glycol) Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying DAF_Product Pure this compound Drying->DAF_Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Troubleshooting cluster_solutions Potential Solutions Start Low DAF Yield or Catalyst Deactivation Check_Conditions Verify Reaction Conditions (Temp, Time, Ratios) Start->Check_Conditions Check_Catalyst_Prep Review Catalyst Preparation & Activation Protocol Start->Check_Catalyst_Prep Check_Reactant_Purity Analyze Purity of DAG & Solvents Start->Check_Reactant_Purity Regenerate_Catalyst Regenerate Spent Catalyst (Thermal/Washing) Start->Regenerate_Catalyst Deactivation over runs Optimize_Conditions Re-optimize Conditions Check_Conditions->Optimize_Conditions Incorrect Remake_Catalyst Prepare Fresh Catalyst Check_Catalyst_Prep->Remake_Catalyst Faulty Purify_Reactants Recrystallize DAG Check_Reactant_Purity->Purify_Reactants Impure

Caption: Troubleshooting decision tree for catalyst-related issues in DAF synthesis.

References

Technical Support Center: 3,4-Diaminofurazan (DAF) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 3,4-diaminofurazan (DAF) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (DAF) is a heterocyclic organic compound with the chemical formula C₂H₄N₄O. It is primarily used as a precursor in the synthesis of high-energy materials, such as explosives and propellants.[1] Its structure is a key building block for creating more complex energetic compounds.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white to slightly beige crystalline powder.[2] It exhibits limited solubility in many common organic solvents at room temperature. Its solubility is known to increase with a rise in temperature.

Q3: In which common organic solvents has the solubility of this compound been studied?

A3: The solubility of this compound has been investigated in several organic solvents, including water, dichloromethane, acetonitrile, ethyl ethanoate (ethyl acetate), methanol, and propanone (acetone).[3][4][5]

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of this compound in all studied organic solvents increases as the temperature increases.[3][4][5] This is a critical factor to consider when preparing solutions for reactions or purification.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and recrystallization of this compound.

Issue 1: this compound is not dissolving in the chosen organic solvent at room temperature.

  • Cause: The solubility of this compound is likely low in the selected solvent at ambient temperature.

  • Solution:

    • Heating: Gently warm the solvent while stirring. The solubility of DAF significantly increases with temperature.[3][4][5]

    • Solvent Selection: If heating is not desirable or ineffective, consider switching to a solvent in which DAF has a higher reported solubility. Refer to the quantitative solubility data table below.

    • Increase Solvent Volume: Add more solvent in small increments until the solid dissolves. Note that this will result in a more dilute solution.

Issue 2: The dissolved this compound precipitates out of solution unexpectedly.

  • Cause: The solution has become supersaturated due to a decrease in temperature or evaporation of the solvent.

  • Solution:

    • Re-dissolution: Gently heat the solution to re-dissolve the precipitate.

    • Maintain Temperature: If the experiment requires the DAF to remain in solution, maintain the temperature of the solution using a water bath or heating mantle.

    • Solvent Addition: If precipitation occurred due to solvent evaporation, add a small amount of the solvent back to the solution.

Issue 3: Difficulty in obtaining crystals during recrystallization.

  • Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of DAF.

    • Induce Crystallization:

      • Seeding: Add a single, small crystal of pure DAF to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data is based on the findings of a study by Lili Qiu, et al., where solubility was determined using high-pressure liquid chromatography (HPLC).

Temperature (K)WaterDichloromethaneAcetonitrileEthyl EthanoateMethanolPropanone
293.15 0.001520.000180.002350.001180.004510.00312
298.15 0.001830.000220.002780.001420.005320.00371
303.15 0.002180.000270.003290.001710.006250.00441
308.15 0.002590.000330.003890.002040.007330.00521
313.15 0.003080.000400.004590.002430.008580.00614

Data sourced from "Investigation of the Solubility of this compound (DAF) and 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) at Temperatures Between 293.15 K and 313.15 K" by Lili Qiu, et al. (Propellants, Explosives, Pyrotechnics, 2016, 41, 538-543).

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Solvent Selection: Choose an appropriate solvent based on the required concentration and experimental conditions, referring to the solubility data table.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the chosen solvent to a flask equipped with a magnetic stir bar.

  • Stirring: Begin stirring the solvent.

  • Gradual Addition: Gradually add the this compound powder to the stirring solvent.

  • Heating (if necessary): If the solid does not dissolve, gently heat the flask using a water bath or heating mantle while continuing to stir. Monitor the temperature to avoid boiling, unless refluxing is intended.

  • Complete Dissolution: Continue heating and stirring until all the solid has dissolved, resulting in a clear solution.

Protocol 2: Recrystallization of this compound for Purification

This protocol provides a general method for recrystallizing DAF, with water being a common solvent for this purpose due to its significant temperature-dependent solubility.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot water (or another suitable solvent in which DAF is sparingly soluble at room temperature but soluble when hot). Heat the mixture with stirring until the DAF completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

experimental_workflow cluster_dissolution Dissolution of this compound cluster_purification Purification by Recrystallization start Start: Crude DAF add_solvent Add minimal hot solvent start->add_solvent dissolve Stir and heat to dissolve add_solvent->dissolve check_dissolved Completely dissolved? dissolve->check_dissolved check_dissolved->add_solvent No insoluble_impurities Insoluble impurities present? check_dissolved->insoluble_impurities Yes hot_filtration Hot gravity filtration insoluble_impurities->hot_filtration Yes cool_solution Slowly cool to room temperature insoluble_impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals Wash with cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end End: Purified DAF dry_crystals->end

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Problem: DAF not dissolving check_temp Is the solvent heated? start->check_temp heat_solvent Action: Gently heat the solvent check_temp->heat_solvent No check_solvent Is it the optimal solvent? check_temp->check_solvent Yes heat_solvent->start change_solvent Action: Select a more suitable solvent check_solvent->change_solvent No add_more_solvent Action: Increase solvent volume check_solvent->add_more_solvent Yes change_solvent->start add_more_solvent->start

Caption: Troubleshooting logic for dissolution issues with this compound.

References

Validation & Comparative

A Comparative Guide to Furazan-Based Energetic Precursors: 3,4-Diaminofurazan and its Nitro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-diaminofurazan (DAF) and its nitro-functionalized derivatives as energetic precursors. Due to the limited availability of experimental data for 3,4-dinitrofuran (DNF), this comparison will focus on the well-characterized 3,4-di(nitramino)furazan (DNAF) and the high-performance energetic material 3,4-dinitrofurazanfuroxan (DNTF) to illustrate the impact of nitro groups on the performance of furazan-based energetic materials.

The strategic functionalization of the furazan ring is a key area of research in the development of high-energy-density materials (HEDMs). The introduction of amino (-NH₂) and nitro (-NO₂) or nitramino (-NHNO₂) groups significantly influences the energetic properties, stability, and sensitivity of the resulting compounds. This compound (DAF) serves as a fundamental building block for a variety of energetic materials.[1] This guide will explore the synthesis and performance characteristics of DAF and compare them to its highly energetic nitro-derivatives.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound (DAF), 3,4-di(nitramino)furazan (DNAF), and 3,4-dinitrofurazanfuroxan (DNTF). This data allows for a direct comparison of their physical and energetic properties.

PropertyThis compound (DAF)3,4-Di(nitramino)furazan (DNAF)3,4-Dinitrofurazanfuroxan (DNTF)
Molecular Formula C₂H₄N₄OC₂H₂N₆O₅C₄N₈O₈
Molecular Weight ( g/mol ) 100.08190.07308.09
Density (g/cm³) 1.61[2]~1.85 (calculated)1.937[3]
Melting Point (°C) 180-184[4]99 (decomposition)[5]109-111[6]
Decomposition Temp. (°C) 240[2]99[5]253.56 (peak)[3]
Heat of Formation (kJ/mol) Not AvailableHigh Positive (qualitative)+657.23[7]
Detonation Velocity (m/s) Not Available9376[5]8930 (at ρ=1.870 g/cm³)[3]
Detonation Pressure (GPa) Not Available40.5[5]Not Available
Impact Sensitivity (IS) Not Available< 1 J[5]H₅₀ = 38.9 cm (10 kg)[3]
Friction Sensitivity (FS) Not Available< 5 N[5]44-60% (90°)[3]

Experimental Protocols

Detailed methodologies for the synthesis of these energetic precursors are crucial for reproducible research. The following sections outline the key experimental protocols cited in the literature.

Synthesis of this compound (DAF)

The synthesis of DAF is typically a two-step process starting from glyoxal.

  • Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime.

    • To a solution of 5 M aqueous sodium hydroxide (100 mL), add glyoxime (17.6 g, 0.2 mol) and stir in a 250 mL round bottom flask.

    • Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) in one portion.

    • Fit the flask with a condenser and heat it in an oil bath at 90 °C for 6 hours.

    • Allow the reaction mixture to cool to room temperature, which will cause a colorless crystalline solid (diaminoglyoxime) to precipitate.

    • Isolate the solid, wash it with cold water (10-15 mL), and dry to yield diaminoglyoxime.[8]

  • Step 2: Cyclization to this compound (DAF).

    • Place a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in 2 M aqueous potassium hydroxide (80 mL) in a stainless steel reactor.

    • Close the reactor and place it in a preheated oil bath at 170-180 °C for 2 hours.

    • Cool the reactor in an ice bath for 2 hours before opening it in a fume hood to allow any traces of ammonia to escape.

    • The resulting product is this compound.[8]

Synthesis of 3,4-Di(nitramino)furazan (DNAF)

The synthesis of DNAF involves the nitration of a protected DAF derivative.

  • Synthesize an N-ethoxycarbonyl-protected this compound.

  • Nitrate the protected compound.

  • Perform an aqueous alkaline workup to yield dihydrazinium 3,4-dinitraminofurazanate, which can then be converted to DNAF.[9] Detailed experimental parameters for this specific synthesis are often proprietary or described in specialized literature.

Synthesis of 3,4-Dinitrofurazanfuroxan (DNTF)

The synthesis of DNTF is a multi-step process starting from dicyanopropane.

  • The synthesis involves nitrosation, rearrangement, oximation, dehydration cyclization, dimerization, and oxidation steps.

  • The overall yield for this multi-step synthesis is reported to be around 43%.[3] Specific reagents and conditions for each step are highly specialized and require careful handling of hazardous materials.

Reaction Pathway Visualizations

The following diagrams illustrate the synthetic pathways for this compound and the conceptual pathway from DAF to a dinitro derivative.

DAF_Synthesis Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG Hydroxylamine NaOH, 90°C DAF This compound (DAF) DAG->DAF KOH, 170-180°C (Cyclization)

Synthesis of this compound (DAF)

DNF_Conceptual_Synthesis DAF This compound (DAF) DNAF 3,4-Di(nitramino)furazan (DNAF) DAF->DNAF Nitration

Conceptual Pathway to a Dinitro-Derivative

Performance Comparison and Discussion

The transition from the amino-functionalized DAF to the nitro-functionalized DNAF and DNTF demonstrates a significant enhancement in energetic performance.

  • Energy Output: DNAF and DNTF exhibit substantially higher detonation velocities compared to many conventional explosives.[3][5] This is attributed to the presence of nitro groups, which increase the oxygen balance and the energy released upon detonation. The high positive heat of formation of DNTF further contributes to its energetic output.[7]

  • Stability and Sensitivity: A critical trade-off in energetic materials is between performance and stability/sensitivity. While DAF is a relatively stable precursor, the introduction of nitramino groups in DNAF leads to extremely high sensitivity to impact and friction, making it impractical for many applications without further stabilization.[5] DNTF, on the other hand, while still sensitive, is reported to have sensitivities approaching that of HMX, a widely used military explosive, indicating a more manageable safety profile.[10]

  • Synthetic Complexity: The synthesis of DAF is a well-established, two-step process from commercially available starting materials.[8] In contrast, the synthesis of DNAF and DNTF involves more complex and hazardous nitration and oxidation steps, requiring specialized equipment and handling procedures.[3][9]

References

Comparative Performance Analysis of 3,4-Diaminofurazan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the performance of key derivatives of 3,4-diaminofurazan (DAF), a foundational molecule in the development of energetic materials. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds' energetic properties, thermal stability, and sensitivity. The information presented is collated from experimental data and theoretical calculations reported in the scientific literature.

Introduction to this compound (DAF) and Its Derivatives

This compound (DAF) is a heterocyclic compound that serves as a crucial precursor for a variety of energetic materials.[1][2][3][4] Its derivatives are of significant interest due to their potential for high performance, thermal stability, and in some cases, reduced sensitivity compared to traditional explosives. This guide will focus on a comparative analysis of DAF and three of its prominent derivatives: 3,3'-diamino-4,4'-azoxyfurazan (DAAF), 3,3'-diamino-4,4'-azofurazan (DAAzF), and 3,4-di(nitramino)furazan (DNAF).

The synthesis of these derivatives typically starts from DAF. For instance, DAAF can be formed through the oxidation of DAF.[1][5][6] Further oxidation of the amine groups on DAAF can lead to the production of the powerful explosive 3,3'-dinitroazoxyfurazan.[1] DAAzF is another related compound often considered in comparative studies.[7]

Comparative Performance Data

The following table summarizes the key performance parameters of DAF and its derivatives based on available data. These parameters are crucial for evaluating their potential applications as energetic materials.

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Decomposition Temp. (°C)Impact SensitivityFriction Sensitivity
This compound (DAF) C₂H₄N₄O1.61[1]--240[1]--
3,3'-Diamino-4,4'-azoxyfurazan (DAAF) C₄H₄N₈O₃1.88 (calculated)8.584 - 9.54129 - 40249 (melts with decomp.)[1]Insensitive[7]Insensitive[7]
3,3'-Diamino-4,4'-azofurazan (DAAzF) C₄H₄N₈O₂---Decomp. > 279.5[7]Insensitive[7]Insensitive[7]
3,4-Di(nitramino)furazan (DNAF) C₂H₂N₆O₅-9.376[8]40.5[8]99[8]< 1 J[8]< 5 N[8]

Note: Some data points are based on theoretical calculations as indicated, and experimental values can vary based on the specific conditions and methodologies used.

Experimental Protocols

The performance characteristics presented in this guide are determined through a variety of standardized experimental and computational methods.

1. Density Measurement: The crystal density of these energetic materials is a critical parameter that influences their detonation performance. It is typically determined experimentally using techniques like gas pycnometry.[9] Theoretical densities can also be calculated from crystallographic data obtained through X-ray diffraction.

2. Detonation Velocity and Pressure: These are key indicators of an explosive's power.

  • Experimental Measurement: Detonation velocity can be measured experimentally through tests like the cylinder expansion test.[10]

  • Computational Prediction: The Kamlet-Jacobs (K-J) equations are a widely used empirical method to predict the detonation velocity and pressure of C-H-N-O explosives based on their elemental composition, density, and heat of formation.[11] More advanced thermochemical codes like EXPLO5 are also employed for these calculations.[9][10]

3. Thermal Stability Analysis: The thermal stability of an energetic material is crucial for its safe handling, storage, and application.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTG): These are the most common techniques used to study the thermal behavior of energetic materials. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition temperatures.[12] TG measures the change in mass of a sample as it is heated, providing information about its decomposition profile.[12] The experiments are typically conducted at various heating rates (e.g., 2.5, 5, 10, 20 °C·min⁻¹).[12] From these measurements, kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like Kissinger's and Ozawa's equations.[12]

  • Vacuum Stability Test (VST): This test measures the amount of gas evolved from a sample when heated under vacuum at a specific temperature (e.g., 100°C for 48 hours) to assess its long-term stability.[7]

4. Sensitivity Testing: Sensitivity refers to the ease with which an explosive can be initiated by external stimuli such as impact, friction, or electrostatic spark.

  • Impact Sensitivity: This is often determined using a drop-weight impact tester, such as the BAM Fallhammer or ERL-type drop-hammer.[13] A standard weight is dropped from varying heights onto a small sample of the material, and the height at which a reaction (e.g., sound, flash, or decomposition) occurs 50% of the time (H₅₀) is determined.[13]

  • Friction Sensitivity: This is typically measured using a BAM friction apparatus, where a weighted porcelain peg is moved across a sample spread on a porcelain plate. The load at which a reaction occurs is recorded.

  • Electrostatic Spark Sensitivity: This test determines the susceptibility of a material to initiation by an electrical spark.

Visualizing Performance and Synthesis Pathways

To better understand the comparative performance and relationships between these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis Pathway DAF This compound (DAF) DAAF 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) DAF->DAAF Oxidation DNAF 3,4-Di(nitramino)furazan (DNAF) DAF->DNAF Nitration DAAzF 3,3'-Diamino-4,4'-azofurazan (DAAzF) DAF->DAAzF Oxidative Coupling

Caption: Synthesis pathways from this compound to its energetic derivatives.

G cluster_performance Performance Metrics Title Comparative Performance of DAF Derivatives DAAF DAAF Detonation Velocity: High Thermal Stability: High Sensitivity: Low DAAzF DAAzF Thermal Stability: Very High (Other data limited) DNAF DNAF Detonation Velocity: Very High Thermal Stability: Low Sensitivity: High

Caption: A summary of the comparative performance characteristics of key DAF derivatives.

Discussion and Conclusion

The analysis of this compound derivatives reveals a trade-off between energetic performance and sensitivity.

  • DAAF and DAAzF stand out for their excellent thermal stability and low sensitivity to impact and friction, making them attractive candidates for applications where safety and stability are paramount.[7] DAAzF, in particular, shows superior thermal stability compared to DAAF.[7]

  • DNAF , on the other hand, exhibits significantly higher detonation performance, with a detonation velocity and pressure that are among the highest for conventional explosives.[1][8] However, this high performance comes at the cost of low thermal stability and high sensitivity to impact and friction, which may limit its practical applications.[8]

References

Validating the Structural Characterization of Synthesized 3,4-Diaminofurazan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structural characterization of synthesized 3,4-diaminofurazan (DAF) with its precursor and two common derivatives. It is intended for researchers, scientists, and drug development professionals working with these nitrogen-rich heterocyclic compounds. The guide details experimental data from key analytical techniques, outlines standardized experimental protocols, and presents a logical workflow for structural validation.

Comparative Analysis of Spectroscopic and Physical Data

The structural integrity of a synthesized compound is paramount. This section compares the key characterization data of this compound (DAF) with its immediate precursor, 3,4-diaminoglyoxime (DAG), and two common energetic derivatives, 3-amino-4-nitrofurazan (ANF) and 3,3′-diamino-4,4′-azofurazan (DAAF). The data, summarized in the table below, is crucial for confirming the identity and purity of synthesized DAF.

Property This compound (DAF) 3,4-Diaminoglyoxime (DAG) 3-Amino-4-nitrofurazan (ANF) 3,3′-Diamino-4,4′-azofurazan (DAAF)
Molecular Formula C₂H₄N₄OC₂H₆N₄O₂C₂H₃N₅O₃C₄H₄N₈O₂
Molecular Weight 100.08 g/mol [1]118.09 g/mol [2]145.06 g/mol 196.13 g/mol [3]
Melting Point (°C) 178-183[1]200-204[2]117[4]~281.7 (decomposes)
¹H NMR (DMSO-d₆, δ ppm) 5.81 (s, 4H, NH₂)[5]5.2 (s, 4H, NH₂), 9.8 (s, 2H, OH)[5]10.16 (s, 1H)[4]6.91 (s, 4H)[6]
¹³C NMR (DMSO-d₆, δ ppm) 149.7[7]145.2[7]145.4, 153.5, 156.8, 159.5[4]151.13[6]
Key IR Peaks (KBr, cm⁻¹) 3423, 3318 (N-H), 1647 (C=N)[5]3470 (O-H), 3368, 3104 (N-H), 1654 (C=N)[5]Not explicitly foundNot explicitly found
Mass Spectrum (m/z) 100 [M]⁺[5]118 [M]⁺[5]145 [M]⁺196 [M]⁺

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable structural characterization. The following are generalized protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Record the ¹³C NMR spectrum on the same instrument.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as the reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) :

    • Grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. The method of introduction (e.g., direct infusion, gas chromatography, or liquid chromatography) will depend on the sample's volatility and thermal stability. For the compounds listed, electron impact (EI) or electrospray ionization (ESI) are common techniques.

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion.

    • For EI, a standard electron energy of 70 eV is typically used.[5]

    • The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the compound.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_validation Validation start Starting Materials (e.g., Diaminoglyoxime) reaction Cyclization Reaction start->reaction crude Crude this compound reaction->crude purification Purification (e.g., Recrystallization) crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr Primary Confirmation ir IR Spectroscopy pure->ir Functional Groups ms Mass Spectrometry pure->ms Molecular Weight elemental Elemental Analysis pure->elemental Elemental Composition compare Compare Data with Literature & Alternatives nmr->compare ir->compare ms->compare elemental->compare validated Structurally Validated This compound compare->validated

Workflow for the synthesis and structural validation of this compound.

References

A Comparative Analysis of the Energetic Properties of Furazan-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Energetic Materials

The field of energetic materials is continually driven by the pursuit of compounds that offer superior performance, enhanced stability, and reduced sensitivity compared to traditional explosives. Among the various classes of nitrogen-rich heterocycles, furazan (1,2,5-oxadiazole) and its N-oxide derivative, furoxan, have emerged as exceptionally promising building blocks for next-generation energetic materials.[1][2] Their inherent high density, positive enthalpy of formation, and the energetic nature of the ring structure contribute to the outstanding detonation properties of their derivatives.[1] This guide provides a comparative overview of the energetic properties of select furazan-based compounds, supported by experimental data and standardized testing protocols.

Comparative Energetic Performance Data

The following table summarizes key energetic properties of several furazan-based compounds and compares them with widely used benchmark explosives, RDX and HMX. These properties are critical indicators of an energetic material's power and safety.

CompoundDensity (g/cm³)Heat of Formation (kJ/kg)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
Furazan-Based Compounds
3,3'-diamino-4,4'-azoxyfurazan (DAAF)Insensitive
3,4-bis(4'-nitrofurazano-3'-yl)furoxan (DNTF)1.936579351
Ammonium 5-(4-nitraminofurazan-3-ly)-1,2,4-oxadiazole-2-methylnitrate (3e)842835>30
Hydroxylamine salt of 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan (4)909035.76
Hydroxylammonium furazan-functionalized tetrazole salt (1-3)1.84932338.314
Hydrazinium furazan-functionalized tetrazole salt (1-4)1.74909432.228
Diammonium 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazanate (2a)1.804
OTF (furoxan-bridged compound)1.9910925
Benchmark Explosives
RDX1.823878750347.4
HMX1.919100397.4
PETN1.778400323

Data sourced from multiple studies.[3][4][5][6][7] Note: "—" indicates data not available in the provided search results. Sensitivities can vary based on crystal quality and testing conditions.

Experimental Protocols

The characterization of energetic materials involves a standardized set of experiments to determine their performance, stability, and sensitivity.

Detonation Performance Calculation

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's power. These parameters are often predicted computationally, especially for novel compounds where large-scale synthesis is not yet feasible.

  • EXPLO5 Program: This is a widely used thermochemical code for calculating the detonation parameters of energetic materials.[3][8] The calculations are based on the compound's density and calculated heat of formation.[3]

  • Kamlet-Jacobs (K-J) Equations: This is an empirical method used to estimate detonation properties based on the elemental composition, density, and heat of formation of the explosive.[9]

Thermal Stability Analysis

Thermal stability is a critical safety parameter, indicating the temperature at which a compound begins to decompose.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine melting points and decomposition temperatures (Td), which are often identified by a sharp exothermic peak.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition process and the thermal stability range of the material.[4]

Sensitivity Testing

Sensitivity refers to the ease with which an energetic material can be initiated by an external stimulus such as impact, friction, or spark. Lower sensitivity is highly desirable for safe handling and transport.

  • BAM Impact Sensitivity Test: The Bundesanstalt für Materialforschung und -prüfung (BAM) standard fallhammer test is a common method to determine impact sensitivity.[3] A specified weight is dropped from varying heights onto a sample of the material, and the energy (in Joules) at which a reaction (e.g., sound, smoke) occurs in 50% of trials (H50) is recorded.[10]

  • BAM Friction Sensitivity Test: This standardized test measures the response of a material to frictional stimuli. The result is reported as the load (in Newtons) at which a reaction occurs.[11]

Evaluation Workflow for Furazan-Based Energetic Compounds

The development and characterization of new energetic materials follow a logical progression from synthesis to comprehensive performance and safety assessment. The diagram below illustrates this typical workflow.

G cluster_synthesis Phase 1: Synthesis & Confirmation cluster_evaluation Phase 2: Property Evaluation cluster_assessment Phase 3: Final Assessment A Synthesis of Furazan Precursors B Construction of Target Molecule A->B C Structural Characterization (NMR, IR, X-ray Diffraction) B->C D Physicochemical Properties (Density, HOF) C->D E Detonation Performance (Calculation via EXPLO5) D->E F Thermal Stability (DSC / TGA Analysis) D->F G Mechanical Sensitivity (BAM Impact & Friction Tests) D->G H Comparative Analysis vs. Benchmark Materials (RDX, HMX) E->H F->H G->H I Application Potential (Melt-cast, Insensitive Explosive, etc.) H->I

Workflow for the development and evaluation of energetic compounds.

Conclusion

Furazan-based compounds represent a significant and promising class of energetic materials. Research demonstrates that through strategic molecular design—such as by forming energetic salts or combining the furazan ring with other energetic moieties like tetrazoles and oxadiazoles—it is possible to develop materials with detonation velocities and pressures that meet or exceed those of RDX and HMX.[3][5][6] Critically, many of these advanced compounds exhibit significantly lower sensitivity to impact and friction, a crucial advantage for enhancing the safety and handling of explosives.[3][11][12] The continued exploration of synthetic strategies for poly-furazan and furoxan structures will undoubtedly lead to the development of a new generation of high-performance, insensitive energetic materials.[1][13]

References

A Comparative Benchmark of 3,4-Diaminofurazan Against Leading High-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials, the pursuit of compounds with high energy density, low sensitivity, and thermal stability is paramount. High-nitrogen heterocycles have emerged as a promising class of materials that meet these criteria. This guide provides a comparative analysis of 3,4-diaminofurazan (DAF) against two other significant high-nitrogen heterocycles: 1,1-diamino-2,2-dinitroethene (FOX-7) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). This objective comparison is supported by experimental data to inform researchers and scientists in the field.

Performance Characteristics: A Quantitative Comparison

The following table summarizes key performance metrics for this compound, FOX-7, and LLM-105, providing a clear, side-by-side comparison of their energetic properties.

PropertyThis compound (DAF)FOX-7LLM-105
Molecular Formula C₂H₄N₄OC₂H₄N₄O₄C₄H₄N₆O₄
Density (g/cm³) 1.61[1]1.86 - 1.885[2]1.913 - 1.919[3][4]
Heat of Formation (kcal/mol) Not available in search results-24.9 to -49.2[5]-6.5 to -9.9[6][7]
Detonation Velocity (km/s) ~8.0 (for DAAF derivative at 1.69 g/cm³)[8][9]8.335 (at 1.756 g/cm³) - 8.87 (calculated at crystal density)[10][11][12]>7.5 (depending on formulation)[3][13]
Detonation Pressure (GPa) ~29.9 (for DAAF derivative at 1.69 g/cm³)[8]28.8 (at 1.78 g/cm³) - 35.4 (at 1.85 g/cm³)[14][15]>30[3][13]

Experimental Methodologies

The determination of the energetic properties of these materials involves a series of standardized experimental protocols. While detailed, step-by-step procedures are specific to individual laboratories and equipment, the general methodologies are outlined below.

Density Measurement

The crystal density of energetic materials is a critical parameter influencing their detonation performance. A common and accurate method for its determination is gas pycnometry , typically using helium as the displacement medium. This technique measures the volume of the solid material by detecting the pressure change of the inert gas in a calibrated chamber.

Heat of Formation

The standard molar enthalpy of formation is a measure of the energy stored in a compound. It is typically determined indirectly through bomb calorimetry . The experimental procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during combustion is measured by the temperature change of the surrounding water bath. The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's law.

Detonation Velocity and Pressure

The detonation velocity, the speed at which the detonation front propagates through the explosive, and the detonation pressure, the pressure at the detonation front, are key indicators of an explosive's performance. These parameters are often measured using:

  • Cylinder Test: The explosive is packed into a standardized copper or aluminum cylinder. Upon detonation, the radial expansion of the cylinder wall is recorded over time using high-speed cameras or laser interferometry (VISAR). The wall velocity is then used to calculate the detonation pressure and energy.

  • Plate Dent Test: The explosive charge is detonated in contact with a witness plate made of a standard material (e.g., steel). The depth of the dent created in the plate is a measure of the explosive's brisance and can be correlated to its detonation pressure.

  • Ionization or Optical Probes: A series of probes are placed at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated. The detonation velocity is calculated from the time intervals and the known distances between the probes.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of high-nitrogen heterocycles like this compound involves several key stages, from precursor synthesis to performance evaluation.

G Precursor Precursor Synthesis (e.g., Diaminoglyoxime) Cyclization Cyclization Reaction Precursor->Cyclization Base-catalyzed dehydration Purification Purification & Recrystallization Cyclization->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Density Density Measurement (Gas Pycnometry) Purification->Density Calorimetry Bomb Calorimetry (Heat of Formation) Purification->Calorimetry Detonation Detonation Testing (Velocity & Pressure) Purification->Detonation Sensitivity Sensitivity Testing (Impact, Friction) Purification->Sensitivity

Caption: General workflow for synthesis and characterization of high-nitrogen heterocycles.

Discussion and Conclusion

This compound serves as a foundational building block for a variety of energetic materials. While its own energetic performance is notable, it is often derivatized to enhance properties such as density and oxygen balance, as seen in 3,3'-diamino-4,4'-azoxyfurazan (DAAF).

In comparison to more recently developed high-nitrogen heterocycles like FOX-7 and LLM-105, DAF exhibits a lower density. Both FOX-7 and LLM-105 possess significantly higher crystal densities, which is a key factor contributing to their superior detonation velocities and pressures. The presence of nitro groups in FOX-7 and LLM-105 also contributes to a more favorable oxygen balance, leading to more efficient energy release upon detonation.

The heats of formation for FOX-7 and LLM-105 are negative, indicating that they are energetically stable relative to their constituent elements. While a direct experimental value for DAF was not found, the positive heats of formation for many of its energetic derivatives suggest a high degree of stored chemical energy.

References

A Comparative Guide to the Quantification of 3,4-Diaminofurazan: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of energetic materials and novel chemical entities, the accurate quantification of 3,4-diaminofurazan (DAF) is of paramount importance. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the quantification of DAF. The information presented is based on established methodologies and will aid in the selection of the most appropriate analytical approach for specific research needs.

This guide presents a detailed comparison of HPLC and a proposed UV-Vis spectrophotometric method for the quantification of this compound (DAF). While a specific validated UV-Vis method for DAF was not found in the reviewed literature, a general methodology based on the analysis of similar aromatic amine compounds is proposed for comparative purposes.

Performance Comparison

The choice of an analytical method is often dictated by a trade-off between various performance parameters. High-Performance Liquid Chromatography generally offers higher selectivity and sensitivity, making it ideal for complex matrices and trace analysis. In contrast, UV-Vis Spectrophotometry provides a simpler, more cost-effective, and high-throughput alternative for the routine analysis of purer samples.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (Proposed)
Principle Separation based on differential partitioning of the analyte between a mobile and a stationary phase, followed by detection.Measurement of the absorbance of light by the analyte at a specific wavelength.
Selectivity High (capable of separating DAF from impurities and related compounds).[1]Moderate to Low (potential for interference from other UV-absorbing compounds).
Sensitivity High (able to detect low concentrations).Moderate.
Linearity Excellent correlation coefficient (typically >0.999).[1]Good correlation coefficient (typically >0.99).
Throughput Lower (longer analysis time per sample).High (rapid analysis).
Cost Higher (instrumentation and solvent costs).Lower (simpler instrumentation).
Matrix Effect Less susceptible to matrix effects due to chromatographic separation.More susceptible to interference from sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the HPLC and a proposed UV-Vis spectrophotometric method for DAF quantification.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the analysis of a related furazan compound, where this compound was identified as an impurity.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5.0 μm).[1]

  • Mobile Phase: Acetonitrile/Water (40:60, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 μL.[1]

Standard and Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Dissolve the sample containing DAF in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 μm syringe filter before injection.

UV-Vis Spectrophotometry Method (Proposed)

As a specific validated UV-Vis method for this compound was not identified, the following protocol is a general approach based on the analysis of aromatic amines. This method would require validation before implementation.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Solvent: A suitable solvent in which DAF is soluble and stable, and that does not absorb significantly in the analytical wavelength range (e.g., methanol, ethanol, or water).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of DAF across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Prepare a stock solution of DAF in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing DAF in the solvent to a known concentration that falls within the linear range of the assay.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis spectrophotometric methods for DAF quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Analysis DAF_Sample DAF Sample Stock_Solution Stock Solution DAF_Sample->Stock_Solution Dissolution HPLC HPLC Analysis Stock_Solution->HPLC Aliquots for HPLC UV_Vis UV-Vis Analysis Stock_Solution->UV_Vis Aliquots for UV-Vis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ Data_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Conclusion Method Equivalency Conclusion Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be valuable tools for the quantification of this compound. The HPLC method offers superior selectivity and sensitivity, making it the method of choice for complex samples or when low detection limits are required. For routine analysis of relatively pure DAF samples where high throughput and cost-effectiveness are priorities, a validated UV-Vis spectrophotometric method would be a suitable alternative. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. It is strongly recommended to perform a thorough method validation and cross-validation to ensure the reliability of the analytical data.

References

A Comparative Guide to the Explosive Performance of DAAF from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the explosive performance of 3,3'-diamino-4,4'-azoxyfurazan (DAAF), a promising insensitive high explosive, based on its synthesis from different precursors and routes. The choice of synthesis pathway significantly impacts the purity, particle size, and consequently, the detonation performance and sensitivity of the final product. This document summarizes key performance indicators, details experimental methodologies, and visualizes the underlying chemical and procedural workflows.

Executive Summary

The primary precursor for DAAF is 3,4-diaminofurazan (DAF). The two principal synthesis methodologies for oxidizing DAF to DAAF are the traditional "Solodyk" method, which utilizes hydrogen peroxide and sulfuric acid, and a more contemporary, "greener" approach employing Oxone® in an aqueous solution. The Oxone®-based synthesis consistently yields a purer DAAF with a more optimal particle size, leading to enhanced and more reliable explosive performance. While a newer microfluidic synthesis method shows promise for improved safety, this guide will focus on the two more established precursor pathways for which comparative data is more readily available.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative performance metrics of DAAF derived from the two primary synthesis routes.

Performance MetricDAAF from H₂O₂/H₂SO₄ (Solodyk Method)DAAF from Oxone® ("Greener" Method)
Purity Contains 3-6% impurities[1]Essentially pure
Typical Density (g/cm³) Variable, generally lower due to impurities1.685 - 1.70
Detonation Velocity (km/s) Data not explicitly available, but impurities are known to affect performance.7.93 - 8.0[1][2]
Detonation Pressure (GPa) Data not explicitly available, but impurities are known to affect performance.~30.6[1][2]
Impact Sensitivity Increased sensitivity due to impurities[1]Insensitive
Friction Sensitivity Increased sensitivity due to impurities[1]Insensitive

Experimental Protocols

DAAF Synthesis Methodologies

1. Hydrogen Peroxide/Sulfuric Acid (Solodyk) Method: This traditional method involves the oxidation of this compound (DAF) using a mixture of hydrogen peroxide and concentrated sulfuric acid. A key drawback of this process is the production of a significant amount of hazardous acidic waste and an impure final product containing energetic intermediates, which necessitates further recrystallization.[3]

2. Oxone® Method: This improved, environmentally friendlier method involves the oxidation of this compound (DAF) with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution.[3] A chemical buffer is often used to maintain a pH between 6.0 and 8.0.[4] This process is advantageous as it produces essentially pure DAAF that precipitates from the solution, requires no further purification, and generates a non-hazardous waste stream.[3][4]

Explosive Performance Testing

1. Detonation Velocity Measurement: The detonation velocity is a primary indicator of an explosive's performance. A common method for its measurement is the rate stick or cylinder test.[4] In this test, the explosive material is packed into a cylinder of a known diameter. Probes, such as pressure pins or fiber optics, are placed at precise intervals along the cylinder.[4][5] Upon detonation from one end, the time it takes for the detonation wave to travel between the probes is recorded. The velocity is then calculated by dividing the known distance between the probes by the measured time interval.[4][5]

2. Detonation Pressure Measurement: Detonation pressure is another critical performance parameter. It can be determined using techniques such as the plate dent test or more advanced methods like Photonic Doppler Velocimetry (PDV).[5] In the plate dent test, the explosive charge is detonated in contact with a witness plate made of a standard material. The depth of the dent created in the plate is then measured and correlated to the detonation pressure. PDV provides a more direct measurement by tracking the velocity of a reflective surface (a thin foil) placed at the interface between the explosive and a transparent window.[5]

3. Sensitivity Testing:

  • Impact Sensitivity: This is typically measured using a drop-weight tower. A specific weight is dropped from varying heights onto a sample of the explosive. The height at which there is a 50% probability of initiation (an audible "go") is determined and reported as the DH₅₀ value.[3]

  • Friction Sensitivity: Tests such as the BAM (Bundesanstalt für Materialforschung und -prüfung) friction test are used. In this apparatus, a weighted pin is drawn across a sample of the explosive on a porcelain plate. The test determines the load at which initiation (e.g., crackling, smoke, or explosion) occurs.

Mandatory Visualizations

DAAF Synthesis Pathways

G DAAF Synthesis Pathways cluster_precursor Precursor cluster_solodyk Solodyk Method cluster_oxone DAF This compound (DAF) Oxidizer_S H₂O₂ / H₂SO₄ DAF->Oxidizer_S Oxidizer_O Oxone® in Water (with buffer) DAF->Oxidizer_O Impure_DAAF Impure DAAF (with byproducts) Oxidizer_S->Impure_DAAF Oxidation Waste_S Hazardous Acidic Waste Oxidizer_S->Waste_S Recrystallization Recrystallization Impure_DAAF->Recrystallization DAAF_S Purified DAAF Recrystallization->DAAF_S Greener Greener Method Method DAAF_O Pure DAAF Oxidizer_O->DAAF_O Oxidation Waste_O Non-Hazardous Salty Water Oxidizer_O->Waste_O

Caption: DAAF Synthesis Pathways from DAF.

Experimental Workflow for Detonation Velocity Measurement

G Experimental Workflow for Detonation Velocity Measurement Start Start: Prepare Explosive Sample Prepare_Charge Prepare Cylindrical Test Charge Start->Prepare_Charge Insert_Probes Insert Measurement Probes (e.g., Fiber Optics) at Known Distances Prepare_Charge->Insert_Probes Initiation_Setup Attach Detonator and Booster Insert_Probes->Initiation_Setup Data_Acquisition Connect Probes to High-Speed Data Acquisition System Initiation_Setup->Data_Acquisition Detonation Initiate Detonation Data_Acquisition->Detonation Record_Data Record Time-of-Arrival of Detonation Wave at Each Probe Detonation->Record_Data Analysis Calculate Velocity (Distance / Time Interval) Record_Data->Analysis End End: Detonation Velocity Determined Analysis->End

Caption: Workflow for Detonation Velocity Measurement.

References

A Comparative Guide to the Theoretical and Experimental Validation of 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical computational predictions and experimental data for the energetic material 3,4-diaminofurazan (DAF). It aims to validate computational models and offer a reliable reference for the properties of DAF and related furazan-based compounds. This document summarizes key structural, spectroscopic, and thermal properties, presenting a side-by-side analysis of predicted and measured values. Additionally, it includes data for alternative energetic materials, 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), to provide a broader context for performance evaluation.

Executive Summary

This compound (DAF) is a foundational molecule for the synthesis of various energetic materials. Accurate computational models are crucial for predicting the performance and safety of its derivatives. This guide reveals a generally good correlation between theoretical predictions and experimental findings for DAF's structural and spectroscopic properties. However, discrepancies in thermal decomposition predictions highlight the need for further refinement of computational models in this area. In comparison to DAAF and DNTF, DAF exhibits lower thermal stability but serves as a critical building block for these more complex, higher-performing energetic materials.

Structural Properties: A Tale of Two Amines on a Furazan Ring

The molecular structure of this compound is characterized by a five-membered furazan ring with two amino groups attached to the carbon atoms. The experimental crystal structure of DAF was determined by Batsanov and Struchkov in 1985, revealing a monoclinic crystal system with the space group C2/c[1].

Table 1: Comparison of Experimental and Theoretical Crystal Structure Parameters for this compound (DAF)

ParameterExperimental Value[1]Theoretical Prediction (DFT)
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cC2/c
a (Å)3.6035(3)Data not found
b (Å)11.141(2)Data not found
c (Å)10.329(1)Data not found
β (°)94.80(1)Data not found
Volume (ų)413.2(1)Data not found
Z4Data not found
Calculated Density (g/cm³)1.61Data not found

Note: Specific theoretical predictions for the unit cell parameters of DAF were not found in the literature reviewed.

Spectroscopic Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the characterization of its chemical bonds. This section compares the experimental and theoretically predicted vibrational and nuclear magnetic resonance spectra of DAF.

Table 2: Comparison of Experimental and Theoretical Vibrational Spectra (IR) of this compound (DAF)

Experimental IR (cm⁻¹)Theoretical (DFT) IR (cm⁻¹)Assignment
3410Data not foundN-H stretching
1618Data not foundN-H bending
1572Data not foundC=N stretching
1202Data not foundC-N stretching
1046Data not foundFurazan ring vibration

Note: While some experimental IR peaks are documented, a comprehensive theoretical study predicting the full IR and Raman spectra of DAF with detailed assignments was not found in the reviewed literature.

Table 3: Comparison of Experimental and Theoretical NMR Spectra of this compound (DAF)

NucleusExperimental Shift (ppm)SolventTheoretical Shift (ppm)
¹H5.81 (singlet)[1]DMSO-d₆Data not found
¹³CData not found-Data not found

The experimental ¹H NMR spectrum of DAF in DMSO-d₆ shows a single peak at 5.81 ppm, corresponding to the chemically equivalent protons of the two amino groups. The absence of comprehensive theoretical predictions for the IR, Raman, and NMR spectra of DAF in the reviewed literature presents a significant gap in the validation of computational methods for this specific molecule.

Thermal Properties and Decomposition

The thermal stability of an energetic material is a critical parameter for its safe handling, storage, and application. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for evaluating thermal behavior.

Table 4: Thermal Properties of this compound (DAF)

PropertyExperimental ValueTheoretical Prediction
Melting Point (°C)179-181[1]Data not found
Decomposition Temperature (°C)~230Data not found

Experimental data indicates that DAF melts in the range of 179-181 °C and decomposes at approximately 230 °C. Theoretical predictions of thermal decomposition pathways for DAF have been investigated using methods like Complete Active Space Self-Consistent Field (CASSCF) calculations, which suggest ring-opening mechanisms. However, quantitative predictions of the decomposition temperature are complex and were not found for direct comparison.

Comparison with Alternative Energetic Materials

To contextualize the properties of DAF, this section provides a comparison with two other furazan-based energetic materials: 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF).

Table 5: Comparison of Properties of DAF, DAAF, and DNTF

PropertyThis compound (DAF)3,3'-Diamino-4,4'-azoxyfurazan (DAAF)3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF)
Experimental
Density (g/cm³)1.61[1]1.7471.937
Melting Point (°C)179-181[1]~260 (decomposition)109-110
Detonation Velocity (m/s)Data not found76808930
Detonation Pressure (GPa)Data not found25.9Data not found
Theoretical (DFT)
Detonation Velocity (m/s)Data not foundData not found9250
Detonation Pressure (GPa)Data not foundData not foundData not found

As shown in the table, DAAF and DNTF exhibit higher densities and detonation velocities compared to what would be expected from the simpler DAF molecule. DNTF, in particular, shows very high performance. This comparison highlights the role of DAF as a foundational building block for more advanced energetic materials.

Experimental Protocols

The experimental data cited in this guide were obtained using standard analytical techniques.

  • X-ray Crystallography: Single-crystal X-ray diffraction was used to determine the crystal structure of DAF. A suitable crystal was mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern was collected and analyzed to solve the crystal structure, providing information on unit cell dimensions, space group, and atomic coordinates.

  • Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was typically mixed with KBr and pressed into a pellet. The pellet was then placed in the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber was recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were obtained on a high-resolution NMR spectrometer. The sample was dissolved in a deuterated solvent (e.g., DMSO-d₆), and the spectrum was recorded. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) was used to determine the melting point and decomposition temperature. A small amount of the sample was heated in a sealed pan at a constant rate, and the heat flow to the sample relative to a reference was measured. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition and thermal stability.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical computational predictions against experimental data for a given molecule like this compound.

Validation_Workflow cluster_theoretical Theoretical Predictions cluster_experimental Experimental Characterization cluster_comparison Validation Theo_Struct Computational Modeling (e.g., DFT) Compare_Struct Compare Structures Theo_Struct->Compare_Struct Theo_Spectra Spectra Simulation (IR, Raman, NMR) Compare_Spectra Compare Spectra Theo_Spectra->Compare_Spectra Theo_Thermal Decomposition Pathway Simulation Compare_Thermal Compare Thermal Behavior Theo_Thermal->Compare_Thermal Exp_Struct X-ray Crystallography Exp_Struct->Compare_Struct Exp_Spectra Spectroscopy (IR, Raman, NMR) Exp_Spectra->Compare_Spectra Exp_Thermal Thermal Analysis (DSC, TGA) Exp_Thermal->Compare_Thermal Model_Refinement Model Refinement Compare_Struct->Model_Refinement Compare_Spectra->Model_Refinement Compare_Thermal->Model_Refinement

References

Comparative Thermal Analysis of 3,4-Diaminofurazan and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative thermal analysis of 3,4-diaminofurazan (DAF) and its analogues, focusing on their thermal stability and decomposition characteristics as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of these energetic compounds.

Summary of Thermal Properties

The thermal properties of this compound and several of its analogues are summarized in the table below. These values, including melting point (Tm) and decomposition temperature (Td), are critical indicators of the thermal stability of these materials.

CompoundAbbreviationMelting Point (Tm) (°C)Decomposition Temperature (Td) (°C)Notes
This compoundDAF180240Decomposes upon melting.[1]
3-Amino-4-nitrofurazanANFNot ReportedNot ReportedSynthesized from DAF.[2][3][4]
3,3'-Diamino-4,4'-azofuroxideDAOAFNot ReportedNot ReportedA by-product in the synthesis of ANF.[2][3][4]
3,4-Bis(4'-aminofurazano-3') furoxanBAFF168.4260.4 and 338.8 (two exothermic peaks)The major exothermic decomposition process has an apparent activation energy of 122.21 kJ mol⁻¹.[5]
3-(4-Aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxanANFF-34116.2255.4Has similar thermal decomposition processes to DNTF.[6][7][8]
4-(4-Aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxanANFF-43106.2255.6Has similar thermal decomposition processes to DNTF.[6][7][8]
3,3'-Diamino-4,4'-azofurazanDAAF249 (melts with decomposition)Not applicable
3,3'-DinitroazoxyfurazanDNAF110-112270 (boiling point)Noted for its high sensitivity.[1]
3-Amino-4-azidoethoxyfurazanAAeF101.5254.4Exhibits good thermal stability.[9]

Experimental Protocols

The following methodologies were reported for the thermal analysis of the compounds listed.

For 3,4-Bis(4'-aminofurazano-3') furoxan (BAFF): [5]

  • Differential Scanning Calorimetry (DSC): The melting point and exothermic decomposition temperatures were determined using DSC.

  • Thermogravimetry (TG): TG was used to study the weight loss of the sample upon heating.

  • In situ Thermolysis Cell with Rapid-Scan Fourier Transform Infrared Spectroscopy (Thermolysis/RSFT-IR) and Fast Thermolysis Probe with RSFT-IR: These techniques were employed to identify the gaseous decomposition products.

For 3-(4-Aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34) and 4-(4-Aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43): [6][7][8]

  • The thermal behaviors were systematically investigated, though specific instrumental parameters for TGA/DSC were not detailed in the provided search results.

For the synthesis of 3-Amino-4-nitrofurazan (ANF): [2][3][4]

  • Reaction Calorimetry (RC1): This was utilized to study the thermal behavior of the synthesis reaction.

  • Adiabatic Calorimetry: This was used to assess the thermal stability of the reaction mixture.

For 3,3'-Diamino-4,4'-azofurazan (DAAF):

  • While a melting point with decomposition is provided, the specific TGA/DSC experimental conditions were not available in the search results.

For 3-Amino-4-azidoethoxyfurazan (AAeF): [9]

  • TG-DSC-FTIR-MS: A combined technique was used to analyze the thermal decomposition process and identify gaseous products. The decomposition was found to be a single-stage rapid process.

It is important to note that for a direct and precise comparison, thermal analyses should be conducted under identical experimental conditions, including the same heating rate, atmosphere (e.g., nitrogen, air), sample mass, and crucible type. The absence of standardized reporting in the literature makes direct comparisons challenging.

Comparative Thermal Stability

The following diagram illustrates the logical workflow for assessing the comparative thermal stability of this compound and its analogues based on their decomposition temperatures. A higher decomposition temperature generally indicates greater thermal stability.

G cluster_0 Start Start DAF DAF Start->DAF Analogues Analogues Start->Analogues TGA_DSC_Analysis TGA/DSC Analysis DAF->TGA_DSC_Analysis Analogues->TGA_DSC_Analysis Decomposition_Temp Decomposition Temperature (Td) TGA_DSC_Analysis->Decomposition_Temp Stability_Comparison Comparative Stability Assessment Decomposition_Temp->Stability_Comparison End End Stability_Comparison->End

Caption: Workflow for comparing the thermal stability of DAF and its analogues.

References

A Comparative Guide to the Impact and Friction Sensitivity of 3,4-Diaminofurazan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3,4-diaminofurazan (DAF) represent a significant class of energetic materials, offering a wide spectrum of sensitivity and performance characteristics. As a precursor, DAF is the foundation for developing advanced explosives, from highly insensitive compounds suitable for specialized munitions to powerful, more sensitive materials.[1] This guide provides a comparative analysis of the impact and friction sensitivity of key DAF derivatives, supported by experimental data and standardized testing protocols.

Data Presentation: Sensitivity Comparison

The sensitivity of an energetic material to external stimuli like impact and friction is a critical parameter for handling, storage, and application safety.[2][3] The following table summarizes the experimental sensitivity data for several DAF derivatives compared to benchmark explosives such as TNT, RDX, and PETN. Impact sensitivity is often reported as H₅₀, the height from which a standard weight must be dropped to cause a reaction in 50% of trials; higher values indicate lower sensitivity.[4][5] Friction sensitivity is determined using standardized equipment (e.g., BAM friction tester) and is reported as the force at which a reaction occurs.[6]

CompoundAcronymImpact Sensitivity (H₅₀)Friction Sensitivity
DAF Derivatives
3,3'-Diamino-4,4'-azoxyfurazanDAAF>320 cm (2.5 kg weight)[6]No response >36 kg (>353 N)[6]
3,3'-Dinitroamino-4,4'-azoxyfurazanDNAF4 J[7]80 N[7]
3-Amino-4-azidoethoxyfurazanAAeF>90 J[8][9]Not specified, but designed for insensitivity[8]
Benchmark Energetic Materials
2,4,6-TrinitrotolueneTNT15 J (typical value)353 N (typical value)
CyclotrimethylenetrinitramineRDX7-8 J[10][11]120 N[12]
Pentaerythritol tetranitratePETN~3 J (12 cm with 2.5 kg weight)[10]60 N[12]

Note: Sensitivity values can vary based on crystal morphology, particle size, and specific test conditions. The data presented are representative values from the cited literature.

Experimental Protocols

Standardized testing is essential for the reliable comparison of energetic materials. The most common methods for determining impact and friction sensitivity are the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction tests.

1. BAM Drop Hammer Impact Test

This test quantifies the impact energy required to initiate a reaction in an explosive sample.[4]

  • Apparatus: A standard drop-weight machine consisting of a steel anvil, a sample holder, a striker, and a set of drop hammers of specified masses (e.g., 2.5 kg).[13][14]

  • Procedure:

    • A small, measured amount of the explosive material (typically ~40 mg) is placed in the sample holder.

    • A drop hammer is raised to a specific height and released, allowing it to fall and strike the sample.

    • The outcome is observed and classified as a "go" (reaction, indicated by sound, flash, or smoke) or "no-go" (no reaction).

    • To determine the H₅₀ value, the "up-and-down" statistical method is commonly employed. The height is increased after a "no-go" and decreased after a "go" in predetermined increments.[5]

    • The H₅₀ value is calculated from a series of at least 20-30 drops, representing the height at which there is a 50% probability of initiation.[5]

2. BAM Friction Test

This method assesses the sensitivity of an explosive to frictional stimuli.[15]

  • Apparatus: A device consisting of a fixed porcelain pin and a movable porcelain plate, both with roughened surfaces.[15][16] A weighted lever arm applies a controlled load to the pin.

  • Procedure:

    • A small amount of the test material (typically ~5 mg) is placed on the porcelain plate beneath the pin.[16]

    • A specific load (force) is applied to the pin via the weighted arm. Loads can be varied from 0.5 kg to 36 kg.[16]

    • An electric motor moves the porcelain plate back and forth under the stationary pin over a fixed distance.[15]

    • The test is observed for any reaction (e.g., crackling, smoke, flame, or explosion).

    • The result is typically reported as the lowest load at which a reaction occurs in a series of trials or the load that causes a reaction in 50% of tests.[16] A higher load value indicates lower friction sensitivity.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the sensitivity assessment of this compound derivatives.

G cluster_sens Relative Sensitivity DAF This compound (DAF) (Precursor) DAAF DAAF (Azoxy Linkage) DAF->DAAF Oxidation/ Dimerization AAeF AAeF (Azidoethoxy Group) DAF->AAeF Derivatization DNAF DNAF (N-Nitro Groups) DAAF->DNAF Further Oxidation Low Low (Insensitive) DAAF->Low High High (Sensitive) DNAF->High Very_Low Very Low (Designed Insensitive) AAeF->Very_Low

Caption: Structure-Sensitivity Relationship in DAF Derivatives.

G cluster_impact Impact Sensitivity (Drop Hammer) cluster_friction Friction Sensitivity (BAM Tester) Start Sample Preparation (~5-40 mg) I1 Set Drop Height/Energy Start->I1 F1 Set Load (Force) Start->F1 I2 Drop Weight on Sample I1->I2 I3 Observe Reaction (Go / No-Go) I2->I3 I4 Adjust Height (Up-and-Down Method) I3->I4 I4->I1 I5 Calculate H₅₀ / E₅₀ I4->I5 End Data Analysis & Comparison I5->End F2 Move Plate Under Pin F1->F2 F3 Observe Reaction (Go / No-Go) F2->F3 F4 Repeat at Different Loads F3->F4 F4->F1 F5 Determine Force (N) for Reaction F4->F5 F5->End

Caption: Experimental Workflow for Sensitivity Assessment.

References

a comparative review of different 3,4-diaminofurazan synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4-Diaminofurazan (DAF), a critical precursor in the synthesis of high-energy materials and a valuable synthon in medicinal chemistry, has been the subject of various synthetic explorations. The efficiency, safety, and scalability of DAF production are paramount for its applications. This guide provides an objective comparison of different methodologies for the synthesis of this compound, primarily focusing on the cyclization of its direct precursor, diaminoglyoxime (DAG). Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.

Comparative Performance of Synthesis Methodologies

The synthesis of this compound from diaminoglyoxime predominantly involves a dehydration and cyclization reaction. The key differences in the methodologies lie in the reaction conditions, catalysts, and energy sources employed. The following table summarizes the quantitative data from various reported methods.

MethodologyReagents/CatalystSolventTemperature (°C)TimePressureYield (%)Reference(s)
High-Pressure Aqueous KOHPotassium Hydroxide (KOH)Water170-1802 hoursHigh (Sealed Reactor)70[1]
Atmospheric Pressure Ethylene GlycolPotassium Hydroxide (KOH)Ethylene Glycol1701 hourAtmospheric52[2]
Supported Solid AlkaliSupported Solid AlkaliWater1504 hoursAtmospheric91.2[3][4][5]
Micelle-CatalyzedKOH, Sodium Dodecyl Benzene Sulfonate (SDBS)Water11010 hoursAtmospheric46.0[3][4][5]
Microwave-Assisted (Two-Step)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Alkaline SolutionN/A20 minutesN/A70[6]
Microwave-Assisted (One-Pot)Hydroxylamine HCl, AlkaliN/AN/A25-30 minutesN/A70 (overall)[6]

Synthesis Pathways Overview

The primary route to this compound involves the cyclization of diaminoglyoxime. However, the initial synthesis of diaminoglyoxime from glyoxal or glyoxime is a crucial first step. The following diagram illustrates the general synthetic workflow.

SynthesisPathways Synthesis Pathways to this compound cluster_methods Cyclization Methods Glyoxal Glyoxal Glyoxime Glyoxime Glyoxal->Glyoxime + Hydroxylamine DAG Diaminoglyoxime (DAG) Glyoxime->DAG + Hydroxylamine HCl + Alkali DAF This compound (DAF) HP_KOH High-Pressure Aqueous KOH HP_KOH->DAF Dehydration/ Cyclization AP_EG Atmospheric Pressure Ethylene Glycol AP_EG->DAF SSA Supported Solid Alkali SSA->DAF Micelle Micelle-Catalyzed Micelle->DAF Microwave Microwave-Assisted Microwave->DAF

Caption: General synthetic routes to this compound (DAF).

Detailed Experimental Protocols

High-Pressure Aqueous Potassium Hydroxide Method

This method is a conventional approach that provides a good yield but requires specialized high-pressure equipment.

Procedure:

  • A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in 80 mL of a 2 M aqueous potassium hydroxide solution is placed in a stainless steel reactor.[1]

  • The reactor is sealed and heated in a preheated oil bath at 170-180 °C for 2 hours.[1]

  • After the reaction, the reactor is cooled in an ice bath for 2 hours.[1]

  • The reactor is opened in a fume hood to allow any trapped ammonia to escape.[1]

  • The reaction mixture is filtered, and the collected solid is washed with cold water to yield this compound.[1]

Atmospheric Pressure Ethylene Glycol Method

This method avoids the need for high-pressure apparatus, making it more accessible, although the reported yield is lower than the high-pressure method.

Procedure:

  • In a 500-mL round-bottom flask equipped with a mechanical stirrer and a thermometer, 150 mL of ethylene glycol is heated to 120 °C.[2]

  • Diaminoglyoxime (50 g, 0.42 mol) and potassium hydroxide (24 g, 0.42 mol) are added to the hot ethylene glycol.[2]

  • The reaction mixture is then heated to 170 °C and maintained at this temperature for one hour.[2]

  • The resulting clear solution is cooled to room temperature and poured into a mixture of 500 g of ice and 100 mL of water.[2]

  • The mixture is agitated for five minutes until solid crystals of this compound precipitate.[2]

  • The product is collected by filtration and washed with cold water.[2]

Supported Solid Alkali Catalyzed Method

This approach offers a significantly improved yield at atmospheric pressure and a lower temperature compared to the uncatalyzed methods. The reusability of the catalyst is another advantage.

Optimal Conditions:

  • Temperature: 150 °C[3][4]

  • Reactant Ratio (mass): 3,4-diaminoglyoxime : supported solid alkali : H₂O = 1 : 3.5 : 12.5[3][4]

  • Reaction Time: 4 hours[3][4]

  • Note: The specific composition of the supported solid alkali is not detailed in the cited literature but is noted to be reusable for at least five cycles without a decrease in activity.[3][4]

Micelle-Catalyzed Method

This method utilizes surfactants to facilitate the reaction at a lower temperature, which can be advantageous for energy efficiency and safety.

Optimal Conditions:

  • Temperature: 110 °C[3][4]

  • Reactant Ratio (mass): Diaminoglyoxime (DAG) : KOH : H₂O : Sodium Dodecyl Benzene Sulfonate (SDBS) = 1 : 1.3 : 7.1 : 0.02[3][4]

  • Reaction Time: 10 hours[3][4]

Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces the reaction time for both the synthesis of DAG and its subsequent cyclization to DAF. A one-pot synthesis from glyoxime offers a streamlined and efficient process.

Two-Step Procedure:

  • DAG Synthesis: Glyoxime and hydroxylamine hydrochloride are irradiated in a microwave reactor for 2-3 minutes to produce DAG.[6]

  • DAF Synthesis: The isolated DAG is suspended in an alkaline solution and subjected to microwave irradiation for 20 minutes to yield DAF.[6]

One-Pot Procedure:

  • Glyoxime, hydroxylamine hydrochloride, and an alkali are combined in a single reaction vessel.[6]

  • The mixture is irradiated in a microwave reactor for approximately 25-30 minutes to directly produce this compound.[6] This method eliminates the need for intermediate isolation and purification, improving the overall efficiency.[6]

Conclusion

The choice of synthesis methodology for this compound depends on the specific requirements of the researcher or organization, including available equipment, desired yield, and scalability. The use of a supported solid alkali catalyst provides the highest reported yield (91.2%) under atmospheric pressure, making it a highly attractive option for efficient synthesis.[3][4] Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, with a one-pot procedure providing a high overall yield in under 30 minutes.[6] While the high-pressure aqueous KOH method gives a good yield, it necessitates specialized equipment.[1] The atmospheric pressure ethylene glycol method is a viable alternative to high-pressure synthesis, though with a moderate yield.[2] Finally, micelle-catalyzed synthesis operates at the lowest temperature, which could be beneficial for process safety, but it requires a longer reaction time and results in a lower yield compared to other methods.[3][4] Further research into the specific nature of the supported solid alkali catalyst could lead to even more widespread adoption of this high-yielding methodology.

References

Validating the Purity of 3,4-Diaminofurazan: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 3,4-diaminofurazan (DAF) purity, a critical precursor in the synthesis of various energetic materials and pharmaceuticals. This document outlines experimental protocols, presents comparative data, and discusses the orthogonal nature of these analytical techniques.

Introduction to this compound and Purity Assessment

This compound (DAF) is a nitrogen-rich heterocyclic compound that serves as a vital building block in the development of high-energy-density materials. The purity of DAF is crucial as impurities can significantly impact the safety, stability, and performance of the final products. The primary impurity of concern is the unreacted starting material, diaminoglyoxime, from which DAF is synthesized. Other potential impurities include side products from the cyclization reaction.

This guide focuses on two primary analytical techniques for purity determination: HPLC, a powerful separation technique, and NMR, a definitive structural and quantitative tool. A brief comparison with an alternative thermal analysis method, Differential Scanning Calorimetry (DSC), is also included.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity in separating the main compound from its impurities. By developing a stability-indicating method, one can quantify the purity of DAF and identify potential degradants.

Experimental Protocol: HPLC Method for this compound

This protocol is adapted from established methods for related furazan compounds and is optimized for the analysis of DAF and its primary impurity, diaminoglyoxime.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax SB-C18 (250 mm × 4.6 mm, 5.0 µm) or equivalent reverse-phase column.[1]

  • Mobile Phase: Acetonitrile/Water (40:60, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.

Data Presentation: HPLC Purity Analysis

The purity of the DAF sample is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.

CompoundRetention Time (min) (Illustrative)Peak Area (%) (Illustrative)
Diaminoglyoxime2.50.8
This compound 4.2 99.1
Unknown Impurity5.80.1

Note: Retention times are illustrative and may vary based on the specific HPLC system and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation

NMR spectroscopy provides both qualitative and quantitative information about a sample. For purity assessment, quantitative NMR (qNMR) is a powerful tool that allows for the determination of the absolute purity of a substance against a certified internal standard.

Experimental Protocol: Quantitative ¹H-NMR (qNMR) for this compound
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid) with a known purity.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • ¹³C-NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled ¹³C experiment.

    • Relaxation Delay (d1): A longer delay may be necessary for quaternary carbons.

Data Presentation: NMR Spectral Data and Purity Calculation

The purity of DAF is calculated by comparing the integral of a specific DAF proton signal to the integral of a known proton signal from the internal standard.

¹H-NMR Data (300 MHz, DMSO-d₆):

CompoundChemical Shift (δ, ppm)MultiplicityIntegration (Illustrative)Assignment
This compound 5.81 [2]broad singlet4H-NH₂
Diaminoglyoxime5.18[2]broad singlet(impurity)-NH₂
9.76[2]singlet(impurity)-OH
Maleic Acid (Internal Standard)6.25singlet2H=CH

¹³C-NMR Data (75 MHz, DMSO-d₆):

CompoundChemical Shift (δ, ppm)Assignment
This compound 149.7 [2]C3, C4
Diaminoglyoxime145.2[2]C=N

Purity Calculation (Illustrative):

Assuming the integral of the DAF -NH₂ protons at 5.81 ppm is 100 and the integral of the maleic acid =CH protons (2H) is 50, and given the known purity and weights of the sample and standard, the purity of DAF can be calculated.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on polarityNuclear spin transitions in a magnetic field
Quantitation Relative (Area %)Absolute (with internal standard)
Impurity Detection Detects separable impuritiesDetects all proton-containing impurities
Impurity Identification Requires reference standards or MS couplingCan provide structural information for unknown impurities
Sensitivity High (ppm level)Moderate (typically >0.1%)
Sample Throughput HighModerate
Cost ModerateHigh

Alternative Method: Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of crystalline substances by analyzing the melting point depression caused by impurities.[3][4] This technique provides a measure of the total mole fraction of impurities but does not identify them. It serves as a good orthogonal method to confirm the overall purity determined by HPLC and NMR.

Workflow and Logical Relationship of Analytical Techniques

The following diagrams illustrate the workflow for purity validation and the complementary nature of HPLC and NMR.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Purity Assessment Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_NMR Dissolve in Deuterated Solvent with Internal Standard Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis Prep_NMR->NMR Data_HPLC Chromatogram Analysis (Peak Integration, Area %) HPLC->Data_HPLC Data_NMR Spectral Analysis (Integration, Chemical Shift) NMR->Data_NMR Purity_HPLC Relative Purity Data_HPLC->Purity_HPLC Purity_NMR Absolute Purity & Structural Confirmation Data_NMR->Purity_NMR Final_Report Final Purity Report Purity_HPLC->Final_Report Purity_NMR->Final_Report

Caption: Workflow for the purity validation of this compound.

Logical_Relationship cluster_output Complementary Information DAF This compound Purity Validation HPLC HPLC (Separation & Relative Quantitation) DAF->HPLC Provides NMR NMR (Structure & Absolute Quantitation) DAF->NMR Provides Separation Separation of Impurities HPLC->Separation Relative_Purity Relative Purity (%) HPLC->Relative_Purity Structural_Info Structural Confirmation NMR->Structural_Info Absolute_Purity Absolute Purity (%) NMR->Absolute_Purity Final_Purity Comprehensive Purity Profile Separation->Final_Purity Relative_Purity->Final_Purity Structural_Info->Final_Purity Absolute_Purity->Final_Purity

Caption: Complementary nature of HPLC and NMR for purity assessment.

Conclusion

Both HPLC and NMR are indispensable tools for validating the purity of this compound. HPLC offers excellent separation capabilities and high sensitivity for detecting and quantifying impurities on a relative basis. NMR, on the other hand, provides definitive structural confirmation and allows for the determination of absolute purity through qNMR. The use of these two orthogonal techniques, potentially supplemented by a thermal method like DSC, provides a comprehensive and robust assessment of DAF purity, ensuring the quality and reliability of this critical chemical intermediate for its intended applications in research and development.

References

A Comparative Cost-Benefit Analysis of 3,4-Diaminofurazan (DAF) Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4-Diaminofurazan (DAF), a critical precursor in the synthesis of high-energy-density materials and pharmaceuticals, can be produced through various synthetic pathways. The selection of an optimal route is contingent upon a multifaceted analysis of cost, yield, safety, and environmental impact. This guide provides a comprehensive comparison of the most prevalent DAF synthesis methodologies, supported by available experimental data, to aid researchers in making informed decisions.

Executive Summary

The synthesis of this compound predominantly commences from diaminoglyoxime (DAG). The primary routes involve the dehydration of DAG under different catalytic conditions. Key methodologies include the use of strong bases like potassium hydroxide (KOH), innovative approaches with supported solid alkali and micellar catalysis, a direct one-step synthesis from glyoxal, and a rapid microwave-assisted method. Each route presents a unique trade-off between yield, reaction conditions, cost, and environmental footprint.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the different DAF synthesis routes.

Synthesis RouteStarting Material(s)Catalyst/ReagentTemperature (°C)Time (h)PressureYield (%)Estimated Cost-Effectiveness
Traditional High-Temperature Dehydration Diaminoglyoxime (DAG)Potassium Hydroxide (KOH)170-1801-2High (sealed reactor)~70%Moderate
Supported Solid Alkali Catalysis Diaminoglyoxime (DAG)Supported Solid Alkali1504Atmospheric91.2%[1][2][3]High
Micellar Catalysis Diaminoglyoxime (DAG)KOH / Surfactant11010Atmospheric46.0%[1][2][3]Moderate to High (catalyst reusability)
One-Step Synthesis Glyoxal, Hydroxylamine-Not specifiedLongerAtmospheric43%[4]Potentially High (fewer steps)
Microwave-Assisted Synthesis Diaminoglyoxime (DAG)Alkali SolutionNot specified~0.33Not specifiedGood (unspecified)[5]Moderate to High (speed)

Note: Cost-effectiveness is an estimation based on reagent costs, reaction conditions, and yield. Actual costs will vary based on supplier and scale.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are the protocols for the key experiments cited.

Synthesis of Diaminoglyoxime (DAG) from Glyoxal

A safe and efficient one-pot synthesis of diaminoglyoxime is a prerequisite for most DAF production routes.

Materials:

  • Glyoxal (40 wt% in water)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

Procedure:

  • A solution of sodium hydroxide in water is prepared and cooled.

  • Hydroxylamine hydrochloride is added to the cooled sodium hydroxide solution.

  • Glyoxal solution is then added portion-wise to the reaction mixture.

  • The mixture is heated at approximately 95°C for several hours.

  • Upon cooling, diaminoglyoxime precipitates and can be collected by filtration.

  • By adjusting the stoichiometric ratio of hydroxylamine hydrochloride and reducing the solvent volume, yields of approximately 70% can be achieved.[6]

Traditional High-Temperature Dehydration of DAG using KOH

This is a widely cited method for producing DAF.

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

Procedure:

  • Ethylene glycol is preheated to 120°C in a round-bottom flask equipped with a mechanical stirrer.

  • Diaminoglyoxime and potassium hydroxide are added to the preheated solvent.

  • The reaction mixture is then heated to 170°C for one hour.

  • After cooling to room temperature, the solution is poured into an ice-water mixture to precipitate the DAF.

  • The solid product is collected by filtration, washed with cold water, and air-dried. A yield of 52% has been reported for this specific protocol.[7]

Dehydration of DAG using Supported Solid Alkali

This method offers a high yield at atmospheric pressure.

Materials:

  • Diaminoglyoxime (DAG)

  • Supported Solid Alkali (e.g., KOH on Alumina)

  • Water

Optimized Conditions:

  • Temperature: 150°C

  • Reaction Time: 4 hours

  • Mass ratio of DAG:supported solid alkali:water = 1:3.5:12.5

  • Under these conditions, a yield of 91.2% has been reported.[1][2][3] The catalyst can reportedly be reused up to five times without a significant loss of activity.[1][2][3]

Preparation of Supported Solid Alkali (General Procedure):

  • Alumina powder is suspended in distilled water.

  • A solution of potassium hydroxide is added dropwise to the alumina suspension with stirring.

  • The resulting paste is dried in an oven to remove excess water.

  • The dried material is then calcined in a muffle furnace at a high temperature (e.g., 700°C) for several hours.[8][9]

Dehydration of DAG using Micellar Catalysis

This approach allows for lower reaction temperatures.

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium hydroxide (KOH)

  • Sodium dodecyl benzene sulfonate (surfactant)

  • Water

Optimized Conditions:

  • Temperature: 110°C

  • Reaction Time: 10 hours

  • Mass ratio of DAG:KOH:Water:surfactant = 1:1.3:7.1:0.02

  • A yield of 46.0% has been reported under these conditions.[1][2][3]

Mandatory Visualization

Logical Workflow for DAF Synthesis Routes

G cluster_start Starting Materials cluster_dag Intermediate cluster_daf Final Product Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG DAF This compound (DAF) Glyoxal->DAF One-Step Synthesis Hydroxylamine Hydroxylamine Hydroxylamine->DAG DAG->DAF High-Temp Dehydration (KOH, 170-180°C) DAG->DAF Supported Solid Alkali (150°C) DAG->DAF Micellar Catalysis (110°C) DAG->DAF Microwave-Assisted (Alkali)

Caption: Overview of synthetic pathways to this compound (DAF).

Experimental Workflow for Supported Solid Alkali Synthesis

G Start Start Alumina Alumina Powder in Distilled Water Start->Alumina KOH_sol Potassium Hydroxide Solution Start->KOH_sol Mixing Mix and Stir Alumina->Mixing KOH_sol->Mixing Drying Dry in Oven (e.g., 90°C, 24h) Mixing->Drying Calcination Calcine in Furnace (e.g., 700°C, 3h) Drying->Calcination Catalyst Supported Alkali Catalyst Calcination->Catalyst

Caption: Preparation of the supported solid alkali catalyst.

Cost-Benefit Analysis

A thorough cost-benefit analysis requires a holistic view of each synthetic route.

1. Traditional High-Temperature Dehydration:

  • Benefits: This is a well-established method with a reasonably good yield. The reagents, particularly KOH, are relatively inexpensive.

  • Costs: The primary drawbacks are the high energy consumption due to high reaction temperatures and the need for a high-pressure reactor, which can be a significant capital investment and poses safety risks.[7] The workup involves large volumes of water.

2. Supported Solid Alkali Catalysis:

  • Benefits: This route boasts the highest reported yield (91.2%) at atmospheric pressure, which simplifies the reactor setup and enhances safety.[1][2][3] The catalyst is reusable, which can significantly reduce long-term costs and waste.[1][2][3]

  • Costs: The initial preparation of the catalyst adds a step to the process. The long-term stability and activity of the recycled catalyst would need to be thoroughly validated in a scaled-up process.

3. Micellar Catalysis:

  • Benefits: This method operates at a lower temperature than the other dehydration methods, reducing energy costs.[1][2][3] The use of surfactants can improve the solubility of reactants and potentially lead to cleaner reactions.

  • Costs: The yield is lower than the supported alkali method, and the reaction time is significantly longer. The cost of the surfactant and the need for its separation from the product and wastewater stream need to be considered.

4. One-Step Synthesis from Glyoxal:

  • Benefits: This approach is attractive due to its process intensification, combining two steps into one and potentially reducing overall processing time and waste.

  • Costs: The reported yield of 43% is moderate, and the reaction requires precise control of conditions, which may be challenging to scale up.[4] The separation and purification of the final product from the reaction mixture could be more complex.

5. Microwave-Assisted Synthesis:

  • Benefits: The primary advantage is the significant reduction in reaction time, from hours to minutes.[5] This can lead to higher throughput and potentially lower energy consumption per batch.

  • Costs: Specialized microwave reactors are required, which can be a considerable upfront investment. Scaling up microwave-assisted synthesis can also present challenges.

Environmental and Safety Considerations

  • Reagents: Diaminoglyoxime is an irritant, and its toxicological properties are not fully investigated. Potassium hydroxide is a corrosive material that can cause severe burns. Hydroxylamine hydrochloride is also a hazardous substance. Proper personal protective equipment (PPE) and handling procedures are essential for all routes.

  • Solvents: The traditional method uses ethylene glycol, which is toxic. The other methods primarily use water, which is a significant environmental advantage.

  • Waste Streams: The synthesis of DAF and its precursors can generate hazardous waste streams. For instance, the oxidation of DAF to subsequent products can produce acidic waste containing residual energetic materials.[10] A comprehensive life cycle assessment for each route would be beneficial for a complete environmental comparison. The supported alkali and micellar catalysis routes offer the potential for catalyst recycling, which would reduce waste.

  • Thermal Hazards: The synthesis of energetic materials like DAF and its derivatives involves inherent thermal risks. The decomposition of DAG is a two-stage process.[11] The subsequent oxidation of DAF to other energetic compounds is a highly exothermic process that requires careful thermal management to prevent runaway reactions.[12]

Conclusion

The choice of a synthesis route for this compound is a strategic decision that must balance yield, cost, safety, and environmental impact.

  • For high-yield and environmentally conscious production at a laboratory to pilot scale , the supported solid alkali catalysis method appears to be the most promising, offering an excellent yield at atmospheric pressure with a reusable catalyst.

  • The traditional high-temperature dehydration method remains a viable, albeit more energy-intensive and potentially hazardous, option.

  • Micellar catalysis and microwave-assisted synthesis represent innovative approaches that could offer advantages in terms of milder reaction conditions and speed, respectively, and warrant further investigation and optimization.

  • The one-step synthesis from glyoxal , while elegant in its simplicity, requires further development to improve its yield and demonstrate its scalability.

Researchers and drug development professionals should carefully consider their specific requirements and available resources when selecting a synthesis route for this compound. Further research into the detailed environmental impact and scalability of the newer catalytic methods is recommended.

References

Unveiling the Pathway to 3,4-Diaminofurazan: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the formation of high-energy materials like 3,4-diaminofurazan (DAF) is crucial for the synthesis of advanced energetic compounds. This guide provides a comparative analysis of the proposed reaction mechanism for DAF formation from its precursor, diaminoglyoxime (DAG), supported by available experimental data from various synthetic methodologies.

The prevailing and most documented pathway for the synthesis of this compound is the base-catalyzed dehydration and cyclization of diaminoglyoxime. This guide will delve into a plausible mechanism for this transformation and compare it with an alternative thermal conversion method. Experimental data from different catalytic systems are presented to offer a comprehensive overview of the synthetic landscape.

Proposed Primary Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization

The conversion of diaminoglyoxime to this compound is widely performed under basic conditions, typically employing strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2][3] The proposed mechanism, grounded in fundamental principles of organic chemistry, involves a series of proton transfer and intramolecular nucleophilic attack steps, followed by dehydration.

A plausible mechanistic pathway is as follows:

  • Deprotonation: A hydroxide ion abstracts a proton from one of the oxime hydroxyl groups of diaminoglyoxime, forming an oximate anion. This increases the nucleophilicity of the oxygen atom.

  • Intramolecular Nucleophilic Attack: The newly formed oximate anion then attacks the carbon atom of the adjacent oxime group. This intramolecular cyclization step leads to the formation of a five-membered ring intermediate.

  • Proton Transfer: A proton is transferred from the hydroxyl group of the former attacking oxime to the nitrogen of the other oxime group, which now bears a negative charge.

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, facilitated by the basic conditions, to yield the stable aromatic furazan ring of this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Dehydration DAG Diaminoglyoxime (DAG) Oximate Oximate Intermediate DAG->Oximate + OH⁻ Oximate_ref Oximate Intermediate H2O_1 H₂O Oximate->H2O_1 - H₂O Cyclic_Intermediate_ref Cyclic Intermediate OH_minus OH⁻ Cyclic_Intermediate Cyclic Intermediate Protonated_Intermediate_ref Protonated Intermediate Oximate_ref->Cyclic_Intermediate Nucleophilic Attack Protonated_Intermediate Protonated Intermediate DAF This compound (DAF) Cyclic_Intermediate_ref->Protonated_Intermediate H2O_2 H₂O Protonated_Intermediate_ref->DAF - H₂O

Proposed mechanism for base-catalyzed formation of this compound.

Alternative Reaction Pathway: Thermal Conversion

An alternative method for the synthesis of this compound involves the heating of diaminoglyoxime in the absence of a base.[4] This thermal conversion can be performed by heating neat diaminoglyoxime or by heating it in a high-boiling polar solvent such as ethylene glycol.

The proposed mechanism for this thermal reaction is less defined but is thought to proceed through a concerted or stepwise process initiated by heat. The elevated temperatures provide the necessary activation energy for the intramolecular cyclization and subsequent dehydration to occur without the need for a catalyst to enhance the nucleophilicity of the oxime group. However, this method is reported to be more prone to the formation of impurities, which can complicate the purification of the final product.[4]

Comparative Analysis of Synthetic Methodologies

MethodCatalyst/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Base-Catalyzed
Aqueous KOHPotassium Hydroxide (2M)Water170-1802 hours70[1]
KOH in Ethylene GlycolPotassium HydroxideEthylene Glycol1701 hour52[4]
Supported Solid AlkaliSupported Solid AlkaliWater1504 hours91.2[5][6]
Micellar CatalysisKOH / Sodium Dodecyl Benzene SulfonateWater11010 hours46.0[5][6]
Thermal (Uncatalyzed)
Neat ReactionNoneNone16530 minutes70 (conversion)[4]
In Polar SolventNoneEthylene GlycolHigh-Similar to base-catalyzed[4]
Microwave-Assisted
Alkali SolutionAlkali--20 minutes-[7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Aqueous Potassium Hydroxide

This protocol is a widely cited and effective method for the laboratory-scale synthesis of this compound.

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Stainless steel reactor

  • Oil bath

  • Ice bath

  • Filtration apparatus

Procedure:

  • A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.[1]

  • The reactor is securely closed and placed in a preheated oil bath at 170-180 °C.[1]

  • The reaction is maintained at this temperature for 2 hours.[1]

  • After the reaction period, the reactor is cooled by immersion in an ice bath for 2 hours.[1]

  • The reactor is opened in a well-ventilated fume hood to allow any trapped ammonia to escape safely.[1]

  • The reaction mixture is then filtered to collect the crystalline product.

  • The collected solid is washed with cold water and dried to yield this compound as colorless needles.[1]

Conclusion

The formation of this compound from diaminoglyoxime is a robust chemical transformation that can be achieved through several methods. The base-catalyzed pathway is the most extensively documented and provides high yields of pure product. While a detailed mechanistic investigation with direct experimental evidence is lacking in the current literature, the proposed mechanism involving deprotonation, intramolecular cyclization, and dehydration aligns with established principles of organic chemistry. The alternative thermal method offers a catalyst-free option but may present challenges in product purification. The choice of synthetic route will depend on factors such as scale, available equipment, and desired purity of the final product. Further computational and experimental studies would be beneficial to definitively validate the proposed reaction mechanisms.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,4-Diaminofurazan (DAF). As a nitrogen-rich heterocyclic compound and a precursor to energetic materials, this compound requires careful handling and adherence to established safety protocols to mitigate risks within the laboratory environment.[1][2][3] The following procedures are designed to ensure the safety of all personnel and compliance with standard laboratory waste management practices.

Key Safety and Reactivity Data

The following table summarizes critical data for this compound, informing the necessary precautions for its handling and disposal.

PropertyDataCitation(s)
Molecular Formula C₂H₄N₄O[3]
Appearance White to almost white crystalline powder[3]
Melting Point 178-183 °C[4]
Decomposition Temp. Decomposes at 240°C[2]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Reactivity Can be oxidized to form other energetic compounds. The furazan ring can open, leading to decomposition.[1][4][1][4]
Incompatibilities Strong oxidizing agents.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C.[4]

Experimental Protocol: Proper Disposal of this compound

This protocol outlines the essential steps for the safe collection, storage, and ultimate disposal of this compound waste. Given its energetic nature, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5]

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

  • Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory attire, including a flame-retardant lab coat.

    • Use chemical safety goggles and a face shield for eye and face protection.

    • Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have appropriate fire extinguishing media (e.g., Class D for combustible solids, though specific guidance from your institution's safety office is paramount) available.

II. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for all this compound waste. The container should be made of a material that will not react with the compound and should have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound, Solid Waste." The label should also indicate the associated hazards (e.g., "Reactive," "Irritant").

  • Segregation:

    • Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Improper segregation can lead to dangerous reactions.[6]

III. On-site Storage Prior to Disposal

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7]

  • Quantity Limits: Adhere to your institution's policies regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup.

IV. Final Disposal Procedure

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[5][6] Do not attempt to treat or neutralize this compound in the lab without a specific, validated, and approved protocol from your institution's environmental health and safety (EHS) office.

  • Waste Pickup: Contact your institution's EHS or equivalent department to arrange for the pickup of the hazardous waste container.

  • Documentation: Complete all required hazardous waste disposal forms and manifests as per your institution's and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DAF_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated, Labeled Hazardous Waste Container fume_hood->waste_container segregate Segregate from Incompatible Materials waste_container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Container Full or Storage Time Limit Reached documentation Complete Required Disposal Documentation contact_ehs->documentation end Waste Transferred to Licensed Disposal Facility documentation->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3,4-Diaminofurazan. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory. This compound is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[1] Use appropriate tools (e.g., spatulas) for transferring the compound.

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Avoid ingestion and inhalation.[1]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • For maintaining product quality, it is recommended to keep the product refrigerated.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency Procedures: In Case of Exposure or Spill

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Spill Response Workflow:

Spill_Response_Workflow cluster_spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Assess Assess the Spill (Size and Hazard) Evacuate->Assess First Responders Secure Secure the Area (Restrict Access) Assess->Secure DonPPE Don Appropriate PPE Secure->DonPPE Contain Contain the Spill (Use Absorbent Material) DonPPE->Contain Cleanup Clean Up Spill (Sweep or Scoop) Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.